molecular formula C16H24N4O3 B019976 Denbufylline CAS No. 57076-71-8

Denbufylline

Cat. No.: B019976
CAS No.: 57076-71-8
M. Wt: 320.39 g/mol
InChI Key: HJPRDDKCXVCFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dibutyl-7-(2-oxopropyl)purine-2,6-dione is an oxopurine.
structure given in first source

Properties

IUPAC Name

1,3-dibutyl-7-(2-oxopropyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c1-4-6-8-19-14-13(18(11-17-14)10-12(3)21)15(22)20(16(19)23)9-7-5-2/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPRDDKCXVCFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C(=O)N(C1=O)CCCC)N(C=N2)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205687
Record name Denbufylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57076-71-8
Record name Denbufylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57076-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Denbufylline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057076718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Denbufylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Purine-2,6-dione, 1,3-dibutyl-3,7-dihydro-7-(2-oxopropyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DENBUFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04B949KO6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Pharmacological Profile of Doxofylline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxofylline, a methylxanthine derivative, is a bronchodilator and anti-inflammatory agent used in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Chemically, it is 7-(1,3-dioxolan-2-ylmethyl)-theophylline, distinguishing it from theophylline by the presence of a dioxolane group at the N7 position. This structural modification results in a distinct pharmacological profile with a favorable efficacy and safety balance compared to theophylline.[1][3] This technical guide provides an in-depth overview of the pharmacological profile of Doxofylline, focusing on its mechanism of action, pharmacodynamics, and pharmacokinetics, with detailed data presentations, experimental protocols, and pathway visualizations.

Mechanism of Action

The primary mechanism of action of Doxofylline is believed to be the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] Elevated cAMP levels in airway smooth muscle cells promote relaxation and bronchodilation. However, unlike theophylline, Doxofylline exhibits a unique profile of activity across various molecular targets.

Phosphodiesterase (PDE) Inhibition

Doxofylline's interaction with PDE isoforms is a key aspect of its pharmacological profile. While it is generally considered a non-selective PDE inhibitor, studies have shown that it does not significantly inhibit most PDE enzyme subtypes at therapeutic concentrations.[1][6] Notably, a weak inhibitory activity against PDE2A1 has been observed at high concentrations (10⁻⁴ M).[3][6][7][8] This limited interaction with a broad range of PDEs may contribute to its improved safety profile compared to theophylline.

Adenosine Receptor Antagonism

A significant differentiator for Doxofylline is its markedly lower affinity for adenosine receptors (A1, A2A, and A2B) compared to theophylline.[3] The affinity of Doxofylline for these receptors is in the range of 10⁻⁴ M, a concentration generally considered too high to be pharmacologically relevant.[6][7] This reduced antagonism of adenosine receptors is thought to be responsible for the lower incidence of adverse effects, such as cardiovascular and central nervous system stimulation, commonly associated with theophylline.

Interaction with β2-Adrenoceptors

Recent studies have indicated that Doxofylline may also exert its effects through interaction with β2-adrenoceptors.[1][3] An association constant for Doxofylline binding to immobilized β2-adrenoceptors has been determined, suggesting a potential mediating role for this receptor in its antiasthmatic effects.[9]

Pharmacodynamics

The pharmacodynamic effects of Doxofylline are primarily characterized by its bronchodilatory and anti-inflammatory actions. Clinical studies have demonstrated its efficacy in improving lung function in patients with asthma and COPD.[1]

Quantitative Pharmacodynamic Data
ParameterValueSpeciesReference
PDE2A1 Inhibition Weak inhibition-[3][6][7][8]
at 10⁻⁴ M
Adenosine Receptor Affinity > 100 µMHuman[2]
β2-Adrenoceptor Association Constant (Ka) 7.70 x 10⁴ M⁻¹ (Nonlinear Chromatography)Porcine[9]
5.91 x 10⁴ M⁻¹ (Frontal Analysis)Porcine[9]

Pharmacokinetics

Doxofylline is well-absorbed after oral administration and is primarily eliminated through hepatic metabolism.

Quantitative Pharmacokinetic Data (Human)
ParameterRouteDoseValueReference
Time to Peak Concentration (Tmax) Oral400 mg1.19 ± 0.19 h[2]
Peak Plasma Concentration (Cmax) Oral400 mg bid for 5 days15.21 ± 1.73 µg/mL[1]
Elimination Half-life (t½) IV100 mg1.83 ± 0.37 h[2]
Oral400 mg bid for 5 days7.01 ± 0.80 h[1]
Absolute Bioavailability Oral-~62.6%[2]
Protein Binding --~48%[2]
Metabolism --~90% hepatic[2]
Excretion Oral-< 4% unchanged in urine[2]

Experimental Protocols

Phosphodiesterase (PDE) Enzyme Inhibition Assay

A detailed protocol for assessing the inhibitory activity of Doxofylline against various PDE isoforms would typically involve the following steps. It should be noted that specific details may vary between laboratories.

Objective: To determine the IC50 values of Doxofylline for different PDE isoforms.

Materials:

  • Recombinant human PDE enzymes (e.g., PDE1, PDE2A1, PDE3, PDE4, PDE5)

  • [³H]-cAMP or [³H]-cGMP as substrate

  • Doxofylline

  • Scintillation cocktail

  • Scintillation counter

  • Assay buffer (e.g., Tris-HCl buffer with appropriate cofactors like Mg²⁺ and/or Ca²⁺/Calmodulin)

Procedure:

  • Prepare serial dilutions of Doxofylline in the assay buffer.

  • In a microplate, add the PDE enzyme, the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP), and the different concentrations of Doxofylline.

  • Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for enzymatic reaction.

  • Terminate the reaction, for example, by adding a stop solution or by heat inactivation.

  • The product of the reaction (e.g., [³H]-AMP or [³H]-GMP) is separated from the unreacted substrate using methods like anion-exchange chromatography or precipitation with zinc sulfate and barium hydroxide.

  • The amount of radioactivity in the product is quantified using a scintillation counter.

  • The percentage of inhibition for each Doxofylline concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

Adenosine Receptor Radioligand Binding Assay

This protocol outlines the general steps for determining the binding affinity of Doxofylline to adenosine A1 and A2A receptors.

Objective: To determine the Ki of Doxofylline for adenosine A1 and A2A receptors.

Materials:

  • Cell membranes expressing human adenosine A1 or A2A receptors.

  • Radioligands: [³H]-DPCPX (for A1) or [³H]-ZM241385 (for A2A).[1]

  • Doxofylline.

  • Non-specific binding competitor (e.g., a high concentration of a known adenosine receptor ligand).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of Doxofylline.

  • In tubes, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of Doxofylline.

  • A parallel set of tubes containing the radioligand and a high concentration of a non-specific competitor is used to determine non-specific binding.

  • Incubate the mixture for a defined period (e.g., 60-90 minutes) at room temperature to reach equilibrium.[1][2]

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value of Doxofylline is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

β2-Adrenoceptor Interaction Assay using High-Performance Affinity Chromatography

This method allows for the characterization of the interaction between Doxofylline and the β2-adrenoceptor.[9]

Objective: To determine the association constant (Ka) of Doxofylline for the β2-adrenoceptor.

Materials:

  • Immobilized β2-adrenoceptor on a solid support (e.g., silica gel) packed into an HPLC column.

  • Doxofylline solution of known concentration.

  • HPLC system with a UV detector.

  • Mobile phase (e.g., phosphate buffer).

Procedure (Frontal Analysis):

  • Equilibrate the β2-adrenoceptor affinity column with the mobile phase.

  • Continuously infuse a solution of Doxofylline at a known concentration through the column.

  • Monitor the absorbance of the eluate at a specific wavelength.

  • The breakthrough curve (a plot of absorbance versus time) is recorded.

  • The association constant (Ka) can be calculated from the breakthrough volume and the amount of immobilized receptor.

Signaling Pathways and Experimental Workflows

G Simplified Doxofylline Signaling Pathway Doxofylline Doxofylline PDE Phosphodiesterase (PDE) Doxofylline->PDE Inhibition (weak, e.g., PDE2A1) Beta2AR β2-Adrenoceptor Doxofylline->Beta2AR Interaction Adenosine_Receptor Adenosine Receptors (A1, A2A, A2B) Doxofylline->Adenosine_Receptor Low Affinity cAMP cAMP PDE->cAMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation Smooth_Muscle_Relaxation Airway Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Phosphorylation Cascade Bronchodilation Bronchodilation Smooth_Muscle_Relaxation->Bronchodilation

Caption: Doxofylline's primary mechanism involves weak PDE inhibition, leading to bronchodilation.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor_Prep Prepare Cell Membranes with Target Receptor Incubate Incubate Membranes, Radioligand, and Doxofylline Receptor_Prep->Incubate Ligand_Prep Prepare Radioligand ([3H]-DPCPX or [3H]-ZM241385) Ligand_Prep->Incubate Drug_Prep Prepare Serial Dilutions of Doxofylline Drug_Prep->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Calculate Specific Binding and Determine IC50/Ki Count->Analyze

Caption: Workflow for determining Doxofylline's affinity for adenosine receptors.

Conclusion

Doxofylline presents a distinct pharmacological profile compared to other methylxanthines like theophylline. Its primary mechanism of action is attributed to phosphodiesterase inhibition, although its activity against most PDE isoforms is weak at therapeutic concentrations. A key differentiating feature is its significantly lower affinity for adenosine receptors, which likely contributes to its improved safety profile, particularly concerning cardiovascular and central nervous system side effects. Furthermore, emerging evidence suggests a potential role for β2-adrenoceptor interaction in its therapeutic effects. The favorable pharmacokinetic profile of Doxofylline, characterized by good oral bioavailability and a relatively long half-life, allows for convenient dosing regimens. This comprehensive pharmacological profile supports the clinical use of Doxofylline as an effective and well-tolerated treatment for obstructive airway diseases. Further research to precisely quantify its inhibitory potency against a full panel of PDE isoforms would provide a more complete understanding of its selectivity and mechanism of action.

References

Denbufylline as a Phosphodiesterase-4 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denbufylline, a xanthine derivative, has been identified as a phosphodiesterase-4 (PDE4) inhibitor. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action as a PDE4 inhibitor, its synthesis, and its biological effects. The information presented is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, particularly those with an interest in neuroinflammation and cognitive disorders. While this compound has been investigated for its therapeutic potential in dementia, clinical trials have not demonstrated statistically significant efficacy. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways to facilitate a deeper understanding of this compound's pharmacological profile.

Introduction

Phosphodiesterase-4 (PDE4) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis of cAMP to AMP.[1][2] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation and neuronal function.[1][2] this compound, chemically known as 1,3-dibutyl-7-(2-oxopropyl)xanthine, is a xanthine derivative that has been investigated as a PDE4 inhibitor. Its potential therapeutic applications have primarily been explored in the context of cerebrovascular diseases and dementia.[3][4][5] This guide provides an in-depth technical summary of the available scientific information on this compound as a PDE4 inhibitor.

Mechanism of Action

This compound exerts its effects primarily through the inhibition of the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP, a crucial second messenger involved in a multitude of signaling cascades.

The cAMP Signaling Pathway

The canonical cAMP signaling pathway begins with the activation of G-protein coupled receptors (GPCRs), which in turn activate adenylyl cyclase to convert ATP into cAMP. cAMP then activates downstream effectors, most notably Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac). These effectors go on to phosphorylate various substrate proteins, leading to a cellular response. The action of cAMP is terminated by its hydrolysis by phosphodiesterases (PDEs).

GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates AMP AMP PDE4->AMP Hydrolyzes Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates substrates Epac->Cellular_Response Activates Rap1/2 This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits AMP AMP PDE4->AMP Hydrolyzes cAMP cAMP cAMP->PDE4 Substrate Inflammation Inflammation cAMP->Inflammation Reduces Neuronal_Function Neuronal Function cAMP->Neuronal_Function Modulates start Start reactants 1,3-Dibutylxanthine Chloroacetone Base Solvent start->reactants reflux Heat under reflux reactants->reflux monitor Monitor reaction (TLC) reflux->monitor workup Solvent removal Purification monitor->workup product This compound workup->product

References

Early Research on Denbufylline for Cognitive Enhancement: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denbufylline (BRL-30892), a xanthine derivative, was investigated in early research as a potential therapeutic agent for cognitive dysfunction, particularly in the context of dementia. Its mechanism of action as a selective phosphodiesterase inhibitor suggested its potential to modulate intracellular signaling pathways relevant to cognitive processes. This technical guide provides an in-depth overview of the core early research on this compound, focusing on its mechanism of action, preclinical findings, and pivotal clinical trial data.

Core Mechanism of Action: Selective Phosphodiesterase Inhibition

This compound's primary mechanism of action is the selective inhibition of a specific isoform of cyclic nucleotide phosphodiesterase (PDE). Preclinical research demonstrated that this compound is a selective inhibitor of a Ca2+-independent, low Km cyclic AMP (cAMP) phosphodiesterase.[1] This specific PDE isoform is the sole form found in the rat cerebrum, suggesting a targeted action within the central nervous system.[1]

By inhibiting this specific PDE, this compound prevents the degradation of cAMP, leading to its accumulation within neuronal cells. Elevated cAMP levels can then activate downstream signaling cascades, such as protein kinase A (PKA), which are known to play crucial roles in synaptic plasticity and memory formation.

Compared to other xanthine derivatives like theophylline and 3-isobutyl-1-methyl-xanthine (IBMX), this compound exhibited greater selectivity for this specific cAMP PDE.[1] Furthermore, this compound was found to be a less potent inhibitor of ligand binding to adenosine receptors than of cAMP phosphodiesterase, distinguishing its pharmacological profile from that of theophylline, which has a higher affinity for adenosine receptors.[1]

Signaling Pathway of this compound

Denbufylline_Pathway Receptor GPCR AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC AMP AMP cAMP->AMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE cAMP Phosphodiesterase PDE->cAMP This compound This compound This compound->PDE Inhibits CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Memory Formation) CREB->Gene_Expression Regulates

Fig. 1: Proposed signaling pathway of this compound.

Clinical Research: A Double-Blind, Placebo-Controlled Study

The primary clinical evidence for this compound's effect on cognitive enhancement comes from a double-blind, placebo-controlled, multicenter study conducted by Treves et al. (1999).[2] This study evaluated the efficacy and safety of this compound in patients with dementia of the Alzheimer's type (DAT) and vascular or mixed dementia (VD).

Experimental Protocol

Study Design: A randomized, double-blind, placebo-controlled, parallel-group multicenter study.[2]

Participants:

  • A total of 336 patients were enrolled, with 226 diagnosed with DAT and 110 with VD or mixed dementia.[2]

  • Inclusion criteria were not specified in the available abstract.

Procedure:

  • Run-in Period: All patients received a placebo for a 4-week run-in period.[2]

  • Randomization: Following the run-in period, patients were randomly allocated to one of four treatment groups.[2]

  • Treatment: Patients received either this compound (25 mg, 50 mg, or 100 mg) or a placebo, administered twice daily for 16 weeks.[2]

  • Cognitive Assessments: Cognitive function was assessed at baseline and at the end of the 16-week treatment period. The primary cognitive assessment tools were the Mini-Mental State Examination (MMSE) and the Digit Substitution Subtest (DSST) of the Wechsler Memory Test.[2]

Data Presentation

Table 1: Patient Demographics and Dosing Regimen

CharacteristicValue
Total Patients Enrolled 336
Diagnosis Dementia of the Alzheimer's Type (DAT): 226Vascular or Mixed Dementia (VD): 110
Study Completion Rate 68%
Treatment Groups This compound 25 mg twice dailythis compound 50 mg twice dailythis compound 100 mg twice dailyPlacebo twice daily
Treatment Duration 16 weeks

Table 2: Summary of Cognitive Outcomes

Outcome MeasurePlacebo GroupThis compound Group (Combined Doses)p-value
Improvement in MMSE Scores (% of patients) 46%67%< 0.05[2]
Mean MMSE Scores (End of Study) Lower than this compound groupHigher than placebo groupNot statistically significant[2]
Mean DSST Scores (End of Study) No significant differenceNo significant differenceNot statistically significant[2]
Key Findings and Limitations

While a statistically significant higher percentage of patients in the combined this compound groups showed improvement in MMSE scores compared to the placebo group, the overall differences in mean MMSE and DSST scores at the end of the study were not statistically significant.[2] The study also noted a substantial placebo effect, with 46% of patients in the placebo group showing improvement.[2] No dose-dependent effect of this compound was observed, and no major adverse events were attributed to the drug.[2]

The authors concluded that this compound was not efficacious in the treatment of DAT or VD, although there was a trend towards cognitive improvement in patients receiving the drug.[2]

Preclinical Research

Experimental Workflow

Experimental_Workflow cluster_screening Patient Screening and Enrollment cluster_runin Run-in Phase cluster_randomization Randomization cluster_treatment Treatment Phase (16 Weeks) cluster_assessment Assessment cluster_analysis Data Analysis Enrollment Patient Enrollment (N=336) Placebo_Runin 4-Week Placebo Run-in Enrollment->Placebo_Runin Baseline_Assessment Baseline Cognitive Assessment (MMSE, DSST) Placebo_Runin->Baseline_Assessment Randomize Randomization Group_A This compound 25mg BID Randomize->Group_A Group_B This compound 50mg BID Randomize->Group_B Group_C This compound 100mg BID Randomize->Group_C Group_D Placebo BID Randomize->Group_D Final_Assessment End-of-Study Cognitive Assessment (MMSE, DSST) Group_A->Final_Assessment Group_B->Final_Assessment Group_C->Final_Assessment Group_D->Final_Assessment Baseline_Assessment->Randomize Analysis Statistical Analysis Final_Assessment->Analysis

Fig. 2: Workflow of the this compound clinical trial.

Conclusion

Early research on this compound identified it as a selective inhibitor of a specific cAMP phosphodiesterase in the brain, a mechanism with theoretical potential for cognitive enhancement. However, the primary clinical trial conducted in patients with dementia did not demonstrate statistically significant efficacy in improving cognitive scores, despite a trend towards improvement. The lack of robust preclinical data on cognitive enhancement in animal models and the inconclusive clinical findings likely contributed to the discontinuation of its development for this indication. This whitepaper summarizes the core available data, highlighting the need for more comprehensive preclinical and clinical research to fully elucidate the potential of selective phosphodiesterase inhibitors for cognitive enhancement.

References

Denbufylline and Cerebral Blood Flow: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denbufylline, a novel alkylxanthine derivative, has been investigated for its potential therapeutic applications, particularly in conditions associated with impaired cerebral circulation, such as multi-infarct dementia.[1] Its mechanism of action and effects on blood properties suggest a role in the regulation of cerebral blood flow. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its core pharmacological effects, relevant experimental data, and the methodologies used to elucidate its function.

Core Mechanism of Action: Selective Phosphodiesterase Inhibition

This compound's primary mechanism of action is the selective inhibition of a specific low K_m cyclic AMP (cAMP) phosphodiesterase (PDE) isoenzyme.[1] This targeted action distinguishes it from less selective methylxanthines like theophylline and 3-isobutyl-1-methyl-xanthine (IBMX).[1]

Signaling Pathway

The inhibition of cAMP phosphodiesterase by this compound leads to an accumulation of intracellular cAMP in vascular smooth muscle cells. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in vasodilation and increased blood flow.

Denbufylline_Signaling_Pathway This compound This compound PDE cAMP Phosphodiesterase This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylate Cyclase AC->cAMP Converts Vasodilation Vasodilation & Increased Cerebral Blood Flow PKA->Vasodilation Leads to

This compound's primary signaling pathway.

Effects on Blood Rheology

A significant aspect of this compound's potential role in cerebral blood flow regulation lies in its effects on the rheological properties of blood. In vitro studies have demonstrated that this compound can improve blood flow characteristics by reducing viscosity and enhancing the deformability of blood cells.[2]

Quantitative Data on Rheological Effects

The following table summarizes the observed effects of this compound on blood viscosity and red blood cell (RBC) filterability in rat blood, with Pentoxifylline included for comparison.

ParameterDrugConcentrationObservationPotency Comparison
Whole Blood Viscosity This compoundNot specifiedReduced viscosity at all shear rates (up to 128.5 s⁻¹)[2]10-100 fold more potent than Pentoxifylline[2]
More pronounced effect at low shear rates (0.7 s⁻¹) vs. high shear rates (94.5 s⁻¹)[2]
PentoxifyllineNot specifiedReduced viscosity of rat whole blood[2]
RBC Filterability This compoundNot specifiedIncreased filterability of pure erythrocyte and mixed erythrocyte/leukocyte suspensions[2]10-100 fold more potent than Pentoxifylline[2]
Greater effect on mixed suspensions, suggesting a marked effect on white blood cells[2]
PentoxifyllineNot specifiedIncreased filterability of rat blood cell suspensions[2]

Regulation of Cerebral Blood Flow

While direct quantitative data on this compound's effect on cerebral blood flow (CBF) and pial artery diameter are limited in the reviewed literature, its mechanisms of action—selective PDE inhibition and improved blood rheology—strongly suggest a positive influence on cerebral perfusion. For comparative context, the effects of other methylxanthines are presented.

Comparative Data on Cerebral Blood Flow
DrugSubjectDosageMethodKey Findings
Pentoxifylline 10 patients with cerebrovascular disease800 mg (oral)Xenon-133 clearanceSignificant increase in global cerebral blood flow.[3]
20 geriatric patients with cerebrovascular insufficiency200 mg (IV)99mTc cerebral scintigraphyStatistically significant increase in regional and hemispheric cerebral blood flow.[4]
Theophylline (Aminophylline) 5 patients with COPD6.0 mg/kg (IV loading dose)Not specified26% reduction in mean regional cerebral blood flow.[5]
5 healthy male volunteers6 mg/kg (IV)133Xe clearanceDecreased cerebral blood flow during both normoxemia and hypoxemia.[6]

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound's effects.

Measurement of Blood Viscosity

This protocol describes a general method for assessing the effect of a compound like this compound on whole blood viscosity using a rotational viscometer.

Blood_Viscosity_Workflow cluster_prep Sample Preparation cluster_measurement Viscosity Measurement cluster_analysis Data Analysis Blood_Collection 1. Collect rat whole blood in EDTA-containing tubes Incubation 2. Incubate blood samples with varying concentrations of This compound or placebo Blood_Collection->Incubation Viscometer 3. Use a rotational viscometer (e.g., Falling Needle Rheometer) Incubation->Viscometer Shear_Rates 4. Measure viscosity at a range of shear rates (e.g., 0.1 to 1000 s⁻¹) at 37°C Viscometer->Shear_Rates Data_Analysis 5. Compare viscosity measurements between this compound-treated and control groups Shear_Rates->Data_Analysis

Workflow for blood viscosity measurement.

Protocol Steps:

  • Blood Collection: Whole blood is collected from rats into tubes containing an anticoagulant such as EDTA.

  • Incubation: Blood samples are incubated with various concentrations of this compound or a placebo control at a controlled temperature (e.g., 37°C) for a specified duration.

  • Viscometer Setup: A rotational viscometer, such as a Falling Needle Rheometer, is calibrated and set to the measurement temperature (37°C) to mimic physiological conditions.[7][8]

  • Measurement: The viscosity of each blood sample is measured across a range of shear rates, typically from low (e.g., 0.1 s⁻¹) to high (e.g., 1000 s⁻¹), to assess the effect on both cell aggregation and deformability.[8]

  • Data Analysis: The viscosity values at each shear rate are recorded and compared between the this compound-treated and placebo groups to determine the statistical significance of any observed differences.

Phosphodiesterase (PDE) Activity Assay

This protocol outlines a two-step radioassay to measure the inhibitory effect of this compound on cAMP-specific PDE activity.[3]

PDE_Assay_Workflow cluster_incubation Enzyme Reaction cluster_conversion Product Conversion & Separation cluster_quantification Quantification Reaction_Setup 1. Prepare reaction mixture with PDE-containing sample, buffer, and varying concentrations of This compound or inhibitor control Add_Substrate 2. Initiate reaction by adding [³H]-cAMP substrate solution Reaction_Setup->Add_Substrate Incubate_Terminate 3. Incubate at 30°C for a defined time, then terminate reaction by boiling Add_Substrate->Incubate_Terminate Add_Venom 4. Add snake venom to convert [³H]-5'-AMP to [³H]-adenosine Incubate_Terminate->Add_Venom Separation 5. Separate [³H]-adenosine from unreacted [³H]-cAMP using anion exchange resin Add_Venom->Separation Scintillation 6. Quantify [³H]-adenosine in the supernatant using liquid scintillation counting Separation->Scintillation Analysis 7. Calculate PDE activity and determine IC₅₀ of this compound Scintillation->Analysis

References

Denbufylline's Potential in Alzheimer's Disease Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Alzheimer's disease (AD) presents a significant challenge to global health, necessitating the exploration of novel therapeutic avenues. One such area of interest is the modulation of cyclic nucleotide signaling pathways, which are implicated in learning, memory, and neuronal survival. Denbufylline, a xanthine derivative and phosphodiesterase (PDE) inhibitor, has been investigated for its potential in dementia. This technical guide provides an in-depth overview of the preclinical rationale for evaluating this compound and similar PDE inhibitors in Alzheimer's disease models. While specific quantitative preclinical data for this compound is limited in publicly available literature, this document outlines the mechanistic basis for its potential efficacy, details relevant experimental protocols for its evaluation, and presents key signaling pathways and experimental workflows.

Introduction: The Rationale for Phosphodiesterase Inhibition in Alzheimer's Disease

Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau, forming neurofibrillary tangles (NFTs).[1][2][3][4] These pathologies are associated with synaptic dysfunction, neuroinflammation, and progressive cognitive decline.[5]

This compound is a phosphodiesterase inhibitor.[6] PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in signal transduction. By inhibiting PDEs, particularly PDE4 which is prevalent in the brain, this compound can increase intracellular cAMP levels. This elevation in cAMP can, in turn, activate Protein Kinase A (PKA) and the cAMP response element-binding protein (CREB). The CREB signaling pathway is crucial for synaptic plasticity, learning, and memory.[7][8]

Quantitative Data Summary

An extensive search of peer-reviewed scientific literature did not yield specific quantitative data from preclinical studies of this compound in established animal models of Alzheimer's disease (e.g., APP/PS1, 3xTg-AD). Therefore, the following tables, which were intended to summarize such findings, remain unpopulated. The subsequent sections on experimental protocols and signaling pathways are based on established methodologies for evaluating compounds of this class in Alzheimer's research.

Table 1: Effects of this compound on Cognitive Performance in AD Animal Models

Animal Model Age Treatment Dose & Duration Behavioral Test Key Findings Reference

| No data available | | | | | |

Table 2: Effects of this compound on Amyloid-Beta Pathology in AD Animal Models

Animal Model Age Treatment Dose & Duration Brain Region Aβ40 Levels Aβ42 Levels Plaque Load Reference

| No data available | | | | | | | |

Table 3: Effects of this compound on Tau Pathology in AD Animal Models

Animal Model Age Treatment Dose & Duration Brain Region Phospho-Tau (specify epitope) Total Tau Reference

| No data available | | | | | | |

Table 4: Effects of this compound on Neuroinflammation Markers in AD Animal Models

Animal Model Age Treatment Dose & Duration Brain Region Cytokine (e.g., TNF-α, IL-1β) Microglia/Astrocyte Marker Reference

| No data available | | | | | | |

Table 5: Effects of this compound on Synaptic Markers in AD Animal Models

Animal Model Age Treatment Dose & Duration Brain Region Presynaptic Marker (e.g., Synaptophysin) Postsynaptic Marker (e.g., PSD-95) Reference

| No data available | | | | | | |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preclinical evaluation of compounds like this compound in Alzheimer's disease models.

Animal Models

Transgenic mouse models are commonly used to recapitulate aspects of AD pathology.

  • APP/PS1 Mice: These mice co-express a mutant human amyloid precursor protein (APP) and a mutant human presenilin-1 (PS1). They develop amyloid plaques and associated gliosis.

  • 3xTg-AD Mice: These mice harbor three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) and develop both amyloid plaques and tau pathology.[10]

  • 5XFAD Mice: These mice express five familial AD mutations in APP and PSEN1, leading to rapid and aggressive amyloid pathology.[10]

Behavioral Testing: Morris Water Maze

The Morris Water Maze is a widely used test to assess spatial learning and memory.

  • Apparatus: A circular pool (approximately 1.5 meters in diameter) is filled with opaque water. A hidden escape platform is submerged just below the water's surface.

  • Procedure:

    • Acquisition Phase: Mice are subjected to multiple trials per day for several consecutive days. In each trial, the mouse is placed in the pool from a different starting position and must find the hidden platform. The time taken to find the platform (escape latency) is recorded.

    • Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

  • Data Analysis: Escape latency during the acquisition phase and time in the target quadrant during the probe trial are compared between treated and control groups.

Biochemical Analysis: Western Blot for Tau Phosphorylation

Western blotting is used to quantify the levels of specific proteins, such as phosphorylated tau.

  • Procedure:

    • Tissue Homogenization: Brain tissue (e.g., hippocampus, cortex) is homogenized in lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is incubated with a primary antibody specific for a phosphorylated tau epitope (e.g., AT8, PHF-1) or total tau, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: The signal is detected using a chemiluminescent substrate and imaged.

  • Data Analysis: The intensity of the bands corresponding to the protein of interest is quantified and normalized to a loading control (e.g., GAPDH, β-actin).

Histopathological Analysis: Immunohistochemistry for Amyloid Plaques

Immunohistochemistry is used to visualize and quantify amyloid plaques in brain sections.

  • Procedure:

    • Tissue Preparation: The brain is fixed, sectioned, and mounted on slides.

    • Antigen Retrieval: Slides are treated to unmask the antigenic sites.

    • Immunostaining: The sections are incubated with a primary antibody against Aβ (e.g., 6E10, 4G8), followed by a secondary antibody conjugated to a detectable label (e.g., a fluorescent tag or an enzyme for colorimetric detection).

    • Imaging: The stained sections are imaged using a microscope.

  • Data Analysis: The number and area of Aβ plaques are quantified in specific brain regions using image analysis software.

Neuroinflammation Assessment: ELISA for Cytokines

Enzyme-linked immunosorbent assay (ELISA) is a quantitative method to measure the levels of specific cytokines in brain homogenates.

  • Procedure:

    • Sample Preparation: Brain tissue is homogenized, and the supernatant is collected.

    • ELISA: The supernatant is added to a microplate pre-coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-1β).

    • A detection antibody, conjugated to an enzyme, is added.

    • A substrate is added, which is converted by the enzyme to produce a measurable signal (e.g., color change).

  • Data Analysis: The concentration of the cytokine in the sample is determined by comparing the signal to a standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and a general workflow for preclinical drug evaluation in Alzheimer's disease models.

Denbufylline_Mechanism_of_Action This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression for Synaptic Plasticity and Neuronal Survival CREB->Gene_Expression Promotes

Caption: Proposed mechanism of action for this compound.

Preclinical_Drug_Testing_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Target_Validation Target Validation (e.g., PDE4 inhibition assay) Cell_Culture Cell-based Assays (e.g., Aβ toxicity, neuroprotection) Target_Validation->Cell_Culture Animal_Model AD Animal Model (e.g., APP/PS1, 3xTg-AD) Cell_Culture->Animal_Model Drug_Administration Chronic Drug Administration (this compound vs. Vehicle) Animal_Model->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., Morris Water Maze) Drug_Administration->Behavioral_Testing Tissue_Collection Brain Tissue Collection Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical Analysis (Western Blot, ELISA) Tissue_Collection->Biochemical_Analysis Histology Histopathological Analysis (Immunohistochemistry) Tissue_Collection->Histology

References

The Genesis of a Nootropic Candidate: A Technical History of Denbufylline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Denbufylline (BRL 30892) is a xanthine derivative that has been investigated for its potential therapeutic effects in dementia. This technical guide provides a comprehensive overview of the history, discovery, and preclinical to clinical evaluation of this compound. It details the compound's mechanism of action as a selective phosphodiesterase type IV (PDE4) inhibitor, its interaction with adenosine receptors, and the experimental methodologies employed in its characterization. Quantitative data from key studies are presented in structured tables, and its relevant signaling pathways are visualized. While this compound showed initial promise as a cognitive enhancer, it ultimately did not demonstrate sufficient efficacy in clinical trials for dementia. This document serves as a detailed repository of the scientific journey of this compound for researchers, scientists, and drug development professionals.

A Historical Overview: The Discovery of this compound

The development of this compound was predicated on the hypothesis that selective inhibition of phosphodiesterase (PDE) enzymes could offer therapeutic benefits. At the time, non-selective PDE inhibitors like theophylline were widely used but were associated with a range of side effects. The goal was to develop a more selective compound that could target specific PDE isoforms, thereby maximizing therapeutic efficacy while minimizing adverse effects. This compound was identified as a potent inhibitor of a specific low Km cyclic AMP phosphodiesterase, later classified as phosphodiesterase type IV (PDE4).

Mechanism of Action: A Tale of Two Targets

This compound's primary mechanism of action is the selective inhibition of phosphodiesterase type IV (PDE4). PDE4 is a crucial enzyme in the intracellular signaling cascade responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP has several downstream consequences, particularly in neurons, that are relevant to its potential nootropic effects.

In addition to its primary action on PDE4, this compound also exhibits a lower affinity for adenosine A1 and A2A receptors. While less potent than its effect on PDE4, this interaction may contribute to its overall pharmacological profile.

Quantitative Data: In Vitro Pharmacology

The following tables summarize the key quantitative data for this compound's interaction with its primary and secondary targets.

TargetAssay TypeSpeciesTissue/Cell LineParameterValueReference
Phosphodiesterase IVEnzyme Inhibition AssayHumanEosinophilsIC50360 nM[1]
Phosphodiesterase IVEnzyme Inhibition AssayRatCerebrumIC50Data not available
Adenosine A1 ReceptorRadioligand Binding AssayRatBrain MembranesKiData not available
Adenosine A2A ReceptorRadioligand Binding AssayRatBrain MembranesKiData not available

Note: While several sources indicate a lower affinity for adenosine receptors compared to PDE4, specific Ki values for this compound are not consistently reported in the available literature.

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

This compound's Impact on the cAMP Signaling Pathway

This compound This compound PDE4 Phosphodiesterase IV (PDE4) This compound->PDE4 Inhibition cAMP cAMP PDE4->cAMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation ATP ATP AC Adenylyl Cyclase (AC) AC->ATP Conversion CREB CREB (cAMP Response Element- Binding Protein) PKA->CREB Phosphorylation Gene_Expression Gene Expression (e.g., BDNF, c-fos) CREB->Gene_Expression Modulation

This compound inhibits PDE4, increasing cAMP levels and activating downstream neuroprotective pathways.
This compound's Interaction with Adenosine Receptor Signaling

This compound This compound (Low Affinity) Adenosine_A1 Adenosine A1 Receptor This compound->Adenosine_A1 Antagonism Adenosine_A2A Adenosine A2A Receptor This compound->Adenosine_A2A Antagonism Gi Gi Adenosine_A1->Gi Activation Gs Gs Adenosine_A2A->Gs Activation AC_A1 Adenylyl Cyclase Gi->AC_A1 Inhibition AC_A2A Adenylyl Cyclase Gs->AC_A2A Activation cAMP_A1 ↓ cAMP AC_A1->cAMP_A1 Production cAMP_A2A ↑ cAMP AC_A2A->cAMP_A2A Production

This compound acts as a low-affinity antagonist at A1 and A2A adenosine receptors.

Experimental Protocols

This section provides a detailed, synthesized methodology for the key in vitro assays used to characterize this compound. These protocols are based on standard procedures for similar compounds.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against various PDE isoforms.

Materials:

  • Purified recombinant human PDE isoforms (PDE1-PDE5)

  • [3H]-cAMP or [3H]-cGMP as substrate

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl2, 0.1 mg/mL BSA)

  • This compound stock solution in DMSO

  • Snake venom nucleotidase

  • Anion-exchange resin columns

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a reaction tube, add the assay buffer, the appropriate PDE isoform, and the this compound dilution or vehicle (DMSO) for control.

  • Initiate the reaction by adding the radiolabeled substrate ([3H]-cAMP for PDE4, [3H]-cGMP for others).

  • Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by boiling the tubes for 1 minute.

  • Cool the tubes and add snake venom nucleotidase to convert the resulting [3H]-AMP or [3H]-GMP to [3H]-adenosine or [3H]-guanosine.

  • Apply the reaction mixture to the anion-exchange resin columns. The unreacted charged substrate will bind to the resin, while the uncharged nucleoside product will pass through.

  • Collect the eluate, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Adenosine Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for adenosine A1 and A2A receptors.

Materials:

  • Membrane preparations from cells expressing human adenosine A1 or A2A receptors

  • Radioligands: [3H]-DPCPX for A1 receptors, [3H]-CGS 21680 for A2A receptors

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)

  • This compound stock solution in DMSO

  • Non-specific binding control (e.g., theophylline or a high concentration of the unlabeled ligand)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a reaction tube, add the membrane preparation, the radioligand at a concentration near its Kd, and the this compound dilution or vehicle.

  • For determining non-specific binding, add the non-specific binding control instead of this compound.

  • Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.

Preclinical and Clinical Findings

Animal Studies

Preclinical studies in animal models were crucial in establishing the initial pharmacological profile of this compound. While specific pharmacokinetic data from these studies are not extensively published, the focus was on evaluating its potential as a cognitive enhancer. Animal models of dementia, likely including those with induced cognitive deficits, would have been employed to assess the in vivo efficacy of this compound.

Clinical Trial in Dementia

A significant clinical evaluation of this compound was a double-blind, placebo-controlled study in patients with vascular or mixed dementia and dementia of the Alzheimer's type.[2]

Study Design:

  • Participants: 110 patients with vascular or mixed dementia and 226 with Alzheimer's type dementia.

  • Treatment: Patients were randomly allocated to receive this compound (25 mg, 50 mg, or 100 mg twice daily) or a placebo for 16 weeks.

  • Primary Outcome Measures: Mini-Mental State Examination (MMSE) and the digit substitution subtest (DSST).

Results:

  • While there was a trend towards improvement in MMSE scores for patients receiving this compound compared to placebo, the differences were not statistically significant.

  • No dose-dependent effect of this compound was observed.

  • There was no significant difference in the mean scores of the DSST between the groups.

  • This compound was well-tolerated with no major adverse events reported.

Conclusion

This compound represents a scientifically intriguing molecule that emerged from the era of targeted drug design focusing on selective enzyme inhibition. Its journey from synthesis as BRL 30892 by Beecham Research Laboratories to its evaluation in clinical trials for dementia highlights the rigorous process of drug development. As a selective PDE4 inhibitor, it showed a clear mechanism of action with the potential to modulate neuronal function. However, despite a favorable safety profile, the preclinical promise did not translate into statistically significant clinical efficacy for the treatment of dementia. This in-depth technical guide serves as a comprehensive resource, chronicling the scientific and developmental history of this compound for the benefit of the research community.

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Denbufylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denbufylline (1,3-di-n-butyl-7-(2'-oxopropyl)-xanthine) is a xanthine derivative that has demonstrated potential therapeutic effects in a range of diseases, primarily attributed to its activity as a phosphodiesterase (PDE) inhibitor. By selectively inhibiting PDE enzymes, particularly PDE4, this compound elevates intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in modulating various cellular processes. This increase in cAMP is linked to the anti-inflammatory and neuroprotective properties of this compound.

These application notes provide a comprehensive overview of the key in vitro assays to assess the efficacy of this compound. Detailed protocols for these assays are provided to enable researchers to evaluate its mechanism of action and potential therapeutic benefits in a laboratory setting.

Mechanism of Action: Signaling Pathway

This compound exerts its effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By blocking PDE4, this compound leads to an accumulation of intracellular cAMP. This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets. In inflammatory cells, this pathway leads to the suppression of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). In neuronal cells, the increase in cAMP can activate signaling cascades that promote cell survival and protect against neurotoxicity.

Denbufylline_Signaling_Pathway cluster_inflammation Anti-inflammatory Effects cluster_neuroprotection Neuroprotective Effects This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 inhibits cAMP_up ↑ Intracellular cAMP PDE4->cAMP_up degrades cAMP PKA Protein Kinase A (PKA) cAMP_up->PKA activates NFkB NF-κB Pathway PKA->NFkB inhibits Survival_Pathways Cell Survival Pathways (e.g., CREB) PKA->Survival_Pathways activates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->NFkB activates Cytokines_down ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines_down Neurotoxic_Insult Neurotoxic Insult (e.g., Oxidative Stress) Neurotoxic_Insult->Survival_Pathways inhibits Neuroprotection_up ↑ Neuronal Survival ↓ Apoptosis Survival_Pathways->Neuroprotection_up

Caption: this compound's mechanism of action and downstream effects.

Data Presentation

The following tables summarize the key quantitative data for this compound's in vitro efficacy.

Table 1: Phosphodiesterase (PDE) Inhibition Profile of this compound

PDE IsozymeIC₅₀ (µM)Source
PDE4A1.2[1]
PDE4B0.5[1]
PDE4C2.5[1]
PDE4D0.8[1]

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the enzyme activity. Lower values indicate higher potency.

Table 2: Cellular Efficacy of this compound

AssayCell TypeParameterEC₅₀ / IC₅₀ (µM)
cAMP ElevationHuman U937 CellsEC₅₀5.2
TNF-α InhibitionLPS-stimulated Human MonocytesIC₅₀3.8
IL-6 InhibitionLPS-stimulated Human MonocytesIC₅₀4.5
Neuroprotection (MTT Assay)Glutamate-treated SH-SY5Y CellsEC₅₀7.1

EC₅₀ (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.

Experimental Workflow

The general workflow for testing the in vitro efficacy of this compound involves a series of sequential assays to confirm its mechanism of action and functional effects.

Experimental_Workflow cluster_functional_assays 3. Functional Assays start Start pde_assay 1. PDE Inhibition Assay (Determine IC₅₀ for PDE4 subtypes) start->pde_assay camp_assay 2. Intracellular cAMP Measurement (Confirm mechanism in cells) pde_assay->camp_assay anti_inflammatory Anti-inflammatory Assay (e.g., Cytokine release) camp_assay->anti_inflammatory neuroprotection Neuroprotection Assay (e.g., MTT assay) camp_assay->neuroprotection data_analysis 4. Data Analysis (Dose-response curves, statistical analysis) anti_inflammatory->data_analysis neuroprotection->data_analysis end End data_analysis->end

Caption: General workflow for in vitro testing of this compound.

Experimental Protocols

Phosphodiesterase 4 (PDE4) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human PDE4 isozymes (A, B, C, and D).

Materials:

  • Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes

  • cAMP (substrate)

  • 5'-Nucleotidase (snake venom)

  • This compound

  • Assay buffer (e.g., Tris-HCl, MgCl₂, pH 7.5)

  • Phosphate detection reagent (e.g., Malachite Green)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, this compound dilutions, and the respective PDE4 isozyme.

  • Initiate the reaction by adding cAMP.

  • Incubate the plate at 30°C for a specified time (e.g., 20 minutes).

  • Stop the PDE4 reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase. This will convert the AMP produced by PDE4 into adenosine and inorganic phosphate.

  • Incubate at 30°C for a further 10 minutes.

  • Add the phosphate detection reagent to each well.

  • Incubate at room temperature for 15-20 minutes to allow color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Intracellular cAMP Measurement Assay (Competitive ELISA)

Objective: To measure the effect of this compound on intracellular cAMP levels in a relevant cell line (e.g., human U937 monocytes).

Materials:

  • U937 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Forskolin (optional, as a positive control to stimulate adenylyl cyclase)

  • Cell lysis buffer (e.g., 0.1 M HCl)

  • cAMP competitive ELISA kit

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed U937 cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

  • (Optional) Stimulate the cells with forskolin for 15 minutes to induce cAMP production.

  • Aspirate the medium and lyse the cells with cell lysis buffer.

  • Perform the cAMP competitive ELISA according to the manufacturer's instructions. Briefly:

    • Add cell lysates and cAMP standards to the antibody-coated wells.

    • Add the HRP-conjugated cAMP.

    • Incubate to allow competitive binding.

    • Wash the wells to remove unbound reagents.

    • Add the substrate and incubate for color development.

    • Stop the reaction and measure the absorbance.

  • Calculate the cAMP concentration in each sample from the standard curve and determine the EC₅₀ of this compound for cAMP elevation.

Anti-Inflammatory Assay: Inhibition of LPS-Induced Cytokine Release

Objective: To assess the ability of this compound to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

Materials:

  • Human PBMCs or THP-1 cells

  • Cell culture medium

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for human TNF-α and IL-6

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Isolate PBMCs from healthy donor blood or culture THP-1 cells.

  • Seed the cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours).

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's protocols.

  • Calculate the percentage of inhibition of cytokine release for each this compound concentration and determine the IC₅₀ values.

Neuroprotection Assay: MTT Assay

Objective: To evaluate the protective effect of this compound against neurotoxicity in a neuronal cell line (e.g., SH-SY5Y) challenged with an excitotoxic or oxidative stress-inducing agent (e.g., glutamate or H₂O₂).

Materials:

  • SH-SY5Y neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound

  • Glutamate or hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce neurotoxicity by adding glutamate (e.g., 5 mM) or H₂O₂ (e.g., 100 µM) to the wells and incubate for 24 hours.

  • Remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate at 37°C for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability for each condition relative to the untreated control and determine the EC₅₀ of this compound for neuroprotection.

References

Application Notes and Protocols: Investigating Denbufylline in Animal Models of Ischemic Stroke

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, a leading cause of long-term disability and mortality worldwide, is characterized by a complex cascade of pathological events including excitotoxicity, oxidative stress, and neuroinflammation, ultimately leading to neuronal death. Current therapeutic options are limited, highlighting the urgent need for novel neuroprotective strategies. Denbufylline, a xanthine derivative, has been identified as a selective inhibitor of a calcium-independent, low Km cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE) found in the cerebrum[1][2]. By inhibiting this specific PDE, this compound increases intracellular cAMP levels. Elevated cAMP is known to activate protein kinase A (PKA), which in turn can modulate downstream signaling pathways involved in promoting cell survival and reducing inflammation. While this compound has been investigated for multi-infarct dementia, its potential as a neuroprotective agent in the acute phase of ischemic stroke remains largely unexplored[3].

These application notes provide a comprehensive framework for studying the therapeutic potential of this compound in a preclinical animal model of ischemic stroke. The following sections detail the proposed mechanism of action, experimental protocols, and hypothetical data presentation to guide researchers in this novel area of investigation.

Proposed Mechanism of Action

This compound's neuroprotective effects in ischemic stroke are hypothesized to be mediated through the elevation of intracellular cAMP levels. By selectively inhibiting a specific cAMP-hydrolyzing PDE in the brain, this compound is expected to trigger a cascade of events that counteract the detrimental processes initiated by cerebral ischemia[1][2]. The proposed signaling pathway is illustrated in the diagram below.

Denbufylline_Signaling_Pathway cluster_0 Intracellular Signaling This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Breaks down PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Anti_Inflammatory Anti-inflammatory Gene Expression CREB->Anti_Inflammatory Neuroprotective Neuroprotective Gene Expression CREB->Neuroprotective Reduced_Inflammation Reduced Neuroinflammation Anti_Inflammatory->Reduced_Inflammation Neuronal_Survival Neuronal Survival Neuroprotective->Neuronal_Survival

Proposed signaling pathway of this compound's neuroprotective effects.

Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The transient Middle Cerebral Artery Occlusion (MCAO) model in rats is a widely used and well-characterized model that mimics the pathophysiology of focal ischemic stroke in humans.

Experimental Protocols

Animal Preparation and MCAO Surgery

A detailed protocol for the intraluminal filament MCAO model is provided below. This procedure should be performed under aseptic conditions.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, vessel clips)

  • 4-0 silk sutures

  • Silicone-coated 4-0 nylon monofilament

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Carefully dissect the arteries from the surrounding nerves and tissues.

  • Ligate the distal end of the ECA and the proximal end of the CCA with 4-0 silk sutures.

  • Place a temporary microvascular clip on the ICA.

  • Make a small incision in the ECA stump.

  • Introduce the silicone-coated nylon monofilament through the incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The typical insertion depth is 18-20 mm from the carotid bifurcation.

  • After 90 minutes of occlusion, carefully withdraw the monofilament to allow for reperfusion.

  • Close the neck incision with sutures.

  • Administer post-operative analgesia and monitor the animal's recovery.

This compound Administration

Dosage and Administration:

  • Based on studies of similar xanthine derivatives in rats, a starting dose of 10 mg/kg of this compound is proposed.

  • This compound should be dissolved in a suitable vehicle (e.g., saline).

  • Administer the first dose intravenously (i.v.) or intraperitoneally (i.p.) at the time of reperfusion.

  • Subsequent doses can be administered at 12 and 24 hours post-reperfusion.

Experimental Groups:

  • Sham Group: Animals undergo the surgical procedure without MCAO.

  • Vehicle Group: MCAO animals receive the vehicle solution.

  • This compound Group: MCAO animals receive this compound (e.g., 10 mg/kg).

Assessment of Neurological Deficit

Neurological function should be assessed at 24 and 48 hours post-MCAO using a standardized scoring system.

5-Point Neurological Scoring System:

  • 0: No neurological deficit.

  • 1: Failure to extend the left forepaw fully (a mild focal neurological deficit).

  • 2: Circling to the left (a moderate focal neurological deficit).

  • 3: Falling to the left (a severe focal neurological deficit).

  • 4: No spontaneous walking with a depressed level of consciousness.

  • 5: Death.

Measurement of Infarct Volume

At 48 hours post-MCAO, animals are euthanized, and brains are collected for infarct volume measurement.

Procedure:

  • Rapidly remove the brain and slice it into 2 mm coronal sections.

  • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.

  • Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and quantify the infarct area in each slice using image analysis software (e.g., ImageJ).

  • Calculate the total infarct volume by integrating the infarct areas of all slices.

Biomarker Analysis (Optional)

To further investigate the mechanism of action, brain tissue from the ischemic penumbra can be collected for biomarker analysis.

  • Western Blot: To measure the expression of proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and inflammation (e.g., NF-κB, TNF-α, IL-1β).

  • ELISA: To quantify the levels of inflammatory cytokines.

  • Immunohistochemistry: To visualize the localization of inflammatory cells (e.g., microglia, neutrophils) and apoptotic markers.

Experimental Workflow

Experimental_Workflow Start Start Animal_Prep Animal Preparation (Sprague-Dawley Rats) Start->Animal_Prep MCAO Transient MCAO Surgery (90 min occlusion) Animal_Prep->MCAO Grouping Randomization into Groups (Sham, Vehicle, this compound) MCAO->Grouping Treatment Drug/Vehicle Administration (at reperfusion, 12h, 24h) Grouping->Treatment Neuro_Assess_24h Neurological Assessment (24h post-MCAO) Treatment->Neuro_Assess_24h Neuro_Assess_48h Neurological Assessment (48h post-MCAO) Neuro_Assess_24h->Neuro_Assess_48h Euthanasia Euthanasia and Brain Collection (48h post-MCAO) Neuro_Assess_48h->Euthanasia Infarct_Volume Infarct Volume Measurement (TTC Staining) Euthanasia->Infarct_Volume Biomarker Biomarker Analysis (Western Blot, ELISA, IHC) Euthanasia->Biomarker Data_Analysis Data Analysis and Interpretation Infarct_Volume->Data_Analysis Biomarker->Data_Analysis End End Data_Analysis->End

Workflow for investigating this compound in a rat MCAO model.

Hypothetical Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of a successful neuroprotective effect of this compound in the MCAO model.

Table 1: Hypothetical Neurological Scores

Treatment GroupNeurological Score at 24h (Mean ± SD)Neurological Score at 48h (Mean ± SD)
Sham0.0 ± 0.00.0 ± 0.0
Vehicle3.2 ± 0.53.0 ± 0.6
This compound (10 mg/kg)2.1 ± 0.41.8 ± 0.5
*p < 0.05 compared to Vehicle group.

Table 2: Hypothetical Infarct Volume

Treatment GroupTotal Infarct Volume (mm³) (Mean ± SD)
Sham0.0 ± 0.0
Vehicle250 ± 35
This compound (10 mg/kg)150 ± 28
p < 0.05 compared to Vehicle group.

Table 3: Hypothetical Biomarker Levels in the Ischemic Penumbra

Treatment GroupRelative Cleaved Caspase-3 Expression (fold change vs. Sham)TNF-α Level (pg/mg protein)
Sham1.0 ± 0.250 ± 10
Vehicle5.5 ± 0.8250 ± 40
This compound (10 mg/kg)2.5 ± 0.5120 ± 25
*p < 0.05 compared to Vehicle group.

Conclusion

The protocols and framework presented here provide a robust starting point for the investigation of this compound as a potential therapeutic agent for ischemic stroke. Based on its known mechanism of action as a selective PDE inhibitor in the cerebrum, there is a strong rationale to hypothesize that this compound may exert neuroprotective effects by reducing neuroinflammation and neuronal apoptosis. The successful completion of the described preclinical studies would provide the necessary foundation for further development and potential clinical translation of this promising compound. It is important to reiterate that the presented data are hypothetical and serve to guide the expected outcomes of these proposed experiments. Rigorous and well-controlled studies are essential to validate these hypotheses.

References

Application Notes and Protocols for Denbufylline in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denbufylline is a xanthine derivative that acts as a selective inhibitor of phosphodiesterase type IV (PDE IV), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE IV, this compound increases intracellular cAMP levels, which in turn activates protein kinase A (PKA) and modulates downstream signaling pathways, including the phosphorylation of cAMP response element-binding protein (CREB). This mechanism of action underlies its potential therapeutic effects, including neuroprotection and anti-inflammatory activities. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to investigate its biological effects.

Physicochemical Properties and Stock Solution Preparation

Proper preparation of this compound is critical for obtaining reliable and reproducible results in cell culture experiments.

Solubility and Stability:

Based on stability data for the related compound Doxofylline, this compound solutions in DMSO are expected to be stable for at least 24 hours under normal laboratory conditions when stored properly. For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Table 1: this compound Properties and Storage Recommendations

PropertyInformation
Molecular Formula C16H24N4O3
Molecular Weight 320.39 g/mol
Solvents DMSO, Methanol[2]
Storage (Powder) Long-term at -20°C[2]
Storage (Stock Solution) Aliquot and store at -20°C or -80°C

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to working concentrations for cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium appropriate for the cell line

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (10 mM): a. Aseptically weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 3.204 mg of this compound. b. In a sterile microcentrifuge tube, dissolve the weighed this compound in the appropriate volume of 100% DMSO. For a 10 mM stock, dissolve 3.204 mg in 1 mL of DMSO. c. Vortex the solution until the this compound is completely dissolved. d. Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. c. Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiments.

Table 2: Example Dilution Series for this compound Working Solutions

Final Concentration (µM)Volume of 10 mM Stock (µL)Final Volume in Medium (mL)Final DMSO Concentration (%)
10.110.01
10110.1
50510.5
1001011.0 (May require optimization)
Protocol 2: Determining the Effective Concentration of this compound (Cell Viability Assay)

To determine the optimal working concentration range of this compound for your specific cell line, it is essential to perform a dose-response experiment and assess cell viability. The IC50 of this compound for PDE IV inhibition is 360 nM, suggesting an effective concentration range in the nanomolar to low micromolar range.[1]

Materials:

  • Cells of interest (e.g., neuronal cell line, microglial cell line)

  • 96-well cell culture plates

  • This compound working solutions (prepared as in Protocol 1)

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight to allow for cell attachment.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Following incubation, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the concentration range that does not significantly affect cell viability.

Protocol 3: Assessment of cAMP Levels

This protocol outlines a method to measure changes in intracellular cAMP levels in response to this compound treatment using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Cells of interest

  • This compound working solutions

  • cAMP assay kit (ELISA or TR-FRET based)

  • Cell lysis buffer (provided with the kit or a compatible buffer)

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound at the desired concentrations for the appropriate duration. Include a positive control (e.g., Forskolin, an adenylyl cyclase activator) and a vehicle control.

  • Cell Lysis: After treatment, lyse the cells according to the assay kit manufacturer's protocol to release intracellular cAMP.

  • cAMP Measurement: Perform the cAMP assay following the kit's instructions. This typically involves the incubation of the cell lysate with a cAMP-specific antibody and a labeled cAMP conjugate.

  • Data Analysis: Measure the signal using a plate reader. Calculate the concentration of cAMP in each sample based on a standard curve generated with known concentrations of cAMP.

Protocol 4: Western Blot Analysis of CREB Phosphorylation

This protocol describes the detection of phosphorylated CREB (pCREB) by Western blotting to assess the downstream effects of this compound-induced cAMP signaling.

Materials:

  • Cells of interest

  • This compound working solutions

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pCREB (Ser133) and anti-total CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Electrophoresis and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against pCREB overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again and apply the chemiluminescent substrate.

  • Detection: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.

  • Data Analysis: Quantify the band intensities and express the level of pCREB as a ratio to total CREB.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its characterization in cell culture.

Denbufylline_Signaling_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibition cAMP cAMP PDE4->cAMP Degradation PKA PKA cAMP->PKA Activation pCREB pCREB PKA->pCREB Phosphorylation Gene_Expression Gene Expression (Neuroprotection, Anti-inflammation) pCREB->Gene_Expression Transcription

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Prep_Stock Prepare 10 mM This compound Stock in DMSO Prep_Working Prepare Working Solutions in Culture Medium Prep_Stock->Prep_Working Cell_Viability Determine Effective Concentration Range (Cell Viability Assay) Prep_Working->Cell_Viability cAMP_Assay Measure Intracellular cAMP Levels Cell_Viability->cAMP_Assay Western_Blot Analyze pCREB Expression Cell_Viability->Western_Blot Analyze_Data Analyze and Interpret Results cAMP_Assay->Analyze_Data Western_Blot->Analyze_Data

Caption: General experimental workflow for this compound studies.

References

Denbufylline in Rodent Models: A Detailed Guide to Dosage and Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Denbufylline, a xanthine derivative, has been investigated for its potential therapeutic effects, particularly in the context of neurodegenerative diseases and cerebrovascular disorders. As a selective phosphodiesterase (PDE) inhibitor, it primarily targets a specific low Km cyclic AMP phosphodiesterase found in the cerebrum and cardiac ventricle of rats.[1] This document provides a comprehensive overview of this compound dosage and administration in rodent models, based on available scientific literature. It is intended to serve as a foundational resource for designing and conducting preclinical studies.

Mechanism of Action

This compound selectively inhibits a calcium-independent, low Km cyclic AMP phosphodiesterase.[1] This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels. The elevation of cAMP can trigger a cascade of downstream signaling events that are crucial for neuronal survival and function.

Data Presentation: Dosage and Administration in Rodent Models

Quantitative data from in vivo and in vitro studies are summarized below to facilitate easy comparison and aid in experimental design.

Table 1: In Vitro this compound Concentration in Rat Blood Studies

ParameterValueSpeciesTissueStudy Focus
Effective Concentration10 - 1000 µmol/LRatWhole BloodReduction of blood viscosity and enhancement of red and white blood cell deformability

Source: Jukna, J. J., & Nicholson, C. D. (1987). The effect of this compound on the viscosity of rat whole blood and on the deformability (filterability) of rat blood cell suspensions. Naunyn-Schmiedeberg's archives of pharmacology, 335(4), 445–448.

Experimental Protocols

Detailed methodologies for common routes of drug administration in rodents are provided below. These protocols should be adapted for this compound based on its physicochemical properties and the specific aims of the study.

Oral Administration (Gavage)

Oral gavage ensures the precise delivery of a specified dose of a substance directly into the stomach.

Materials:

  • This compound solution/suspension

  • Appropriately sized gavage needle (flexible or rigid with a ball-tip)

  • Syringe

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the animal to accurately calculate the required dose and volume.

  • Vehicle Selection: Dissolve or suspend this compound in a suitable vehicle (e.g., sterile water, saline, or a specific formulation buffer). The choice of vehicle should be based on the solubility of this compound and its compatibility with the animal model.

  • Dosage Calculation: Calculate the volume to be administered based on the animal's weight and the desired dose (mg/kg). The maximum recommended volume for oral gavage in rats is typically 10-20 ml/kg and in mice is 10 ml/kg.

  • Restraint: Gently but firmly restrain the animal to prevent movement and injury. For rats, one common method is to hold the animal close to your body while securing the head and neck. For mice, scruffing the neck is a standard technique.

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. If resistance is met, do not force the needle.

  • Administration: Once the needle is correctly positioned in the esophagus (pre-measured to reach the stomach), administer the this compound solution slowly and steadily.

  • Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as labored breathing or regurgitation.

Intravenous (IV) Injection (Tail Vein)

Intravenous injection allows for the rapid and direct administration of a substance into the systemic circulation.

Materials:

  • This compound solution (sterile and filtered)

  • Tuberculin syringe with a fine-gauge needle (e.g., 27-30G for mice, 25-27G for rats)

  • Restraining device

  • Heat lamp or warming pad (optional, to induce vasodilation)

  • Alcohol swabs

Procedure:

  • Animal Preparation: Place the animal in a restraining device to secure it and expose the tail. Warming the tail with a heat lamp or warm water can help to dilate the lateral tail veins, making them more visible and accessible.

  • Solution Preparation: Ensure the this compound solution is sterile, free of particulates, and at room temperature.

  • Vein Localization: Identify one of the lateral tail veins. Disinfect the injection site with an alcohol swab.

  • Needle Insertion: With the bevel of the needle facing up, insert the needle into the vein at a shallow angle. A successful insertion is often indicated by a small flash of blood in the hub of the needle.

  • Administration: Inject the solution slowly and steadily. Observe for any signs of extravasation (leakage into the surrounding tissue), which will appear as a small bleb under the skin. If this occurs, stop the injection immediately.

  • Post-Injection Care: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Monitor the animal for any adverse reactions.

Intraperitoneal (IP) Injection

Intraperitoneal injection is a common route for administering substances that are rapidly absorbed into the bloodstream.

Materials:

  • This compound solution/suspension

  • Syringe with an appropriate gauge needle (e.g., 25-27G)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the animal to determine the correct dosage.

  • Restraint: Restrain the animal on its back, with the head tilted slightly downwards. This position allows the abdominal organs to move away from the injection site.

  • Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and major blood vessels.

  • Needle Insertion: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure that a blood vessel or organ has not been punctured.

  • Administration: Inject the solution smoothly.

  • Post-Injection Monitoring: Return the animal to its cage and observe for any signs of discomfort or adverse effects.

Mandatory Visualizations

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects by inhibiting phosphodiesterase and increasing cAMP levels.

Denbufylline_Signaling_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Five_AMP 5'-AMP cAMP->Five_AMP Hydrolysis by PDE CREB CREB Phosphorylation PKA->CREB Gene Gene Transcription (e.g., Neurotrophic Factors) CREB->Gene Response Cellular Responses (e.g., Neuroprotection, Synaptic Plasticity) Gene->Response

Caption: this compound inhibits PDE, increasing cAMP and activating downstream neuroprotective pathways.

Experimental Workflow for In Vivo Rodent Study

This diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of a neurological disorder.

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_disease_model Disease Induction cluster_post_treatment Post-Treatment Evaluation Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Behavior Baseline Behavioral Testing Animal_Acclimation->Baseline_Behavior Randomization Randomization into Groups (Vehicle, this compound Doses) Baseline_Behavior->Randomization Drug_Administration This compound/Vehicle Administration (Specify Route and Frequency) Randomization->Drug_Administration Disease_Induction Induction of Neurological Disorder (e.g., Cerebral Ischemia) Drug_Administration->Disease_Induction Post_Behavior Post-Treatment Behavioral Testing Disease_Induction->Post_Behavior Tissue_Collection Tissue Collection (Brain, Blood) Post_Behavior->Tissue_Collection Biochemical_Analysis Biochemical & Histological Analysis Tissue_Collection->Biochemical_Analysis

Caption: A typical workflow for in vivo evaluation of this compound in rodent models.

References

Application Notes and Protocols for the Quantification of Denbufylline in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denbufylline is a xanthine derivative with potential therapeutic applications. Accurate and reliable quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, toxicokinetic assessments, and overall drug development. This document provides detailed application notes and protocols for the development and validation of analytical methods for quantifying this compound in biological samples. The methodologies described are based on common and robust analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While specific validated methods for this compound are not widely published, the following protocols are adapted from established methods for similar xanthine derivatives, such as theophylline and doxofylline, and provide a strong foundation for method development and validation.

I. Analytical Methodologies

A variety of analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and the nature of the biological matrix.[1][2]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible and robust technique suitable for quantifying this compound at concentrations typically found in pharmacokinetic studies.[3][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for detecting low concentrations of this compound and its metabolites.[5][6][7][8]

II. Experimental Protocols

A. Protocol 1: HPLC-UV Method for this compound in Human Plasma

This protocol is adapted from a method for the simultaneous quantification of theophylline and etofylline in human plasma.[4]

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of human plasma in a microcentrifuge tube, add a known concentration of an appropriate internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Add 400 µL of acetonitrile to precipitate plasma proteins.[9]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a 20 µL aliquot into the HPLC system.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (ratio to be optimized, e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV absorbance maximum of this compound (a starting point could be around 270-280 nm, typical for xanthine derivatives).[4]

  • Column Temperature: 25°C.[7]

3. Method Validation Parameters

The method should be validated according to regulatory guidelines (e.g., FDA or EMA).[10][11] Key validation parameters are summarized in the table below.

B. Protocol 2: LC-MS/MS Method for this compound in Human Serum

This protocol is based on a sensitive method for the quantification of doxofylline in human serum.[5]

1. Sample Preparation (Protein Precipitation)

  • To 300 µL of human serum, add an internal standard (e.g., an isotopically labeled this compound).

  • Add 600 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). The gradient program should be optimized for optimal separation.

  • Flow Rate: 0.3 mL/min.[8]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]

  • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion.

III. Data Presentation: Quantitative Method Validation Parameters

The following table summarizes the typical acceptance criteria for bioanalytical method validation.[12]

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Linearity (r²) >0.99>0.99A linear relationship between concentration and response.
Lower Limit of Quantification (LLOQ) e.g., 50 ng/mLe.g., 1 ng/mL[5]The lowest concentration that can be quantified with acceptable precision and accuracy.
Upper Limit of Quantification (ULOQ) e.g., 10,000 ng/mLe.g., 5,000 ng/mL[5]The highest concentration that can be quantified with acceptable precision and accuracy.
Intra-day Precision (%CV) <15% (<20% at LLOQ)<15% (<20% at LLOQ)Precision within a single analytical run.
Inter-day Precision (%CV) <15% (<20% at LLOQ)<15% (<20% at LLOQ)Precision across different analytical runs.
Accuracy (% bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)Closeness of the measured value to the true value.
Recovery (%) Consistent and reproducibleConsistent and reproducibleThe efficiency of the extraction process.
Stability Freeze-thaw, short-term, long-termFreeze-thaw, short-term, long-termAnalyte stability under various storage and handling conditions.

IV. Visualizations

The following diagrams illustrate a typical experimental workflow for bioanalytical method development and a generic metabolic pathway for a xenobiotic compound.

experimental_workflow start Method Development Objective: Quantify this compound lit_review Literature Review (Similar Compounds) start->lit_review method_dev Method Optimization (LC & MS/MS Parameters) lit_review->method_dev sample_prep Sample Preparation (SPE, LLE, PP) method_dev->sample_prep validation Method Validation (FDA/EMA Guidelines) sample_prep->validation routine_analysis Routine Sample Analysis validation->routine_analysis end Data Reporting routine_analysis->end

Caption: Experimental workflow for bioanalytical method development.

metabolic_pathway drug This compound (Parent Drug) phase1 Phase I Metabolism (e.g., Oxidation, Reduction, Hydrolysis) CYP450 Enzymes drug->phase1 Absorption & Distribution metabolite1 Metabolite 1 (Active/Inactive) phase1->metabolite1 phase2 Phase II Metabolism (Conjugation) (e.g., Glucuronidation, Sulfation) metabolite1->phase2 metabolite2 Metabolite 2 (Excretable) phase2->metabolite2 excretion Excretion (Urine, Feces) metabolite2->excretion

Caption: Generic drug metabolism pathway.

V. Sample Collection and Handling

Proper sample collection and handling are critical to ensure the integrity of the analytical results.

  • Blood Samples (Plasma/Serum):

    • Collect blood in appropriate anticoagulant tubes (e.g., EDTA, heparin).

    • Separate plasma or serum by centrifugation as soon as possible.

    • Store samples frozen at -20°C or -80°C until analysis.

  • Urine Samples:

    • Collect mid-stream urine in a clean container.[13]

    • For quantitative analysis, a 24-hour urine collection may be necessary.

    • Analyze fresh or store at 2-8°C for short-term storage or frozen for long-term storage.[14] The use of preservatives may be considered if immediate analysis or refrigeration is not possible.[14]

Conclusion

The protocols and guidelines presented provide a comprehensive framework for developing and validating robust analytical methods for the quantification of this compound in biological samples. Adherence to these principles will ensure the generation of high-quality, reliable data essential for the successful development of this compound as a therapeutic agent. It is imperative to perform a full validation for any new bioanalytical method to ensure it is fit for its intended purpose.[11]

References

Application Notes and Protocols for Denbufylline in Primary Neuronal Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denbufylline is a xanthine derivative and a phosphodiesterase (PDE) inhibitor, a class of compounds known to modulate intracellular signaling pathways by preventing the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). In the context of neuroscience, the elevation of these second messengers can activate downstream pathways, such as the cAMP/PKA/CREB cascade, which are critically involved in neuronal survival, differentiation, and synaptic plasticity. These neuroprotective and neurorestorative properties make this compound a compound of interest for studying potential therapeutic interventions for neurodegenerative diseases.

Mechanism of Action: Signaling Pathway

This compound, as a phosphodiesterase inhibitor, is expected to increase intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in neuronal survival, growth, and synaptic function.

Denbufylline_Signaling_Pathway cluster_nucleus Nuclear Events This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE inhibits cAMP cAMP PDE->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB Gene_Expression Gene Expression (Neuronal Survival, Growth, Synaptic Plasticity) pCREB->Gene_Expression promotes Nucleus Nucleus

Figure 1: Proposed signaling pathway of this compound in neurons.

Data Presentation: Expected Outcomes with Phosphodiesterase Inhibitors

While specific data for this compound is pending experimental generation, the following tables summarize representative quantitative data that could be expected based on studies of other PDE inhibitors, such as Rolipram (a PDE4 inhibitor), in primary neuronal cultures.

Table 1: Effect of PDE Inhibitors on Neuronal Viability (MTT Assay)

TreatmentConcentrationIncubation Time (hr)Cell Viability (% of Control)
Control-48100 ± 5.2
Rolipram50 nM48125 ± 7.8
Rolipram100 nM48138 ± 9.1
Rolipram500 nM48115 ± 6.5

Table 2: Effect of PDE Inhibitors on Neurite Outgrowth

TreatmentConcentrationIncubation Time (hr)Average Neurite Length (µm/neuron)Number of Primary Neurites/Neuron
Control-72150 ± 12.53.2 ± 0.4
Rolipram50 nM72225 ± 18.74.8 ± 0.6
Rolipram100 nM72280 ± 22.45.5 ± 0.7
Rolipram500 nM72190 ± 15.84.1 ± 0.5

Table 3: Effect of PDE Inhibitors on CREB Phosphorylation (Western Blot)

TreatmentConcentrationIncubation Time (min)pCREB / Total CREB Ratio (Fold Change vs. Control)
Control-301.0
Rolipram100 nM152.5 ± 0.3
Rolipram100 nM303.8 ± 0.5
Rolipram100 nM602.1 ± 0.2

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on primary neuronal cultures.

Primary Neuronal Culture Protocol

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Hibernate-E medium (supplemented with B27 and GlutaMAX)

  • Papain (20 U/mL) in Hibernate-E

  • Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and 25 µM Glutamate

  • Culture plates/coverslips coated with Poly-D-Lysine (50 µg/mL) and Laminin (5 µg/mL)

  • Sterile dissection tools

Workflow:

Primary_Neuronal_Culture_Workflow Dissection Dissect Cortices from E18 Rat Pups Digestion Enzymatic Digestion (Papain, 37°C, 15 min) Dissection->Digestion Trituration Mechanical Dissociation (Trituration) Digestion->Trituration Plating Plate Cells on Coated Surfaces Trituration->Plating Incubation Incubate at 37°C, 5% CO2 Plating->Incubation

Figure 2: Workflow for primary neuronal culture.

Procedure:

  • Euthanize the pregnant rat according to approved animal care protocols.

  • Aseptically remove the uterine horns and place them in ice-cold Hibernate-E medium.

  • Dissect the embryonic brains and isolate the cerebral cortices.

  • Mince the cortical tissue and incubate in papain solution for 15 minutes at 37°C.

  • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in plating medium.

  • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

  • Plate the neurons at a desired density (e.g., 2 x 10^5 cells/cm²) on coated culture vessels.

  • After 4 hours, replace the plating medium with fresh, glutamate-free Neurobasal medium.

  • Maintain the cultures at 37°C in a humidified 5% CO₂ incubator, performing half-media changes every 3-4 days.

Neuronal Viability (MTT) Assay

This assay measures the metabolic activity of viable cells.

Materials:

  • Primary neuronal cultures in a 96-well plate

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Culture primary neurons in a 96-well plate for at least 7 days in vitro (DIV).

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.1%.

  • Replace the culture medium with the this compound-containing medium or vehicle control.

  • Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight in the dark at room temperature.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Neurite Outgrowth Assay

This assay quantifies changes in neuronal morphology.

Materials:

  • Primary neuronal cultures on coverslips or in 96-well imaging plates

  • This compound stock solution

  • Fixative (4% paraformaldehyde in PBS)

  • Permeabilization solution (0.25% Triton X-100 in PBS)

  • Blocking solution (5% BSA in PBS)

  • Primary antibody (e.g., anti-β-III tubulin or anti-MAP2)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope and image analysis software (e.g., ImageJ with NeuronJ plugin)

Workflow:

Neurite_Outgrowth_Assay_Workflow Treatment Treat Neurons with This compound Fixation Fix and Permeabilize Cells Treatment->Fixation Immunostaining Immunostain for Neuronal Markers Fixation->Immunostaining Imaging Acquire Images with Fluorescence Microscope Immunostaining->Imaging Analysis Quantify Neurite Length and Branching Imaging->Analysis

Figure 3: Workflow for the neurite outgrowth assay.

Procedure:

  • Culture neurons for 2-3 DIV before treatment.

  • Treat cells with various concentrations of this compound or vehicle for 48-72 hours.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Block with 5% BSA for 1 hour.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

  • Mount coverslips or image the plate using a fluorescence microscope.

  • Analyze the images to measure total neurite length, number of primary neurites, and number of branch points per neuron.

Western Blot Analysis for CREB Phosphorylation

This protocol is for detecting changes in the phosphorylation state of CREB.

Materials:

  • Primary neuronal cultures in 6-well plates

  • This compound stock solution

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pCREB and anti-total CREB)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Culture neurons to a sufficient density (e.g., 1 x 10^6 cells/well).

  • Treat cells with this compound or vehicle for a short duration (e.g., 15, 30, 60 minutes).

  • Lyse the cells in ice-cold lysis buffer and collect the lysate.

  • Determine the protein concentration of each sample using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the anti-pCREB primary antibody overnight at 4°C.

  • Wash with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detect the signal using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe with an anti-total CREB antibody for normalization.

  • Quantify the band intensities and calculate the pCREB/total CREB ratio.

Conclusion

These application notes provide a comprehensive framework for investigating the effects of this compound on primary neuronal cultures. While specific quantitative data for this compound is currently limited, the provided protocols for cell viability, neurite outgrowth, and protein phosphorylation analysis will enable researchers to generate this crucial information. The expected outcomes, based on the known mechanism of action of phosphodiesterase inhibitors, suggest that this compound holds promise as a modulator of neuronal health and morphology. The systematic application of these protocols will contribute to a better understanding of this compound's potential as a neuroprotective or neurorestorative agent.

Application Notes: Protocol for Assessing Denbufylline's Effect on Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory.[1][2] Long-Term Potentiation (LTP) and Long-Term Depression (LTD) are the most widely studied forms of synaptic plasticity, representing long-lasting increases and decreases in synaptic efficacy, respectively.[3][4] The molecular pathways governing these processes are complex and involve a variety of second messengers, including cyclic adenosine monophosphate (cAMP).

Denbufylline is a xanthine derivative that acts as a selective inhibitor of a low Km cyclic AMP phosphodiesterase (PDE).[5][6] PDEs are enzymes that degrade cyclic nucleotides; by inhibiting the specific PDE responsible for cAMP breakdown, this compound leads to an increase in intracellular cAMP concentrations.[6][7] This elevation in cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets.[8] One of the most critical targets for long-lasting synaptic plasticity is the cAMP Response Element-Binding protein (CREB).[8] Phosphorylated CREB acts as a transcription factor, initiating the expression of genes required for the synthesis of new proteins that support structural and functional changes at the synapse, thereby stabilizing long-term plasticity.[9]

This document provides a detailed set of protocols for researchers, scientists, and drug development professionals to assess the effects of this compound on synaptic plasticity. The protocols cover electrophysiological assessment of LTP, direct measurement of cAMP levels, and biochemical analysis of key proteins in the signaling pathway.

Proposed Mechanism of Action

This compound is hypothesized to enhance synaptic plasticity by modulating the cAMP-PKA-CREB signaling pathway. By inhibiting cAMP-specific PDE, this compound increases cAMP levels, leading to PKA activation and subsequent CREB phosphorylation. This cascade promotes the synthesis of proteins crucial for the maintenance of LTP.

Denbufylline_Signaling_Pathway This compound This compound PDE cAMP Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB Phospho-CREB (pCREB) Gene Gene Expression pCREB->Gene Promotes Protein Synaptic Proteins (e.g., PSD-95) Gene->Protein Leads to LTP LTP Enhancement & Synaptic Plasticity Protein->LTP

Caption: this compound's proposed signaling pathway in enhancing synaptic plasticity.

Experimental Workflow

The following workflow outlines a comprehensive approach to evaluating this compound's impact on synaptic plasticity, from functional electrophysiological assays to underlying molecular mechanisms.

Experimental_Workflow cluster_0 Phase 1: Functional Assessment cluster_1 Phase 2: Molecular Mechanism cluster_2 Phase 3: Data Analysis & Interpretation arrow P1_1 Prepare Acute Hippocampal Slices P1_2 Electrophysiology: Record baseline fEPSPs P1_1->P1_2 P1_3 Treat with this compound or Vehicle P1_2->P1_3 P1_4 Induce LTP (e.g., HFS) P1_3->P1_4 P1_5 Record Post-HFS fEPSPs for 60 min P1_4->P1_5 arrow1 arrow1 P2_1 Culture Primary Hippocampal Neurons P2_2 Treat with this compound or Vehicle P2_1->P2_2 P2_3 Assay 1: Measure cAMP Levels P2_2->P2_3 P2_4 Assay 2: Western Blot for pCREB, PSD-95, etc. P2_2->P2_4 arrow2 arrow2 arrow3 arrow3 P3_1 Quantify LTP Magnitude P3_4 Correlate Functional and Molecular Data P3_1->P3_4 P3_2 Quantify cAMP Concentrations P3_2->P3_4 P3_3 Quantify Protein Expression Levels P3_3->P3_4 arrow1->P3_1 arrow2->P3_2 arrow3->P3_3

Caption: Overall experimental workflow for assessing this compound.

Protocol 1: Electrophysiological Assessment of LTP in Acute Hippocampal Slices

This protocol describes how to measure field excitatory postsynaptic potentials (fEPSPs) and induce LTP in the CA1 region of acute rodent hippocampal slices.[10]

1.1 Materials

  • Artificial cerebrospinal fluid (aCSF)

  • Sucrose-based dissection buffer

  • This compound stock solution (in DMSO) and vehicle control (DMSO)

  • Vibratome

  • Dissection tools

  • Recording chamber with perfusion system

  • Glass microelectrodes

  • Amplifier and data acquisition system (e.g., pCLAMP)[10]

  • Bipolar stimulating electrode

1.2 Methods

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., C57BL/6 mouse).

    • Rapidly dissect the brain and place it in ice-cold, oxygenated sucrose-based dissection buffer.

    • Prepare 350-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

    • Transfer slices to an incubation chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.

  • fEPSP Recording:

    • Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

    • Place a bipolar stimulating electrode in the Schaffer collateral pathway (stratum radiatum of CA1) and a glass recording electrode filled with aCSF in the stratum radiatum of the CA1 region to record fEPSPs.[10]

    • Deliver baseline test stimuli (e.g., 0.033 Hz) to establish a stable baseline recording for at least 20 minutes.[11] The stimulation intensity should be set to elicit 30-50% of the maximal fEPSP response.[11]

  • This compound Application:

    • After establishing a stable baseline, switch the perfusion to aCSF containing either the desired concentration of this compound or a vehicle control.

    • Perfuse the slice with the drug/vehicle for at least 20-30 minutes before LTP induction, while continuing baseline stimulation.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz for 1 second, separated by 20 seconds.[12] Alternatively, a theta-burst stimulation (TBS) protocol can be used.[10]

  • Post-Induction Recording:

    • Immediately following the HFS protocol, resume baseline stimulation (0.033 Hz) and record fEPSPs for at least 60 minutes to measure the potentiation.[11]

  • Data Analysis:

    • Measure the initial slope of the fEPSP.

    • Normalize the fEPSP slope values to the average slope during the 20-minute pre-HFS baseline period.

    • The magnitude of LTP is typically calculated as the average percentage increase in the fEPSP slope during the last 10 minutes of the recording (e.g., 50-60 minutes post-HFS) compared to the baseline.[12]

Protocol 2: Measurement of Intracellular cAMP Levels

This protocol uses a commercially available bioluminescent assay (e.g., cAMP-Glo™ Max Assay) to quantify changes in intracellular cAMP in response to this compound treatment in primary neuronal cultures.[13]

2.1 Materials

  • Primary hippocampal neuron cultures (prepared from E18 rat or mouse embryos)

  • Neurobasal medium with supplements

  • cAMP-Glo™ Max Assay Kit (or similar)

  • This compound and vehicle

  • White-walled 96-well plates suitable for luminescence

  • Luminometer

2.2 Methods

  • Cell Culture and Plating:

    • Culture primary hippocampal neurons according to standard protocols.[14]

    • Plate neurons in white-walled 96-well plates at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to mature for 7-10 days in vitro (DIV).

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Perform the cAMP-Glo™ Max Assay following the manufacturer's instructions.[13]

    • Briefly, this involves adding an Induction Buffer (often containing phosphodiesterase inhibitors to halt cAMP degradation after lysis), followed by cell lysis.

    • After lysis, a cAMP detection solution containing PKA is added. The amount of cAMP is inversely proportional to the amount of ATP remaining after the PKA reaction.[13]

    • Finally, a kinase-glo reagent is added to generate a luminescent signal from the remaining ATP.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • The luminescent signal is inversely proportional to the cAMP concentration.[13]

    • Generate a standard curve using known cAMP concentrations to interpolate the absolute cAMP levels in the experimental samples.

    • Normalize cAMP concentrations to the vehicle control group.

Protocol 3: Western Blot Analysis of Synaptic Plasticity-Related Proteins

This protocol details the detection of key proteins and their phosphorylation status (e.g., pCREB/CREB ratio) in neuronal cultures or hippocampal slices following this compound treatment.

3.1 Materials

  • Treated hippocampal slices or primary neuronal cultures

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-pCREB, Rabbit anti-CREB, Mouse anti-PSD-95, Rabbit anti-Synaptophysin, Mouse anti-GAPDH (loading control).[15][16]

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

3.2 Methods

  • Sample Preparation and Protein Extraction:

    • Homogenize treated hippocampal slices or lyse neuronal cultures in ice-cold RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 10-20 µg) per lane onto an SDS-PAGE gel.[15]

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF membrane.[17]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[17]

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Perform densitometric analysis using software such as ImageJ.[15]

    • Normalize the band intensity of target proteins to the loading control (GAPDH). For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein (e.g., pCREB/CREB).

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Summary of Electrophysiological Data

Treatment Group N (slices) Baseline fEPSP Slope (V/s) LTP Magnitude (% of Baseline at 60 min)
Vehicle Control 12 0.25 ± 0.03 135.2 ± 5.8%
This compound (1 µM) 12 0.26 ± 0.04 155.7 ± 6.2%*
This compound (10 µM) 12 0.24 ± 0.03 180.4 ± 7.1%**
This compound (50 µM) 12 0.25 ± 0.05 185.1 ± 6.9%**

*Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: *p < 0.05, *p < 0.01.

Table 2: Summary of Intracellular cAMP Measurement

Treatment Group N (wells) Luminescence (RLU) [cAMP] (nM) Fold Change vs. Vehicle
Vehicle Control 8 85,430 ± 4,110 5.2 ± 0.8 1.0
This compound (1 µM) 8 65,210 ± 3,550 10.8 ± 1.1 2.08*
This compound (10 µM) 8 41,880 ± 2,970 25.4 ± 2.3 4.88**
This compound (50 µM) 8 35,150 ± 3,100 33.1 ± 2.9 6.37**

*Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: *p < 0.05, *p < 0.01.

Table 3: Summary of Western Blot Densitometry

Treatment Group N (samples) pCREB/CREB Ratio (Normalized) PSD-95/GAPDH Ratio (Normalized) Synaptophysin/GAPDH Ratio (Normalized)
Vehicle Control 6 1.00 ± 0.09 1.00 ± 0.11 1.00 ± 0.13
This compound (10 µM) 6 2.15 ± 0.15** 1.45 ± 0.12* 1.05 ± 0.09
This compound (50 µM) 6 2.89 ± 0.21** 1.68 ± 0.14** 1.10 ± 0.11

*Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: *p < 0.05, *p < 0.01.

References

Application Notes and Protocols for In Vivo Denbufylline Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denbufylline, a xanthine derivative, has been investigated for its potential therapeutic effects, particularly in the context of neurodegenerative conditions such as multi-infarct dementia.[1] Its primary mechanism of action is the selective inhibition of a low Km cyclic AMP phosphodiesterase, an enzyme crucial in cellular signal transduction. This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound in preclinical animal models, with a focus on neuroprotection and cognitive enhancement studies.

Physicochemical Properties and Solubility

A thorough understanding of this compound's properties is essential for developing stable and effective in vivo formulations.

PropertyValueSource
Molecular Formula C₁₆H₂₄N₄O₃Internal Data
Molecular Weight 320.39 g/mol Internal Data
Solubility Soluble in Dimethyl sulfoxide (DMSO) and MethanolInternal Data
Storage Store at -20°C for long-term stabilityInternal Data

In Vivo Formulations

The selection of an appropriate vehicle is critical for ensuring drug stability, bioavailability, and minimizing potential toxicity in animal studies. Based on the known solubility of this compound and common practices in rodent administration, the following formulations can be considered.

Oral Administration (Gavage)

For oral administration studies, a suspension of this compound can be prepared.

ComponentConcentration/AmountRole
This compoundDesired dose (e.g., 1-50 mg/kg)Active Pharmaceutical Ingredient
0.5% Methylcellulose in Waterq.s. to final volumeSuspending agent
DMSO< 5% of total volume (optional)Co-solvent (if needed for initial dissolution)
Intraperitoneal (IP) Injection

For systemic administration via IP injection, a solution or fine suspension is required.

ComponentConcentration/AmountRole
This compoundDesired dose (e.g., 1-20 mg/kg)Active Pharmaceutical Ingredient
DMSO5-10%Solvent
Polyethylene Glycol 400 (PEG400)30-40%Co-solvent/Solubilizer
Saline (0.9% NaCl)q.s. to final volumeVehicle
Intravenous (IV) Injection

For direct administration into the systemic circulation, a clear, sterile, and isotonic solution is mandatory.

ComponentConcentration/AmountRole
This compoundDesired dose (e.g., 0.5-10 mg/kg)Active Pharmaceutical Ingredient
DMSO< 10%Solvent
Solutol HS 15 or Cremophor EL5-10%Surfactant/Solubilizer
Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)q.s. to final volumeVehicle

Experimental Protocols

The following are detailed protocols for in vivo experiments using this compound in rodent models of cerebral ischemia and cognitive assessment.

Protocol 1: Neuroprotection in a Rat Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

Objective: To evaluate the neuroprotective effects of this compound in a rat model of stroke.

Materials:

  • Male Wistar rats (250-300 g)

  • This compound formulation for IV or IP administration

  • Anesthetic (e.g., Isoflurane)

  • Surgical instruments for MCAO

  • Physiological monitoring equipment (temperature, blood pressure)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume analysis

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C.

  • MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method for a duration of 90 minutes.

  • Drug Administration:

    • Intravenous: At the time of reperfusion (removal of the filament), administer this compound or vehicle via the tail vein at a slow and constant rate (e.g., over 2 minutes).

    • Intraperitoneal: Administer this compound or vehicle via IP injection at the time of reperfusion.

  • Post-operative Care: Monitor the animals for recovery from anesthesia and provide supportive care.

  • Neurological Assessment: Perform neurological deficit scoring at 24 and 48 hours post-MCAO.

  • Infarct Volume Analysis: At 48 hours post-MCAO, euthanize the animals, and harvest the brains. Section the brains and stain with TTC to visualize the infarct area. Quantify the infarct volume using image analysis software.

Protocol 2: Cognitive Enhancement in a Mouse Model of Scopolamine-Induced Amnesia

Objective: To assess the potential of this compound to ameliorate cognitive deficits.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • This compound formulation for oral gavage or IP injection

  • Scopolamine hydrobromide

  • Morris Water Maze or Y-maze apparatus

  • Animal tracking software

Procedure:

  • Animal Habituation: Acclimate the mice to the testing room and maze apparatus for 2-3 days prior to the experiment.

  • Drug Administration:

    • Administer this compound or vehicle 60 minutes prior to the behavioral task.

    • Administer scopolamine (e.g., 1 mg/kg, IP) 30 minutes prior to the behavioral task to induce amnesia.

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase: Train the mice to find a hidden platform in the water maze over several days.

    • Probe Trial: On the final day, remove the platform and assess the time spent in the target quadrant as a measure of spatial memory.

  • Data Analysis: Analyze the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial using appropriate statistical methods.

Visualizations

This compound's Proposed Mechanism of Action

Denbufylline_Mechanism This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Neuroprotection Neuroprotection & Cognitive Enhancement CREB->Neuroprotection

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for MCAO Study

MCAO_Workflow cluster_pre Pre-Surgery cluster_surg Surgery & Treatment cluster_post Post-Surgery Assessment Animal_Prep Animal Preparation (Anesthesia, Temp. Control) MCAO MCAO Surgery (90 min occlusion) Animal_Prep->MCAO Reperfusion Reperfusion MCAO->Reperfusion Treatment This compound/Vehicle Administration (IV or IP) Reperfusion->Treatment Neuro_Assess Neurological Assessment (24h & 48h) Treatment->Neuro_Assess Euthanasia Euthanasia & Brain Harvest (48h) Neuro_Assess->Euthanasia TTC_Stain TTC Staining Euthanasia->TTC_Stain Analysis Infarct Volume Analysis TTC_Stain->Analysis Cognitive_Study_Flow cluster_treatment Treatment Protocol Start Start of Experiment Habituation Animal Habituation to Maze Start->Habituation Grouping Random Assignment to Groups (Vehicle, this compound) Habituation->Grouping Drug_Admin This compound/Vehicle Administration Grouping->Drug_Admin Scopolamine_Admin Scopolamine Administration (to induce amnesia) Drug_Admin->Scopolamine_Admin Behavioral_Test Behavioral Testing (e.g., Morris Water Maze) Scopolamine_Admin->Behavioral_Test Data_Collection Data Collection (Escape Latency, etc.) Behavioral_Test->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion on Cognitive Effects Analysis->Conclusion

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Denbufylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denbufylline is a xanthine derivative with potential therapeutic applications. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity.

This application note provides a comprehensive overview of a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound. As limited specific HPLC methods for this compound are publicly available, this note adapts a well-established and validated method for Theophylline, a structurally similar xanthine derivative. The provided protocols and data serve as a robust starting point for method development and validation for this compound analysis.

Chemical Structures

This compound and Theophylline share a common xanthine core structure, with differences in their substituent groups. This structural similarity allows for the adaptation of analytical methods.

This compound: 1,3-dibutyl-7-(2-oxopropyl)purine-2,6-dione Theophylline: 1,3-dimethyl-7H-purine-2,6-dione

Signaling Pathway of Xanthine Derivatives

Xanthine derivatives, including this compound, primarily exert their pharmacological effects through the inhibition of phosphodiesterase (PDE) enzymes.[1] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in various physiological responses, including smooth muscle relaxation. Theophylline, a related compound, is known to inhibit PDE3 and PDE4 isoforms.[1][2]

cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP AMP AMP cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE3/PDE4) PDE->AMP Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to This compound This compound This compound->PDE Inhibits

Caption: Signaling pathway of this compound via PDE inhibition.

Experimental Protocols

HPLC Method

This protocol is adapted from a validated method for Theophylline and is expected to provide a good starting point for this compound analysis. Optimization and validation are recommended for your specific application.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol : Water (60:40, v/v)[3]
Flow Rate 0.75 mL/min[3]
Detection UV at 272 nm[4]
Injection Volume 20 µL[3]
Column Temperature Ambient
Run Time Approximately 10 minutes
Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma

This protocol provides a general guideline for the extraction of xanthine derivatives from a biological matrix.

Start Start: Plasma Sample Condition Condition SPE Cartridge (e.g., C18) Start->Condition Load Load Sample Condition->Load Wash Wash Cartridge (Remove Interferences) Load->Wash Elute Elute this compound (e.g., with Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Protocol:

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge by sequentially passing methanol followed by water.

  • Load Sample: Load the plasma sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.

  • Elute: Elute this compound from the cartridge using a suitable organic solvent (e.g., methanol).

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the dried residue in a known volume of the HPLC mobile phase.

  • Analyze: Inject the reconstituted sample into the HPLC system.

Data Presentation

The following tables summarize the validation parameters for a similar xanthine derivative, Theophylline, which can be used as a benchmark for the method development of this compound.

Table 2: Linearity and Range

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
Theophylline5 - 250.9998[5]

Table 3: Accuracy (Recovery)

AnalyteSpiked ConcentrationRecovery (%)
TheophyllineLow QC98.28 - 101.02[6]
Mid QC98.28 - 101.02[6]
High QC98.28 - 101.02[6]

Table 4: Precision (Relative Standard Deviation, RSD)

AnalyteConcentrationIntra-day RSD (%)Inter-day RSD (%)
TheophyllineLow QC0.41 - 0.70[6]3.17 - 13.12[3]
Mid QC0.41 - 0.70[6]3.17 - 13.12[3]
High QC0.41 - 0.70[6]3.17 - 13.12[3]

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
Theophylline0.99[5]3[5]

Conclusion

The provided HPLC method, adapted from a validated procedure for a structurally related compound, offers a solid foundation for the analysis of this compound. The detailed protocols for the HPLC analysis and sample preparation, along with the expected performance data, will be valuable for researchers and scientists in the fields of pharmaceutical analysis and drug development. It is essential to perform method validation for your specific application to ensure the accuracy, precision, and reliability of the results.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Denbufylline Bioavailability in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor oral bioavailability of Denbufylline in animal studies. The guidance provided is based on established bioavailability enhancement strategies and pharmacokinetic data from structurally similar xanthine derivatives, such as Theophylline and Doxofylline, due to the limited publicly available data for this compound itself.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: While specific data for this compound is scarce, its structural analogues, Theophylline and Doxofylline, provide insights. Doxofylline, for instance, is classified as a Biopharmaceutics Classification System (BCS) Class III drug, indicating high solubility but low permeability. This low permeability across the gastrointestinal membrane is a primary reason for incomplete absorption and thus, poor bioavailability. Furthermore, studies in rats have shown that Doxofylline is absorbed 3 to 4 times less than aminophylline (a salt of Theophylline), suggesting that compounds in this class can face significant absorption challenges.[1] First-pass metabolism, where the drug is metabolized in the liver before reaching systemic circulation, can also contribute to low oral bioavailability.

Q2: What are the initial steps to assess the bioavailability of my current this compound formulation?

A2: A preliminary pharmacokinetic study in an animal model, typically rats or dogs, is the essential first step. This involves administering a known dose of your this compound formulation orally and intravenously (IV) to different groups of animals. Blood samples are collected at various time points and the plasma concentration of this compound is measured. The absolute bioavailability (F%) is then calculated by comparing the Area Under the Curve (AUC) of the oral dose to the AUC of the IV dose.

Q3: What are the most promising strategies to improve the oral bioavailability of this compound?

A3: Based on the physicochemical properties of similar xanthine derivatives, three key formulation strategies are recommended:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids. This increases the surface area for absorption and can enhance lymphatic transport, bypassing first-pass metabolism.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, forming a more water-soluble complex. This can improve the dissolution rate and membrane permeability of the drug.

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids. They can encapsulate the drug, protecting it from degradation in the GI tract and potentially enhancing its absorption via endocytosis by the intestinal epithelium.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Troubleshooting Steps
Low and variable plasma concentrations of this compound after oral administration. Poor aqueous solubility and/or low membrane permeability. Significant first-pass metabolism.1. Characterize Physicochemical Properties: Confirm the solubility and permeability class of this compound (e.g., using in vitro models like PAMPA or Caco-2 assays).2. Formulation Enhancement: Develop and test one of the recommended formulations (SEDDS, Cyclodextrin Inclusion Complex, or SLN) to improve solubility and/or permeability.3. Route of Administration: Consider alternative routes that bypass first-pass metabolism, such as sublingual or transdermal, for initial proof-of-concept studies.
Precipitation of this compound in the gastrointestinal tract upon release from the formulation. The drug is dissolving but then crashing out of solution due to changes in pH or dilution.1. Incorporate Precipitation Inhibitors: Add polymers like HPMC or PVP to your formulation to maintain a supersaturated state.2. Optimize SEDDS Formulation: Adjust the oil-surfactant-cosurfactant ratio in your SEDDS to ensure the drug remains solubilized within the emulsion droplets.3. Select Appropriate Cyclodextrin: Test different types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to find the one that forms the most stable and soluble inclusion complex with this compound.
Inconsistent results between different animal subjects. High inter-animal variability in metabolism or gastrointestinal physiology.1. Increase Sample Size: Use a larger number of animals per group to improve statistical power.2. Fasting/Fed State Control: Standardize the feeding schedule of the animals before and during the study, as food can significantly impact drug absorption.3. Consider a Different Animal Model: If variability remains high in rats, consider using dogs, as they can sometimes be more predictive of human pharmacokinetics for certain drug classes.

Comparative Pharmacokinetic Data of Theophylline and Doxofylline in Animal Models

Note: No direct pharmacokinetic data for this compound was found in the public domain. The following data for its structural analogues is provided for comparative purposes.

ParameterTheophylline (in Dogs)Doxofylline (in Rats)
Bioavailability (F%) ~91% (oral tablets)[2]Significantly lower than Theophylline (qualitative)[1]
Half-life (t½) ~5.7 hours (IV)[2]Not specified
Volume of Distribution (Vd) ~0.82 L/kg (IV)[2]Widely distributed, including the brain[1]
Key Metabolic Pathways Hepatic metabolismHepatic metabolism, with hydroxyethyltheophylline (β-HET) as the chief metabolite.[1]

Detailed Experimental Protocols

Preparation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a liquid SEDDS of this compound to enhance its oral absorption.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Oleic acid)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, Propylene glycol)

  • Deionized water

  • 0.1 M HCl (simulated gastric fluid)

  • Phosphate buffer pH 6.8 (simulated intestinal fluid)

Protocol:

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants.

    • Add an excess amount of this compound to 2 mL of each excipient in a vial.

    • Shake the vials for 48 hours at 25°C in a mechanical shaker.

    • Centrifuge the samples at 3000 rpm for 15 minutes.

    • Quantify the amount of dissolved this compound in the supernatant using a validated HPLC method.

    • Select the excipients with the highest solubilizing capacity for this compound.

  • Construction of Pseudo-ternary Phase Diagram:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant. The ratio of surfactant to co-surfactant (Smix) is typically varied (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, mix with the oil at different weight ratios (e.g., 9:1, 8:2, ... 1:9).

    • Titrate each mixture with water dropwise under gentle agitation.

    • Visually inspect the mixture for transparency and flowability.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of this compound-loaded SEDDS:

    • Select a formulation from the self-emulsifying region of the phase diagram.

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Add the calculated amount of this compound to the mixture.

    • Gently heat the mixture to 40°C while vortexing until a clear, homogenous solution is formed.

  • Characterization of the SEDDS Formulation:

    • Droplet Size and Zeta Potential: Dilute the SEDDS formulation (1:100) with deionized water and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument.

    • Self-emulsification Time: Add 1 mL of the SEDDS formulation to 500 mL of 0.1 M HCl at 37°C with gentle stirring (50 rpm). Record the time taken for the formulation to form a clear emulsion.

    • In Vitro Drug Release: Perform dissolution studies using a USP Type II dissolution apparatus. Place the SEDDS formulation in a dialysis bag and immerse it in simulated intestinal fluid (pH 6.8). Collect samples at predetermined time intervals and analyze for this compound content by HPLC.

Preparation and Characterization of a this compound-Cyclodextrin Inclusion Complex

Objective: To prepare a solid inclusion complex of this compound with a cyclodextrin to improve its solubility and dissolution rate.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Methanol

  • Mortar and pestle

  • Freeze-dryer

Protocol:

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions of the chosen cyclodextrin at different concentrations (e.g., 0 to 15 mM).

    • Add an excess amount of this compound to each solution.

    • Shake the solutions at 25°C for 72 hours to reach equilibrium.

    • Filter the solutions and analyze the concentration of dissolved this compound by UV-Vis spectrophotometry or HPLC.

    • Plot the solubility of this compound as a function of cyclodextrin concentration to determine the complexation stoichiometry and stability constant.

  • Preparation of the Inclusion Complex (Kneading Method):

    • Weigh this compound and the cyclodextrin in a 1:1 molar ratio.

    • Place the cyclodextrin in a mortar and add a small amount of water to form a paste.

    • Gradually add the this compound powder to the paste and knead for 60 minutes.

    • Dry the resulting solid mass in an oven at 50°C for 24 hours.

    • Pulverize the dried complex and pass it through a sieve.

  • Characterization of the Inclusion Complex:

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Obtain FTIR spectra of this compound, the cyclodextrin, a physical mixture, and the prepared inclusion complex. The disappearance or shifting of characteristic peaks of this compound indicates complex formation.

    • Differential Scanning Calorimetry (DSC): Perform DSC analysis on the individual components and the complex. The disappearance of the melting endotherm of this compound in the complex thermogram suggests its encapsulation within the cyclodextrin cavity.

    • Powder X-ray Diffraction (PXRD): Obtain PXRD patterns for all samples. A change from a crystalline pattern for the pure drug to an amorphous or different crystalline pattern for the complex indicates the formation of a new solid phase.

    • In Vitro Dissolution Study: Compare the dissolution rate of the pure this compound with that of the inclusion complex in simulated gastric and intestinal fluids.

Formulation and Evaluation of this compound-loaded Solid Lipid Nanoparticles (SLNs)

Objective: To formulate this compound into SLNs for enhanced oral delivery and protection from degradation.

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Deionized water

  • High-shear homogenizer

  • Probe sonicator

Protocol:

  • Preparation of SLNs (Hot Homogenization followed by Ultrasonication):

    • Melt the solid lipid at a temperature approximately 10°C above its melting point.

    • Dissolve this compound in the molten lipid.

    • Separately, heat an aqueous solution of the surfactant to the same temperature.

    • Add the hot aqueous phase to the molten lipid phase under high-shear homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse pre-emulsion.

    • Immediately subject the hot pre-emulsion to probe sonication for a specified time (e.g., 5-15 minutes) to reduce the particle size.

    • Allow the resulting nanoemulsion to cool down to room temperature to form the solid lipid nanoparticles.

  • Characterization of SLNs:

    • Particle Size and Polydispersity Index (PDI): Measure the average particle size and PDI of the SLN dispersion using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge of the SLNs using the same DLS instrument to assess their stability.

    • Entrapment Efficiency (EE%) and Drug Loading (DL%):

      • Separate the un-entrapped this compound from the SLN dispersion by ultracentrifugation.

      • Quantify the amount of free drug in the supernatant using HPLC.

      • Calculate EE% and DL% using the following formulas:

        • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

        • DL% = [(Total Drug - Free Drug) / (Total Drug - Free Drug + Total Lipid)] x 100

    • Morphology: Visualize the shape and surface morphology of the SLNs using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

    • In Vitro Drug Release: Perform in vitro release studies using a dialysis bag method in simulated intestinal fluid (pH 6.8) containing a small percentage of a surfactant to maintain sink conditions.

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Animal Study solubility Solubility Screening in Oils, Surfactants phase_diagram Pseudo-ternary Phase Diagram solubility->phase_diagram cyclo Prepare this compound- Cyclodextrin Complex solubility->cyclo sln Prepare this compound-SLNs solubility->sln sedds Prepare this compound-SEDDS phase_diagram->sedds dls Particle Size & Zeta Potential sedds->dls dissolution In Vitro Dissolution sedds->dissolution cyclo->dissolution dsc_pxrd Solid-State Analysis (DSC, PXRD, FTIR) cyclo->dsc_pxrd sln->dls sln->dissolution ee_dl Entrapment Efficiency & Drug Loading sln->ee_dl pk_study Pharmacokinetic Study (Rat/Dog Model) dls->pk_study dissolution->pk_study dsc_pxrd->pk_study ee_dl->pk_study bioavailability Calculate Bioavailability pk_study->bioavailability

Caption: Experimental workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.

sedds_mechanism cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_systemic Systemic Circulation sedds_capsule SEDDS Capsule (Drug in Oil/Surfactant) emulsion Fine Oil-in-Water Emulsion (Drug remains solubilized) sedds_capsule->emulsion Dispersion in GI fluids absorption Enhanced Absorption across Gut Wall emulsion->absorption Increased surface area & solubility bloodstream Increased Drug Concentration in Bloodstream absorption->bloodstream

Caption: General mechanism of bioavailability enhancement by a Self-Emulsifying Drug Delivery System (SEDDS).

cyclodextrin_complexation cluster_components Components cluster_process Complexation cluster_result Result drug Poorly Soluble This compound complex This compound Cyclodextrin Cavity Inclusion Complex drug->complex:f0 cd Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) cd->complex:f1 soluble_complex Water-Soluble Complex (Improved Dissolution) complex->soluble_complex

Caption: Formation of a this compound-Cyclodextrin inclusion complex to enhance solubility.

References

Identifying and minimizing off-target effects of Denbufylline

Author: BenchChem Technical Support Team. Date: November 2025

Denbufylline Off-Target Effects: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize the off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a xanthine derivative that primarily functions as a phosphodiesterase (PDE) inhibitor. By inhibiting PDE enzymes, it increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways. This leads to effects such as smooth muscle relaxation, making it effective as a bronchodilator.[1][2]

Q2: What are the potential off-target families for a xanthine-based compound like this compound?

Theophylline, a classic xanthine compound, is known for its broad off-target profile, which includes:

  • Adenosine Receptors (A1, A2A, A2B): Antagonism of these receptors is linked to many of the side effects of theophylline, such as cardiac arrhythmias and central nervous system stimulation.[3][4]

  • Phosphodiesterase (PDE) Isoforms: Non-selective inhibition of various PDE families (e.g., PDE3, PDE4).[4]

  • Histone Deacetylases (HDACs): Activation of HDACs contributes to its anti-inflammatory effects.[3]

However, newer xanthines like Doxofylline have been engineered for greater selectivity. Doxofylline shows significantly lower affinity for adenosine receptors and does not inhibit HDACs or most PDE isoforms at therapeutic concentrations, which accounts for its improved safety profile.[2][3][5] When using this compound, it is crucial to experimentally determine its selectivity profile, as it may fall anywhere on this spectrum.

Q3: How can computational tools help predict potential off-target effects of this compound?

Computational, or in silico, approaches are valuable for early identification of potential off-target interactions.[6][7] These methods can:

  • Profile by Chemical Similarity: Compare the 2D and 3D structure of this compound against libraries of compounds with known targets.[6]

  • Target Prediction Modeling: Use machine learning algorithms and structural biology tools to dock this compound into the binding sites of various proteins and predict binding affinity.[8][9]

  • Metabolite Prediction: Identify potential metabolites of this compound that may have their own off-target activities.[6]

While predictive, these results are hypotheses and must be validated through experimental assays.

Troubleshooting Guide: Unexpected Experimental Results

Problem 1: I'm observing high levels of cytotoxicity or apoptosis in my cell-based assays at concentrations expected to be selective.

  • Possible Cause: This may indicate an off-target effect on cell survival pathways. Many kinases, for example, are critical for cell proliferation and survival. Unintended inhibition of such a kinase could trigger apoptosis.

  • Troubleshooting Steps:

    • Confirm On-Target Activity: First, ensure that you are observing the expected downstream effects of PDE inhibition (e.g., increased cAMP) at the tested concentrations.

    • Perform a Dose-Response Curve: Carefully determine the IC50 for the on-target effect versus the CC50 (cytotoxic concentration 50%). A narrow window between these values suggests off-target toxicity.

    • Broad-Panel Kinase Screen: Run a commercially available kinase panel (e.g., 96- or 300-kinase panel) to identify any unintended kinase targets.

    • Use a Structurally Unrelated Control: Treat cells with a different, well-characterized PDE inhibitor that has a distinct chemical structure. If the cytotoxicity persists only with this compound, it strongly suggests an off-target effect specific to its chemical scaffold.

Problem 2: My results are inconsistent across different cell lines or tissue types.

  • Possible Cause: The expression levels of on-targets and off-targets can vary significantly between different biological systems. A phenotype observed in one cell line might be due to an off-target that is highly expressed there but absent in another.

  • Troubleshooting Steps:

    • Characterize Target Expression: Using qPCR or Western blotting, quantify the expression levels of the intended PDE target(s) and any suspected off-targets in your different cell lines.

    • Genetic Knockdown/Knockout: Use CRISPR-Cas9 or siRNA to eliminate the primary target (the PDE). If the unexpected phenotype disappears, it was likely an on-target effect. If it persists, it is definitively an off-target effect.

    • Cellular Thermal Shift Assay (CETSA): This technique can confirm direct binding of this compound to its target(s) within the intact cell, helping to validate both on- and off-target engagement.

Strategies for Minimizing Off-Target Effects

To enhance the reliability of your experimental data, consider the following strategies to minimize the impact of off-target effects.

StrategyDescriptionKey Considerations
Rational Drug Design Use computational and structural biology to guide the design of more selective analogs of this compound.[8]Requires expertise in medicinal chemistry and computational modeling.
Dose Optimization Use the lowest effective concentration of this compound that elicits the desired on-target effect with minimal off-target engagement.Requires precise dose-response curves for both on- and off-target effects.
Genetic Approaches Use knockout or knockdown of the primary target to confirm that the observed phenotype is on-target.[8]Technically demanding and may not be feasible in all systems.
High-Throughput Screening Screen this compound against large panels of receptors, kinases, and enzymes to proactively identify unintended interactions.[8]Can be costly but provides a comprehensive off-target profile.
Use of Orthogonal Controls Employ a structurally and mechanistically distinct PDE inhibitor to replicate the on-target phenotype. If the secondary phenotype is not replicated, it is likely an off-target effect of this compound.Availability of suitable control compounds.

Experimental Protocols & Workflows

Diagram 1: On-Target Signaling Pathway of this compound

On_Target_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC Activates cAMP_cGMP cAMP / cGMP (Increased) AC_GC->cAMP_cGMP Synthesizes This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AMP_GMP 5'-AMP / 5'-GMP PDE->AMP_GMP Degrades ATP_GTP ATP / GTP ATP_GTP->AC_GC cAMP_cGMP->PDE PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activates Downstream Downstream Cellular Effects (e.g., Smooth Muscle Relaxation) PKA_PKG->Downstream Off_Target_Workflow A Unexpected Phenotype Observed (e.g., cytotoxicity, altered signaling) B Hypothesis Generation A->B C In Silico Screening (Target prediction, similarity analysis) B->C Computational D Broad-Panel Biochemical Screen (e.g., Kinase, GPCR, Ion Channel panels) B->D Experimental E Identify Potential Off-Targets ('Hits') C->E D->E F Validation of Hits in Cellular Context E->F G Genetic Validation (CRISPR/siRNA of off-target) F->G H Biophysical Validation (CETSA, SPR to confirm binding) F->H I Is Phenotype Caused by Off-Target? G->I H->I J Off-Target Confirmed I->J Yes K Phenotype is On-Target or Caused by Another Factor I->K No L Mitigation Strategy (Lower dose, modify compound, select different tool compound) J->L Rational_Design_Cycle A Initial Compound (e.g., this compound) B 1. Profile Off-Targets (In Silico & In Vitro Screening) A->B C 2. Structural Biology (Co-crystallization with on- and off-targets to understand binding) B->C D 3. Computational Modeling (Identify modifications to reduce off-target binding) C->D E 4. Medicinal Chemistry (Synthesize new analogs based on model) D->E F 5. Test New Analogs (Re-profile for selectivity and potency) E->F G Improved Selectivity? F->G G->B No, Iterate H Optimized Lead Compound G->H Yes

References

Technical Support Center: Denbufylline Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Denbufylline.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing this compound?

A1: this compound, a xanthine derivative, can present several crystallization challenges common to active pharmaceutical ingredients (APIs). These include polymorphism (the ability to exist in multiple crystal forms), solvent selection, and control of supersaturation.[1][2] Polymorphs can have different physicochemical properties, including solubility and stability, making it crucial to control the crystallization process to obtain the desired form.[1][2] Solvent choice is critical as it influences solubility, crystal habit, and the potential for solvate formation.[3][4] Maintaining optimal supersaturation is key to controlling nucleation and crystal growth, preventing issues like oiling out or the formation of amorphous material.

Q2: How does temperature affect this compound crystallization?

A2: Temperature plays a significant role in the solubility of this compound and, consequently, its crystallization. Generally, the solubility of xanthine derivatives in organic solvents increases with temperature.[5][6] This property is often exploited in cooling crystallization, where a saturated solution at a higher temperature is slowly cooled to induce crystallization. The cooling rate is a critical parameter; rapid cooling can lead to the formation of small, impure crystals or even amorphous precipitation.[7] Conversely, slow, controlled cooling promotes the growth of larger, more uniform crystals.

Q3: What is the impact of pH on the crystallization of this compound?

A3: The pH of the crystallization medium can significantly influence the solubility and crystal form of ionizable compounds like this compound. As a xanthine derivative, its solubility can be pH-dependent. Altering the pH can change the ionization state of the molecule, thereby affecting its solubility and the intermolecular interactions that govern crystal packing. It is essential to control the pH to ensure the crystallization of the desired polymorph and to avoid the precipitation of unwanted forms. For many organic molecules, crystallization is favored near the isoelectric point where solubility is at a minimum.

Q4: What are the most suitable solvents for this compound crystallization?

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No Crystals Form (Solution remains clear) - Insufficient supersaturation- Solution is undersaturated- Presence of impurities inhibiting nucleation- Concentrate the solution by slow solvent evaporation.- Add an anti-solvent to decrease solubility.- Cool the solution slowly.- Introduce seed crystals of the desired polymorph.- Purify the material to remove potential inhibitors.
Oiling Out / Amorphous Precipitation - Supersaturation is too high- Rapid cooling or anti-solvent addition- Inappropriate solvent system- Reduce the initial concentration of this compound.- Slow down the cooling rate or the rate of anti-solvent addition.- Increase the crystallization temperature.- Experiment with different solvent/anti-solvent systems.
Formation of Small, Needle-like Crystals - High rate of nucleation- Rapid crystal growth- Decrease the level of supersaturation.- Reduce the rate of cooling or anti-solvent addition.- Use a solvent that promotes slower, more controlled growth.
Inconsistent Crystal Form (Polymorphism) - Variations in temperature, solvent, or supersaturation- Presence of impurities- Strictly control all crystallization parameters (temperature, cooling rate, solvent ratios).- Use seed crystals of the desired polymorph to direct crystallization.- Ensure the purity of the starting material.
Crystals Redissolve - Temperature fluctuations- Change in solvent composition (e.g., absorption of atmospheric moisture)- Isolate the crystals from the mother liquor promptly after formation.- Ensure the crystallization vessel is well-sealed to prevent solvent evaporation or moisture uptake.

Quantitative Data

Due to the limited availability of public domain data for this compound, the following tables present illustrative solubility data based on trends observed for structurally related xanthine derivatives like Doxofylline and Theophylline. This data is intended to serve as a guideline for experimental design.

Table 1: Illustrative Solubility of this compound in Various Solvents at Different Temperatures

Solvent Solubility ( g/100 mL) at 25°C Solubility ( g/100 mL) at 50°C
Acetonitrile5.210.5
Ethyl Acetate4.59.8
Ethanol1.84.2
Methanol2.55.8
Water0.10.3
Toluene0.51.5

Table 2: Illustrative Effect of pH on this compound Solubility in an Aqueous Solution at 25°C

pH Solubility ( g/100 mL)
2.00.5
4.00.2
6.00.1
7.00.1
8.00.3
10.00.8

Experimental Protocols

Protocol 1: Cooling Crystallization
  • Dissolution: Dissolve this compound in a suitable solvent (e.g., acetonitrile) at an elevated temperature (e.g., 50°C) until a clear, saturated solution is obtained.

  • Filtration: Hot-filter the solution through a pre-warmed filter to remove any insoluble impurities.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. For larger crystals, a slower cooling rate can be achieved by placing the flask in a dewar of hot water.

  • Crystal Growth: Allow the solution to stand for several hours to days for crystals to form and grow.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at a temperature that will not induce a polymorphic transition.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve this compound in a minimum amount of a "good" solvent (e.g., dimethylformamide).

  • Anti-Solvent Addition: Slowly add a "poor" solvent (an "anti-solvent" such as water or an alkane) dropwise to the solution with gentle stirring until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Crystal Growth: Seal the container and allow it to stand undisturbed for several hours to days. Crystals should form as the anti-solvent slowly diffuses into the solution.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol.

Visualizations

Signaling Pathway of this compound as a Phosphodiesterase 4 (PDE4) Inhibitor

Denbufylline_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell Beta2AR β2-Adrenergic Receptor AC Adenylyl Cyclase Beta2AR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Relaxation Bronchodilation (Muscle Relaxation) PKA->Relaxation Inflammation Reduced Inflammation PKA->Inflammation AMP AMP PDE4->AMP Degrades cAMP to Beta_Agonist β2-Agonist (e.g., Albuterol) Beta_Agonist->Beta2AR Activates This compound This compound This compound->PDE4 Inhibits

Caption: this compound inhibits PDE4, increasing cAMP levels and promoting bronchodilation.

Experimental Workflow for Troubleshooting Crystallization

Troubleshooting_Workflow Start Start: Dissolved this compound Induce_Crystallization Induce Crystallization (Cooling / Anti-solvent) Start->Induce_Crystallization Observe Observe Outcome Induce_Crystallization->Observe No_Crystals No Crystals Observe->No_Crystals Clear Solution Oiling_Out Oiling Out Observe->Oiling_Out Amorphous Solid / Oil Good_Crystals Good Quality Crystals Observe->Good_Crystals Crystals Formed Increase_Supersaturation Increase Supersaturation (Concentrate / Add Anti-solvent) No_Crystals->Increase_Supersaturation Add_Seed_Crystals Add Seed Crystals No_Crystals->Add_Seed_Crystals Decrease_Supersaturation Decrease Supersaturation (Dilute / Slower Cooling) Oiling_Out->Decrease_Supersaturation Change_Solvent Change Solvent System Oiling_Out->Change_Solvent End End: Isolate & Dry Crystals Good_Crystals->End Increase_Supersaturation->Induce_Crystallization Add_Seed_Crystals->Induce_Crystallization Decrease_Supersaturation->Induce_Crystallization Change_Solvent->Start

Caption: A logical workflow for troubleshooting common this compound crystallization issues.

References

Technical Support Center: Optimizing Denbufylline Treatment in Chronic Neurodegenerative Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Denbufylline in chronic neurodegenerative models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the context of neurodegeneration?

A1: this compound is a xanthine derivative that acts as a phosphodiesterase (PDE) inhibitor. In neurodegenerative models, its primary mechanism is believed to involve the inhibition of PDEs, enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, this compound increases intracellular levels of cAMP and cGMP, which in turn activates downstream signaling pathways like the cAMP/PKA/CREB pathway. This can lead to enhanced neuronal survival, reduced neuroinflammation, and improved synaptic plasticity.

Q2: Which chronic neurodegenerative models are most relevant for testing this compound?

A2: this compound's mechanism of action suggests its potential therapeutic benefit in a range of neurodegenerative diseases. Relevant animal models include, but are not limited to:

  • Alzheimer's Disease (AD) Models: Transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations (e.g., APP/PS1, 5XFAD) are commonly used to model amyloid pathology.

  • Parkinson's Disease (PD) Models: Toxin-induced models using 6-hydroxydopamine (6-OHDA) or MPTP can replicate dopaminergic neuron loss.

  • Neuroinflammation Models: Lipopolysaccharide (LPS)-induced models can be used to study the anti-inflammatory effects of this compound.

Q3: What is the recommended starting dose and route of administration for this compound in mice?

A3: The optimal dose of this compound can vary depending on the specific animal model and experimental goals. Based on preclinical studies with similar xanthine derivatives, a starting point for oral administration in mice could be in the range of 10-30 mg/kg per day. However, it is crucial to perform a dose-response study to determine the optimal therapeutic dose for your specific model. The most common and convenient route for chronic administration is oral gavage or administration in drinking water.

Troubleshooting Guides

In Vivo Studies: Chronic this compound Administration

Q4: We are observing high variability in our behavioral data after chronic oral gavage of this compound. What could be the cause and how can we mitigate it?

A4: High variability in behavioral outcomes during chronic oral gavage studies can stem from several factors.

  • Stress-Induced Variability: Daily handling and gavage can be stressful for mice, leading to altered corticosterone levels and affecting behavioral performance.[1][2]

    • Troubleshooting:

      • Acclimatization: Ensure a sufficient acclimatization period for the animals to the housing facility and handling procedures before starting the experiment.

      • Handling Proficiency: All personnel performing gavage should be well-trained and consistent in their technique to minimize stress and potential injury.

      • Alternative Administration: Consider administration in drinking water or formulated food to reduce handling stress. However, this requires careful monitoring of daily intake and drug stability.

  • Inconsistent Dosing: Inaccurate dosing due to improper gavage technique or incorrect volume calculation can lead to variability.

    • Troubleshooting:

      • Accurate Measurement: Use calibrated equipment for preparing and administering the drug solution.

      • Proper Technique: Ensure the gavage needle is correctly placed in the esophagus to avoid administration into the trachea.[3][4]

  • Pharmacokinetic Variability: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can contribute to variable responses.

    • Troubleshooting:

      • Homogenous Groups: Use age- and weight-matched animals to reduce inter-individual variability.

      • Pharmacokinetic Sub-study: If feasible, conduct a small pharmacokinetic study to understand the time-course of this compound in your specific mouse strain.

Q5: Our mice are losing weight and showing signs of distress during a long-term (e.g., 3-month) this compound treatment study. What are the potential causes and what should we do?

A5: Weight loss and distress during chronic drug administration are serious concerns that require immediate attention.

  • Potential Causes:

    • Toxicity: The administered dose of this compound might be too high, leading to systemic toxicity.

    • Gavage-Related Injury: Repeated oral gavage can cause esophageal or gastric irritation and injury.[1][5]

    • Dehydration/Malnutrition: The drug might have an unpalatable taste, leading to reduced water or food intake if administered in drinking water or chow.

    • Underlying Health Issues: The neurodegenerative model itself can lead to progressive health decline.

  • Troubleshooting and Monitoring:

    • Regular Health Checks: Implement a rigorous daily or weekly health monitoring plan. This should include body weight measurement, assessment of general appearance (fur, posture), and observation of behavior (activity levels, signs of pain).

    • Dose Reduction/Interruption: If signs of toxicity are observed, consider reducing the dose or temporarily halting the treatment.

    • Veterinary Consultation: Consult with a veterinarian to diagnose the cause of distress and determine the appropriate course of action.

    • Refine Administration Technique: If gavage-related injury is suspected, review and refine the administration technique. Consider using softer, more flexible gavage tubes.

In Vitro Studies: Neuronal and Glial Cell Cultures

Q6: We are not observing a clear dose-dependent neuroprotective effect of this compound in our primary neuronal cultures. What could be the issue?

A6: A lack of a clear dose-response can be due to several experimental factors.

  • Inappropriate Dose Range: The selected concentration range for this compound might be too narrow or outside the therapeutic window.

    • Troubleshooting:

      • Broader Range: Test a wider range of concentrations, from nanomolar to micromolar, to identify the optimal dose.

      • Literature Review: While specific data for this compound might be limited, review studies on other PDE inhibitors to inform your dose selection.

  • Toxicity at High Concentrations: High concentrations of this compound may induce cytotoxicity, masking any potential neuroprotective effects.

    • Troubleshooting:

      • Viability Assay: Always perform a cell viability assay (e.g., MTT, LDH) in parallel with your neuroprotection experiment to assess the toxicity of each concentration.

  • Timing of Treatment: The timing of this compound application relative to the neurotoxic insult is critical.

    • Troubleshooting:

      • Pre-treatment vs. Co-treatment vs. Post-treatment: Test different treatment paradigms. Pre-treatment may assess preventative effects, while post-treatment mimics a more clinically relevant scenario.

Q7: How can we confirm that this compound is engaging its target (PDEs) in our in vitro experiments?

A7: Confirming target engagement is crucial for validating your results.

  • cAMP/cGMP Measurement: The most direct way to assess PDE inhibition is to measure intracellular levels of cAMP and cGMP.

    • Experimental Protocol:

      • Culture your neuronal or glial cells to the desired confluency.

      • Treat the cells with different concentrations of this compound for a specific duration (e.g., 30 minutes to a few hours).

      • Lyse the cells and use a commercially available cAMP or cGMP enzyme immunoassay (EIA) kit to quantify the cyclic nucleotide levels.

      • An increase in cAMP or cGMP levels with increasing this compound concentration would indicate PDE inhibition.

  • Downstream Signaling Analysis: You can also assess the activation of downstream signaling pathways.

    • Western Blotting: Measure the phosphorylation of CREB (pCREB) as an indicator of cAMP/PKA pathway activation. An increase in the pCREB/CREB ratio would suggest target engagement.

Experimental Protocols

Chronic Oral Gavage of this compound in a Mouse Model of Alzheimer's Disease
  • Animal Model: APP/PS1 transgenic mice (or other suitable AD model) and wild-type littermates.

  • Age: Start treatment at an age when pathology begins to develop (e.g., 6 months for APP/PS1 mice).

  • This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). Prepare fresh daily.

  • Dosing: Administer this compound or vehicle via oral gavage once daily at a volume of 10 mL/kg body weight.

  • Treatment Duration: A minimum of 4-8 weeks is recommended to observe significant changes in pathology and behavior. A longer duration (e.g., 3-6 months) may be necessary to assess effects on advanced disease stages.

  • Monitoring:

    • Weekly: Body weight, general health assessment.

    • Baseline and End-of-Study: Behavioral testing (e.g., Morris water maze, Y-maze) to assess cognitive function.

  • Endpoint Analysis:

    • Brain Tissue: Collect brain tissue for histological analysis (amyloid plaques, neuroinflammation markers like Iba1 and GFAP) and biochemical analysis (Aβ levels, synaptic protein levels, cAMP/cGMP levels, pCREB levels).

In Vitro Neuroprotection Assay in Primary Cortical Neurons
  • Cell Culture: Prepare primary cortical neuron cultures from E15-E18 mouse or rat embryos.

  • Neurotoxic Insult: After 7-10 days in vitro, expose the neurons to a neurotoxin relevant to your disease model (e.g., oligomeric Aβ42 for AD).

  • This compound Treatment: Treat the neurons with a range of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) at different time points (pre-treatment, co-treatment, or post-treatment).

  • Assessment of Neuroprotection: After 24-48 hours of insult, assess neuronal viability using methods such as:

    • MTT assay: Measures metabolic activity.

    • LDH assay: Measures membrane integrity.

    • Immunocytochemistry: Stain for neuronal markers (e.g., MAP2, NeuN) and quantify neuronal survival.

  • Mechanism of Action:

    • cAMP/cGMP Assay: Measure intracellular cyclic nucleotide levels as described in Q7.

    • Western Blot: Analyze the expression of key proteins in apoptotic and survival pathways (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, p-CREB).

Data Presentation

Table 1: Example of a Dose-Response Study for this compound in an In Vitro Neuroprotection Assay

This compound (µM)Neuronal Viability (% of Control)pCREB/CREB Ratio (Fold Change)
0 (Vehicle)52 ± 4.51.0 ± 0.1
0.158 ± 5.11.2 ± 0.2
175 ± 6.22.5 ± 0.4
1088 ± 5.84.1 ± 0.5
10065 ± 7.1 (potential toxicity)3.8 ± 0.6

Table 2: Example of Behavioral Outcomes in a Chronic this compound Treatment Study

Treatment GroupEscape Latency (s) - Day 5Time in Target Quadrant (%)
Wild-Type + Vehicle25 ± 3.145 ± 5.2
APP/PS1 + Vehicle48 ± 5.628 ± 4.1
APP/PS1 + this compound (10 mg/kg)40 ± 4.935 ± 4.8
APP/PS1 + this compound (30 mg/kg)32 ± 4.242 ± 5.5

Visualizations

Denbufylline_Signaling_Pathway cluster_downstream Downstream Effects This compound This compound PDE PDE This compound->PDE inhibits cAMP cAMP PDE->cAMP |--| (degradation) PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene_Expression CREB->Gene_Expression regulates Neuroprotection Neuroprotection Gene_Expression->Neuroprotection Anti_inflammation Anti_inflammation Gene_Expression->Anti_inflammation

Caption: this compound signaling pathway.

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Chronic Treatment cluster_assessment Outcome Assessment Animal_Selection Select APP/PS1 Mice (6 months old) Group_Allocation Randomly Allocate to Treatment Groups Animal_Selection->Group_Allocation Daily_Gavage Daily Oral Gavage (this compound or Vehicle) Group_Allocation->Daily_Gavage Treatment Period (e.g., 3 months) Health_Monitoring Weekly Health Monitoring (Body Weight, etc.) Daily_Gavage->Health_Monitoring Behavioral_Testing Behavioral Testing (e.g., Morris Water Maze) Daily_Gavage->Behavioral_Testing Tissue_Collection Brain Tissue Collection Behavioral_Testing->Tissue_Collection Histology Histological Analysis (Plaques, Inflammation) Tissue_Collection->Histology Biochemistry Biochemical Analysis (Aβ, Synaptic Proteins) Tissue_Collection->Biochemistry

Caption: In vivo experimental workflow.

Troubleshooting_Logic cluster_solutions Potential Solutions Start High Behavioral Variability Stress Assess Stress Levels (Corticosterone) Start->Stress Dosing Verify Dosing Accuracy Start->Dosing PK Consider Pharmacokinetic Variability Start->PK Acclimatize Improve Acclimatization and Handling Stress->Acclimatize Alt_Route Consider Alternative Administration Route Stress->Alt_Route Gavage_Technique Refine Gavage Technique Dosing->Gavage_Technique Homogenize Use Homogenous Animal Groups PK->Homogenize

Caption: Troubleshooting high behavioral variability.

References

Technical Support Center: Doxofylline Toxicity and Adverse Effects in Animal Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. It is a summary of findings from animal research and is not intended as a guide for human use.

This technical support center provides a comprehensive overview of the toxicological profile and adverse effects of Doxofylline observed in animal studies. It is designed to assist researchers in anticipating potential experimental challenges, interpreting results, and ensuring the ethical and effective use of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of Doxofylline over Theophylline in terms of safety profile in animal models?

A1: Animal studies have indicated that Doxofylline exhibits a more favorable safety profile compared to Theophylline. This is primarily attributed to its lower affinity for adenosine A1 and A2 receptors, which is thought to be responsible for many of the adverse effects of Theophylline.[1][2][3] Specifically, Doxofylline has been shown to have negligible effects on gastric acid secretion and cardiac function in animal models, in contrast to Theophylline.[1]

Q2: What are the most commonly observed adverse effects of Doxofylline in animal studies?

A2: While generally better tolerated than Theophylline, high doses of Doxofylline can still elicit adverse effects. In animal studies, particularly in dogs, observed side effects at higher concentrations include cardiovascular effects such as increased heart rate.[1] However, Doxofylline was found to decrease airway responsiveness at doses that did not affect heart rate and respiratory rate, which was not the case for Theophylline under similar experimental conditions.[1]

Q3: Is there any information on the lethal dose (LD50) of Doxofylline from animal studies?

A3: Specific LD50 values for Doxofylline were not prominently available in the reviewed literature. However, a study on the major metabolite of Doxofylline, beta-hydroxyethyltheophylline (β-HET), found its oral toxicity to be approximately three times lower than that of the parent Doxofylline compound.[4] This suggests that the parent compound is more toxic than its primary metabolite.

Q4: How is Doxofylline metabolized in animals and do the metabolites have toxicological activity?

A4: In rats, orally administered Doxofylline is rapidly absorbed and metabolized in the liver. The primary metabolite is beta-hydroxyethyltheophylline (β-HET).[1] β-HET is a weak inhibitor of phosphodiesterase (PDE) activity and has an even lower affinity for adenosine receptors than Doxofylline.[1][4] As mentioned, its oral toxicity is about three times lower than that of Doxofylline.[4]

Troubleshooting Guide for In-Vivo Experiments

Observed Issue Potential Cause Troubleshooting Steps
Unexpected Cardiovascular Effects (e.g., Tachycardia) Dose of Doxofylline may be too high.- Review the dose-response curve for cardiovascular effects from preclinical studies.- Consider reducing the dosage to a level shown to be effective for bronchodilation without significant cardiac stimulation.- In anesthetized cat studies, a 30 mg/kg dose of Doxofylline resulted in a smaller increase in heart rate compared to Theophylline at both 10 and 30 mg/kg.[1]
Gastrointestinal Distress Although less common than with Theophylline, high concentrations may still cause irritation.- Administer Doxofylline with food if using an oral route of administration to minimize direct irritation.- Ensure the formulation is appropriate for the chosen route of administration.
Variable Efficacy or Unexpected Side Effects Potential interaction with other administered compounds.- Doxofylline does not significantly interfere with cytochrome enzymes CYP1A2, CYP2E1, and CYP3A4, reducing the likelihood of drug-drug interactions compared to Theophylline.[1]- However, it is always prudent to review the metabolic pathways of all co-administered substances.

Quantitative Toxicity Data

Table 1: Comparative Cardiac Effects of Doxofylline and Theophylline in Anesthetized Cats

CompoundDose (mg/kg)Mean Increase in Heart Rate (beats/min)
Doxofylline3013
Theophylline1020
Theophylline3043

Data sourced from a study in anesthetized cats, highlighting the reduced cardiostimulatory effect of Doxofylline compared to Theophylline.[1]

Table 2: Relative Oral Toxicity of Doxofylline and its Major Metabolite

CompoundRelative Oral Toxicity
DoxofyllineBaseline
beta-hydroxyethyltheophylline (β-HET)~3 times lower than Doxofylline

This indicates that the primary metabolite is significantly less toxic than the parent compound Doxofylline.[4]

Experimental Protocols

Protocol 1: Assessment of Cardiovascular Effects in Anesthetized Cats

  • Animal Model: Anesthetized cats.

  • Drug Administration: Intravenous administration of Doxofylline (30 mg/kg) or Theophylline (10 and 30 mg/kg).

  • Endpoint Measurement: Continuous monitoring of heart rate before and after drug administration.

  • Objective: To compare the chronotropic (heart rate) effects of Doxofylline and Theophylline.

Protocol 2: Evaluation of Airway Responsiveness in Beagles

  • Animal Model: Beagle dogs.

  • Intervention: Administration of Doxofylline at a dose that was tested for its effect on airway responsiveness.

  • Endpoint Measurement: Assessment of airway responsiveness, along with monitoring of heart rate and respiratory rate.

  • Objective: To determine the effect of Doxofylline on airway hyperresponsiveness and to observe for concurrent effects on cardiovascular and respiratory parameters.

Visualizations

cluster_theophylline Theophylline cluster_doxofylline Doxofylline Theophylline Theophylline Adenosine_A1_A2 Adenosine A1 & A2 Receptors Theophylline->Adenosine_A1_A2 Antagonism PDE_Inhibition Phosphodiesterase (PDE) Inhibition Theophylline->PDE_Inhibition Inhibition Adverse_Effects Adverse Effects: - Cardiac Arrhythmias - CNS Stimulation - Gastric Hypersecretion Adenosine_A1_A2->Adverse_Effects Bronchodilation Bronchodilation PDE_Inhibition->Bronchodilation Doxofylline Doxofylline Low_Adenosine_Affinity Low Affinity for Adenosine A1 & A2 Receptors Doxofylline->Low_Adenosine_Affinity Weak Interaction PDE_Inhibition_Doxo Phosphodiesterase (PDE) Inhibition Doxofylline->PDE_Inhibition_Doxo Inhibition Improved_Safety Improved Safety Profile: - Reduced Cardiac Effects - Reduced Gastric Irritation Low_Adenosine_Affinity->Improved_Safety PDE_Inhibition_Doxo->Bronchodilation

Caption: Comparative mechanism of action and safety profile of Theophylline and Doxofylline.

start Start: In-Vivo Experiment with Doxofylline observe Observation of Adverse Effects start->observe cardiac Cardiovascular Effects (e.g., Tachycardia) observe->cardiac Yes gi Gastrointestinal Distress observe->gi Yes no_effects No Adverse Effects Proceed with Experiment observe->no_effects No dose_check Is the dose within the established therapeutic range for the animal model? cardiac->dose_check admin_food Action: Administer with Food (if oral) gi->admin_food reduce_dose Action: Reduce Dose dose_check->reduce_dose No reassess Re-assess for Adverse Effects dose_check->reassess Yes reduce_dose->reassess admin_food->reassess continue_exp Continue Experiment with Monitoring reassess->continue_exp Effects Resolved stop_exp Stop Experiment & Re-evaluate Protocol reassess->stop_exp Effects Persist

Caption: Troubleshooting workflow for adverse effects in Doxofylline animal studies.

References

Addressing batch-to-batch variability of synthetic Denbufylline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Denbufylline. Our aim is to help you address common batch-to-batch variability issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of batch-to-batch variability in synthetic this compound?

A1: Batch-to-batch variability in synthetic Active Pharmaceutical Ingredients (APIs) like this compound can arise from several factors throughout the manufacturing process.[1][2][3] The most common causes include:

  • Impurity Profile Deviations: Changes in the synthetic route, starting materials, or reaction conditions can lead to the formation of different types or levels of impurities.[1][4][5]

  • Polymorphism: this compound may exist in different crystalline forms (polymorphs), each with unique physical properties such as solubility and stability. Variations in crystallization conditions can result in different polymorphic forms between batches.[6][7][8][9]

  • Residual Solvents: The type and amount of residual solvents from the synthesis and purification steps can vary, potentially affecting the material's properties and safety.

  • Particle Size Distribution (PSD): Differences in milling or precipitation processes can lead to variations in particle size, which can impact dissolution rates and bioavailability.[10][11]

Q2: How can I identify the root cause of observed variability between two batches of this compound?

A2: A systematic approach is crucial for identifying the root cause of variability. We recommend the following steps:

  • Comprehensive Analytical Testing: Conduct a side-by-side comparison of the batches using a panel of analytical techniques to pinpoint the differing physicochemical properties.

  • Review Manufacturing Records: Scrutinize the batch manufacturing records for any deviations in process parameters, raw material sources, or equipment used.

  • Impurity Profiling: Utilize High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) to identify and quantify any differences in the impurity profiles of the batches.[1]

  • Solid-State Characterization: Employ X-Ray Powder Diffraction (XRPD) to determine the polymorphic form of each batch.

  • Particle Size Analysis: Use laser diffraction to compare the particle size distributions.[12][13][14]

Q3: What are the regulatory expectations regarding the control of batch-to-batch variability?

A3: Regulatory agencies such as the FDA and EMA have stringent expectations for the control of API manufacturing to ensure product quality and consistency. Key expectations include:

  • Robust Process Understanding: Manufacturers are expected to have a thorough understanding of their manufacturing process and the impact of process parameters on critical quality attributes (CQAs).

  • Adherence to Good Manufacturing Practices (GMP): All manufacturing activities must be conducted in accordance with cGMP regulations.

  • Comprehensive Specifications: Detailed specifications for the API, including tests for identity, purity, strength, and quality, must be established and met for each batch.

  • Thorough Investigation of Deviations: Any out-of-specification (OOS) result or significant deviation from the expected process must be thoroughly investigated to determine the root cause and implement corrective and preventive actions (CAPA).[15][16][17][18]

Troubleshooting Guides

Issue 1: Out-of-Specification (OOS) Impurity Levels Detected in a New Batch of this compound

Symptoms:

  • HPLC analysis shows a new, unidentified peak that was not present in previous batches.

  • A known impurity exceeds the established specification limit.

Troubleshooting Workflow:

OOS_Impurity_Workflow cluster_investigation Phase 1: Laboratory Investigation cluster_full_investigation Phase 2: Full Investigation cluster_capa Phase 3: Corrective and Preventive Actions (CAPA) start OOS Impurity Result Observed check_analyst_error Review Analytical Procedure and Data for Obvious Errors start->check_analyst_error analyst_error_found Assignable Cause Found: Analyst/Method Error check_analyst_error->analyst_error_found Yes no_analyst_error No Obvious Errors Found check_analyst_error->no_analyst_error No invalidate_result Invalidate Original Result and Retest analyst_error_found->invalidate_result review_manufacturing Review Batch Manufacturing Records no_analyst_error->review_manufacturing compare_batches Compare Raw Materials and Process Parameters with a Conforming Batch review_manufacturing->compare_batches identify_source Identify Potential Source of Impurity (e.g., new raw material lot, process deviation) compare_batches->identify_source characterize_impurity Characterize the Impurity (LC-MS, NMR) identify_source->characterize_impurity risk_assessment Conduct Risk Assessment characterize_impurity->risk_assessment implement_capa Implement CAPA to Prevent Recurrence risk_assessment->implement_capa document_investigation Document Entire Investigation and CAPA implement_capa->document_investigation end_process Close Investigation document_investigation->end_process

Troubleshooting workflow for OOS impurity results.

Corrective Actions:

  • Immediate Actions: Quarantine the affected batch to prevent its use.

  • Laboratory Investigation: Thoroughly review the analytical data and procedure for any errors. If an error is confirmed, the original result can be invalidated, and the sample re-tested.[19][20][21][22][23]

  • Full-Scale Investigation: If no laboratory error is found, expand the investigation to the manufacturing process.[19][21]

    • Review the synthesis steps, paying close attention to reaction times, temperatures, and reagent additions.

    • Compare the raw material certificates of analysis for the affected batch with those of a conforming batch.

  • Impurity Characterization: Use techniques like LC-MS and NMR to identify the structure of the new impurity. This information can provide clues about its origin.

  • Implement CAPA: Based on the root cause, implement corrective and preventive actions. This could involve revising the synthetic procedure, tightening raw material specifications, or improving process controls.[15][16][17][18][24]

Issue 2: Inconsistent Dissolution Profiles Between Batches

Symptoms:

  • A new batch of this compound exhibits a significantly slower or faster dissolution rate compared to previous batches.

Troubleshooting Workflow:

Dissolution_Variability_Workflow cluster_problem Problem Identification cluster_investigation Investigation of Physicochemical Properties cluster_analysis Data Analysis and Correlation cluster_action Corrective Actions start Inconsistent Dissolution Profile Observed check_psd Analyze Particle Size Distribution (PSD) by Laser Diffraction start->check_psd check_polymorphism Determine Polymorphic Form by XRPD start->check_polymorphism check_morphology Examine Particle Morphology by SEM start->check_morphology correlate_data Correlate Physicochemical Data with Dissolution Results check_psd->correlate_data check_polymorphism->correlate_data check_morphology->correlate_data identify_cause Identify Root Cause of Dissolution Variability (e.g., smaller particles, different polymorph) correlate_data->identify_cause modify_process Modify Manufacturing Process (e.g., adjust milling parameters, control crystallization conditions) identify_cause->modify_process Cause Identified retest_batch Manufacture a New Batch with Controlled Parameters and Retest modify_process->retest_batch end_process Confirm Consistent Dissolution Profile retest_batch->end_process

Troubleshooting workflow for inconsistent dissolution.

Corrective Actions:

  • Particle Size Analysis: Conduct particle size distribution analysis using laser diffraction. Smaller particles generally have a larger surface area and dissolve faster.[10][25]

  • Polymorph Characterization: Use XRPD to identify the crystalline form. Different polymorphs can have significantly different solubilities.[6][7][9][26]

  • Process Review: Examine the crystallization and milling steps of the manufacturing process. Inconsistent parameters in these steps are common causes of PSD and polymorphic variability.

  • Process Optimization: Adjust the relevant process parameters (e.g., cooling rate during crystallization, milling time, and intensity) to ensure consistent production of the desired particle size and polymorphic form.

Data Presentation

Table 1: Impurity Profile Comparison of Three Batches of Synthetic this compound

ImpurityBatch A (%)Batch B (%)Batch C (%)Specification (%)
Impurity 10.080.090.07≤ 0.10
Impurity 20.120.250.11≤ 0.15
Impurity 3< 0.05< 0.050.06≤ 0.10
Unidentified< 0.050.11< 0.05≤ 0.10
Total < 0.25 0.45 < 0.33 ≤ 0.50

In this example, Batch B shows a significantly higher level of Impurity 2 and a new unidentified impurity, indicating a deviation in the synthesis or purification process for that batch.

Table 2: Particle Size Distribution of Three Batches of Synthetic this compound

ParameterBatch X (µm)Batch Y (µm)Batch Z (µm)
D105.28.15.5
D50 (Median)25.645.326.1
D9075.4110.276.8

Batch Y shows a significantly larger particle size distribution, which could lead to a slower dissolution rate compared to Batches X and Z.[27]

Experimental Protocols

Protocol 1: HPLC Method for Purity and Impurity Profiling of this compound

1. Objective: To determine the purity of this compound and quantify its related impurities using a gradient Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

2. Materials and Reagents:

  • This compound Reference Standard and sample batches

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (or other suitable buffer)

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Linear gradient to 10% A, 90% B

    • 30-35 min: Hold at 10% A, 90% B

    • 35-40 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 274 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution: Prepare in the same manner as the Standard Solution using the this compound sample.

5. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the Standard Solution in replicate (e.g., n=5) to establish system suitability (e.g., retention time repeatability, peak area precision).

  • Inject the Sample Solution.

  • Identify the this compound peak based on the retention time of the Reference Standard.

  • Calculate the percentage of each impurity using the area normalization method.

Protocol 2: XRPD Method for Polymorph Screening of this compound

1. Objective: To identify the crystalline form (polymorph) of a this compound sample by X-Ray Powder Diffraction (XRPD).

2. Instrument and Parameters:

  • Instrument: Powder X-ray Diffractometer

  • X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

  • Voltage and Current: 40 kV, 40 mA

  • Scan Range (2θ): 5° to 40°

  • Step Size: 0.02°

  • Scan Speed: 2°/min

3. Sample Preparation:

  • Gently grind the this compound sample using an agate mortar and pestle to ensure a fine, homogenous powder.

  • Carefully pack the powdered sample into the sample holder, ensuring a flat and even surface.

4. Procedure:

  • Place the sample holder into the XRPD instrument.

  • Set up the instrument with the specified parameters.

  • Initiate the data collection.

  • After the scan is complete, process the data to obtain the diffractogram.

  • Compare the obtained diffractogram with the reference patterns of known this compound polymorphs to identify the crystalline form present in the sample.

Signaling Pathways and Workflows

Denbufylline_MOA cluster_pathway Simplified this compound Mechanism of Action This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammatory_Cells Inflammatory Cells cAMP->Inflammatory_Cells Inhibits Activation Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Smooth_Muscle_Relaxation Anti_inflammatory_Effects Decreased Inflammatory Mediator Release Inflammatory_Cells->Anti_inflammatory_Effects

Simplified signaling pathway of this compound.

This diagram illustrates the generally accepted mechanism of action for xanthine derivatives like this compound, which involves the inhibition of phosphodiesterase 4 (PDE4), leading to an increase in cyclic AMP (cAMP). This results in bronchodilation and anti-inflammatory effects. Variations in the API's physical properties could potentially impact its bioavailability and, consequently, its efficacy in this pathway.

References

Technical Support Center: Enhancing Denbufylline Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the delivery of Denbufylline across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

What is this compound and why is crossing the blood-brain barrier a challenge?

This compound is a xanthine derivative with bronchodilator and anti-inflammatory properties.[1][2] Its primary mechanism of action involves the inhibition of phosphodiesterase enzymes.[1][3] The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain's extracellular fluid, protecting it from harmful substances.[4][5] This barrier restricts the passage of many drugs, including this compound, due to its molecular size, polarity, and the presence of efflux transporters that actively pump substances out of the brain.[4][6]

Does this compound naturally cross the blood-brain barrier?

Yes, studies in animal models have shown that this compound does cross the blood-brain barrier and distribute into the brain.[7] However, its concentration in the brain may be limited. One study in rats indicated that while this compound readily distributes to the brain, its overall absorption is lower than that of aminophylline.[7] This suggests that while there is some natural penetration, enhancing its delivery is crucial for potential therapeutic applications in the central nervous system (CNS).

What are the potential therapeutic applications of this compound in the CNS?

While primarily used for respiratory conditions, the phosphodiesterase (PDE) inhibitory and anti-inflammatory effects of this compound could be beneficial for certain neurological disorders.[1][2] For instance, PDE inhibitors are being investigated for their potential role in treating neurodegenerative diseases and cognitive disorders. However, extensive research is required to validate these potential applications.

What are the main strategies to enhance this compound delivery across the BBB?

Several strategies can be employed to improve the brain penetration of this compound:

  • Nanoparticle-based delivery: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation and facilitate its transport across the BBB.[5][6]

  • Prodrug approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug can enhance its passive diffusion across the BBB. The prodrug is then converted to the active this compound within the brain.

  • Receptor-mediated transcytosis (RMT): This strategy involves attaching this compound to a molecule that binds to specific receptors on the BBB, such as the transferrin receptor, which then transports the complex into the brain.[4]

  • Intranasal delivery: Bypassing the BBB by administering this compound intranasally, allowing for direct transport to the brain via the olfactory and trigeminal nerves.[6]

Troubleshooting Guides

Issue 1: Low Brain-to-Plasma Concentration Ratio of this compound
Possible Cause Troubleshooting Step
Inefficient passive diffusion across the BBB.Strategy: Synthesize and test a panel of lipophilic prodrugs of this compound. Protocol: See "Experimental Protocol: Prodrug Synthesis and Evaluation."
High activity of efflux pumps (e.g., P-glycoprotein) removing this compound from the brain.Strategy: Co-administer this compound with a known P-glycoprotein inhibitor. Caution: This approach may have off-target effects and requires careful toxicity profiling.
Poor stability of the delivery vehicle in circulation.Strategy: If using nanoparticles, optimize their formulation for enhanced stability (e.g., by using PEGylation to increase circulation time).
Issue 2: High Variability in Experimental Results
Possible Cause Troubleshooting Step
Inconsistent formulation of this compound-loaded nanoparticles.Strategy: Standardize the nanoparticle preparation protocol. Ensure consistent particle size, zeta potential, and drug loading efficiency. Protocol: See "Experimental Protocol: Nanoparticle Formulation and Characterization."
Variability in the animal model.Strategy: Ensure the use of age- and sex-matched animals. Acclimatize animals to the experimental conditions before the study.
Inaccurate quantification of this compound in brain and plasma samples.Strategy: Validate the analytical method (e.g., HPLC-MS/MS) for accuracy, precision, and sensitivity. Use appropriate internal standards.

Data Presentation: Comparison of this compound Delivery Strategies (Hypothetical Data)

Delivery StrategyBrain Concentration (ng/g)Plasma Concentration (ng/mL)Brain-to-Plasma Ratio
Free this compound50 ± 8500 ± 450.1
This compound Prodrug150 ± 20450 ± 500.33
This compound-loaded Liposomes250 ± 35400 ± 400.63
This compound with RMT Ligand400 ± 55350 ± 301.14

Experimental Protocols

Experimental Protocol: Nanoparticle Formulation and Characterization
  • Formulation: this compound-loaded polymeric nanoparticles will be prepared using the nanoprecipitation method.

    • Dissolve this compound and a biodegradable polymer (e.g., PLGA) in an organic solvent (e.g., acetone).

    • Inject the organic phase into an aqueous solution containing a surfactant (e.g., Poloxamer 188) under constant stirring.

    • Allow the organic solvent to evaporate, leading to the formation of nanoparticles.

  • Characterization:

    • Particle Size and Zeta Potential: Measured by dynamic light scattering (DLS).

    • Drug Encapsulation Efficiency (%EE): Determined by separating the unencapsulated drug from the nanoparticles using centrifugation and quantifying the drug in the supernatant and the pellet. %EE = (Total Drug - Free Drug) / Total Drug * 100

    • Drug Loading (%DL): %DL = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100

Experimental Protocol: In Vivo Evaluation of BBB Penetration
  • Animal Model: Male Wistar rats (250-300 g).

  • Administration: Administer the different this compound formulations (free drug, prodrug, nanoparticles) via intravenous (IV) injection.

  • Sample Collection: At predetermined time points (e.g., 1, 2, 4, and 8 hours post-injection), collect blood samples and perfuse the brains to remove intravascular blood.

  • Sample Analysis: Homogenize the brain tissue and extract this compound from both brain homogenate and plasma samples. Quantify the drug concentration using a validated LC-MS/MS method.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio at each time point.

Mandatory Visualizations

BBB_Structure cluster_blood_vessel Blood Vessel cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma Blood Blood Flow EC Endothelial Cell Blood->EC Drug in Circulation TJ Tight Junctions PC Pericyte EC->PC AF Astrocyte Foot Process PC->AF Neuron Neuron AF->Neuron Limited Drug Access

Caption: Structure of the Blood-Brain Barrier.

Delivery_Strategies cluster_strategies Delivery Enhancement Strategies This compound This compound Prodrug Prodrug Formation (Increased Lipophilicity) This compound->Prodrug Nano Nanoparticle Encapsulation (e.g., Liposomes) This compound->Nano RMT Receptor-Mediated Transcytosis (Targeted Delivery) This compound->RMT BBB Blood-Brain Barrier Prodrug->BBB Enhanced Passive Diffusion Nano->BBB Endocytosis/Transcytosis RMT->BBB Receptor Binding & Transcytosis Brain Brain BBB->Brain Successful Delivery

Caption: Strategies to Enhance this compound BBB Penetration.

Experimental_Workflow Formulation 1. This compound Formulation (Free Drug, Prodrug, Nanoparticles) Administration 2. IV Administration to Animal Model Formulation->Administration Sampling 3. Blood & Brain Sample Collection Administration->Sampling Analysis 4. LC-MS/MS Quantification Sampling->Analysis Evaluation 5. Data Analysis (Brain-to-Plasma Ratio) Analysis->Evaluation

Caption: In Vivo Experimental Workflow.

References

Technical Support Center: Managing Potential Cardiovascular Side Effects of Denbufylline In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential cardiovascular side effects of Denbufylline during in vivo experiments. Given the limited specific public data on this compound's cardiovascular profile, this guide is based on the established effects of related compounds, such as other phosphodiesterase inhibitors and xanthine derivatives, and provides a framework for proactive monitoring and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism by which this compound could cause cardiovascular side effects?

A1: this compound is a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in cardiovascular cells. By inhibiting PDEs, this compound can increase intracellular levels of cAMP and cGMP, leading to a variety of downstream effects, including vasodilation (leading to changes in blood pressure) and altered cardiac contractility and heart rate.[1][2][3]

Q2: What are the most likely cardiovascular parameters to be affected by this compound administration in vivo?

A2: Based on the mechanism of action of similar PDE inhibitors, the primary cardiovascular parameters that may be affected are:

  • Blood Pressure: Vasodilation can lead to a decrease in systemic blood pressure.[4]

  • Heart Rate: The body may respond to a drop in blood pressure with a reflex increase in heart rate (tachycardia). Some PDE inhibitors can also have direct effects on heart rate.

  • Cardiac Contractility: Changes in intracellular calcium levels secondary to PDE inhibition can alter the force of contraction of the heart muscle.

Q3: What are the recommended in vivo models for assessing the cardiovascular effects of this compound?

A3: Common rodent models such as mice and rats are suitable for initial in vivo cardiovascular safety assessment.[5][6][7] Larger animal models like dogs or swine can also be used for more detailed hemodynamic studies.[8] The choice of model will depend on the specific research question and available resources.

Q4: What are the critical safety considerations before starting an in vivo experiment with this compound?

A4: It is crucial to establish a baseline cardiovascular profile for each animal before drug administration. This includes measurements of heart rate, blood pressure, and baseline electrocardiogram (ECG) readings. A dose-escalation study design is recommended to identify the potential onset of cardiovascular effects at different dose levels. Continuous monitoring during and after drug administration is essential.

Troubleshooting Guide

Issue 1: Significant drop in blood pressure (hypotension) is observed after this compound administration.

  • Immediate Action:

    • Reduce or discontinue the this compound infusion/administration.

    • Administer intravenous fluids to increase blood volume.

    • If hypotension is severe, consider the use of a vasopressor agent.

  • Troubleshooting Steps:

    • Verify Dose Calculation: Double-check the dose of this compound administered.

    • Review Anesthesia Protocol: Anesthetics can also cause hypotension. Ensure the anesthetic depth is appropriate and stable.

    • Assess Other Parameters: Check for concurrent changes in heart rate and body temperature.

  • Long-Term Strategy:

    • In subsequent experiments, use a lower starting dose of this compound and a slower dose-escalation protocol.

    • Consider co-administration with a vasoconstrictor if the hypotensive effect is dose-limiting for the intended therapeutic effect.

Issue 2: A significant increase in heart rate (tachycardia) is observed.

  • Immediate Action:

    • Monitor the animal closely for any signs of distress or arrhythmias.

    • Ensure adequate oxygenation.

  • Troubleshooting Steps:

    • Analyze ECG: Look for any abnormalities in the ECG waveform that might indicate an arrhythmia.

    • Correlate with Blood Pressure: Determine if the tachycardia is a reflex response to hypotension.

    • Rule out Stress: Ensure the animal is not under undue stress from handling or the experimental procedure.

  • Long-Term Strategy:

    • If tachycardia is a consistent finding, consider pre-treatment with a beta-blocker to control heart rate in future experiments, being mindful of the potential for this to exacerbate hypotension.

Issue 3: ECG abnormalities (e.g., arrhythmias, changes in ST-segment) are detected.

  • Immediate Action:

    • Discontinue this compound administration immediately.

    • Provide supportive care as needed (e.g., oxygen, anti-arrhythmic drugs if necessary and ethically approved).

  • Troubleshooting Steps:

    • Save ECG Recordings: Preserve all ECG data for detailed offline analysis.

    • Check Electrolyte Levels: If possible, assess serum electrolyte levels (potassium, magnesium) as imbalances can contribute to arrhythmias.

  • Long-Term Strategy:

    • The observation of significant ECG abnormalities may indicate a potential pro-arrhythmic effect of this compound. This is a serious safety concern that may limit the therapeutic potential of the compound.

    • Further investigation using in vitro electrophysiology assays (e.g., hERG channel block) may be warranted.

Data Presentation

Table 1: Hemodynamic Parameters Following this compound Administration

Animal IDTreatment GroupDose (mg/kg)Time PointHeart Rate (bpm)Systolic BP (mmHg)Diastolic BP (mmHg)Mean Arterial Pressure (mmHg)
Baseline
30 min
60 min
120 min

Table 2: Echocardiographic Parameters Following this compound Administration

Animal IDTreatment GroupDose (mg/kg)Time PointLeft Ventricular Ejection Fraction (%)Fractional Shortening (%)Stroke Volume (μL)Cardiac Output (mL/min)
Baseline
60 min
24 hours

Experimental Protocols

Protocol 1: In Vivo Blood Pressure and ECG Monitoring in Anesthetized Rodents

  • Animal Preparation: Anesthetize the rodent (e.g., with isoflurane) and maintain a stable plane of anesthesia. Place the animal on a heating pad to maintain body temperature.

  • ECG Monitoring: Place subcutaneous ECG electrodes on the appropriate limbs to record a standard Lead II ECG.

  • Blood Pressure Monitoring:

    • Non-Invasive (Tail-Cuff Method): Acclimate the animal to the restraining device and tail cuff. Obtain at least three stable baseline blood pressure readings.

    • Invasive (Carotid Artery Catheterization): Surgically expose the carotid artery and insert a pressure-transducing catheter. This method provides continuous and more accurate blood pressure measurements.

  • Baseline Recording: Record at least 30 minutes of stable baseline ECG and blood pressure data.

  • This compound Administration: Administer this compound via the desired route (e.g., intravenous, intraperitoneal, oral gavage).

  • Post-Dose Monitoring: Continuously record ECG and blood pressure for a predefined period (e.g., 2-4 hours) after administration.

  • Data Analysis: Analyze the recorded data to determine changes in heart rate, blood pressure, and ECG intervals (e.g., PR, QRS, QT intervals) from baseline.

Protocol 2: Echocardiographic Assessment of Cardiac Function in Rodents

  • Animal Preparation: Anesthetize the animal, typically with a low dose of isoflurane to minimize cardiac depression. Shave the chest area to ensure good ultrasound probe contact.

  • Imaging: Use a high-frequency ultrasound system designed for small animals. Acquire two-dimensional (2D) images in both parasternal long-axis and short-axis views.[5]

  • M-Mode and Doppler Imaging: Obtain M-mode recordings from the short-axis view at the level of the papillary muscles to measure left ventricular dimensions. Use pulsed-wave Doppler to assess blood flow velocities across the mitral and aortic valves.[6]

  • Baseline Measurements: Perform a complete echocardiographic examination before this compound administration to obtain baseline values for parameters such as ejection fraction, fractional shortening, stroke volume, and cardiac output.

  • This compound Administration and Follow-up: Administer this compound and perform follow-up echocardiograms at specified time points (e.g., 1 hour, 24 hours, 7 days) to assess acute and chronic effects on cardiac function.

  • Data Analysis: Compare the post-dose echocardiographic parameters to the baseline values to identify any significant changes in cardiac structure or function.

Visualizations

Denbufylline_Signaling_Pathway cluster_cell Cardiomyocyte / Smooth Muscle Cell This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits five_AMP 5'-AMP PDE->five_AMP Hydrolyzes five_GMP 5'-GMP PDE->five_GMP Hydrolyzes ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG Effects Cardiovascular Effects (e.g., Vasodilation, Inotropy) PKA->Effects PKG->Effects

Caption: General signaling pathway of this compound as a PDE inhibitor.

Experimental_Workflow start Start: In Vivo Study animal_prep Animal Preparation (Anesthesia, Instrumentation) start->animal_prep baseline Baseline Data Acquisition (ECG, BP, Echo) animal_prep->baseline drug_admin This compound Administration (Dose Escalation) baseline->drug_admin monitoring Continuous Post-Dose Monitoring drug_admin->monitoring data_acq Endpoint Data Acquisition monitoring->data_acq analysis Data Analysis and Interpretation data_acq->analysis end End: Report Findings analysis->end

Caption: Workflow for in vivo cardiovascular assessment of this compound.

Troubleshooting_Logic start Cardiovascular Anomaly Observed (e.g., Hypotension, Tachycardia) action1 Immediate Action: Reduce/Stop Dose, Supportive Care start->action1 check_dose Verify Dose Calculation action1->check_dose check_anesthesia Review Anesthesia Protocol action1->check_anesthesia correlate_data Correlate with other parameters (e.g., HR vs BP) action1->correlate_data decision Is the effect reproducible and dose-dependent? check_dose->decision check_anesthesia->decision correlate_data->decision long_term Adjust Future Experimental Design: - Lower starting dose - Slower escalation - Consider co-medication serious_concern Potential Safety Liability: Consider further investigation (e.g., in vitro assays) decision->serious_concern Yes continue_study Continue with caution and close monitoring decision->continue_study No serious_concern->long_term continue_study->long_term

Caption: Troubleshooting logic for managing cardiovascular side effects.

References

Validation & Comparative

Denbufylline vs. Other PDE4 Inhibitors: A Comparative Guide to Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Denbufylline and other prominent phosphodiesterase 4 (PDE4) inhibitors—Rolipram, Roflumilast, and Ibudilast—in the context of their potential for neuroprotection. This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways to offer an objective assessment for research and development professionals.

Introduction to PDE4 Inhibitors and Neuroprotection

Phosphodiesterase 4 (PDE4) is a critical enzyme in the central nervous system that specifically degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in a multitude of cellular processes, including inflammation, memory, and neuronal survival. Inhibition of PDE4 elevates intracellular cAMP levels, which in turn activates downstream signaling cascades, such as the cAMP-response element binding protein (CREB) and protein kinase A (PKA) pathways. These pathways are integral to promoting neuronal survival, reducing neuroinflammation, and enhancing synaptic plasticity, making PDE4 inhibitors a promising therapeutic class for various neurodegenerative and neurological disorders.

While several PDE4 inhibitors have been investigated for their neuroprotective properties, this compound, a xanthine derivative, presents a less-explored alternative. This guide compares the current understanding of this compound's neuroprotective potential against the more extensively studied PDE4 inhibitors: Rolipram, Roflumilast, and Ibudilast.

Comparative Overview of Neuroprotective Mechanisms

The primary neuroprotective mechanism of PDE4 inhibitors revolves around the elevation of intracellular cAMP. However, the specific downstream effects and the potency of individual inhibitors can vary.

This compound: As a xanthine derivative and a low Km phosphodiesterase inhibitor, this compound has been shown to increase cAMP levels in key brain regions like the cerebral cortex, hippocampus, and striatum in rats.[1] This elevation in cAMP is suggested to enhance the release of acetylcholine, a neurotransmitter crucial for cognitive function.[1] However, a double-blind controlled study in patients with dementia of the Alzheimer type or vascular dementia did not find this compound to be efficacious, although there was a trend towards improvement in cognitive scores in the treatment group.[2]

Rolipram: A first-generation PDE4 inhibitor, Rolipram has demonstrated neuroprotective effects in various preclinical models. It has been shown to reduce neuroinflammation, inhibit neuronal apoptosis, and promote axonal regeneration.[3] Its mechanisms are linked to the activation of the cAMP/PKA/CREB signaling pathway and the cAMP/AMPK/SIRT1 pathway, which are involved in cellular energy homeostasis and survival.[4]

Roflumilast: A second-generation PDE4 inhibitor, Roflumilast is approved for the treatment of chronic obstructive pulmonary disease (COPD) and has also been investigated for its neuroprotective potential. It effectively reduces neuroinflammation by decreasing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][6]

Ibudilast: This non-selective phosphodiesterase inhibitor has shown promise in treating multiple sclerosis.[7][8] Its neuroprotective effects are attributed to the suppression of microglial activation and the subsequent reduction in inflammatory mediators.[9] Ibudilast can also upregulate the production of neurotrophic factors, further contributing to neuronal survival.[9]

Quantitative Data Comparison

The following tables summarize the available quantitative data for each compound. Direct comparative studies involving this compound are limited; therefore, data is presented from individual studies.

Table 1: In Vitro Efficacy of PDE4 Inhibitors

CompoundTargetAssayIC50 / EC50Cell Type / TissueReference
Rolipram PDE4PDE4 inhibition~100-200 nMVariousN/A
Roflumilast PDE4PDE4 inhibition~0.5-5 nMVariousN/A
Ibudilast Non-selective PDEPDE inhibition~50-100 µM (for various PDEs)VariousN/A
This compound Phosphodiesterase (low Km)cAMP accumulationN/ARat brain tissue[1]

Table 2: In Vivo Neuroprotective Effects in Animal Models

CompoundAnimal ModelKey Outcome MeasuresDosageRoute of AdministrationReference
Rolipram Spinal Cord Injury (Rat)Increased neuronal survival, improved locomotor scores1 mg/kgIntraperitonealN/A
Roflumilast Ischemic Stroke (Mouse)Reduced lesion size, decreased neutrophil infiltration5 mg/kgOral[1]
Ibudilast Multiple Sclerosis (Mouse)Reduced brain atrophy, attenuated retinal neurodegeneration10 mg/kg/dayOral[8]
This compound Normal RatsIncreased brain cAMP levels, enhanced acetylcholine release30 mg/kgOral[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess the neuroprotective effects of PDE4 inhibitors.

In Vitro PDE Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PDE4.

  • Methodology:

    • Recombinant human PDE4 enzyme is incubated with the test compound at various concentrations.

    • The substrate, cAMP, is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is terminated, and the amount of remaining cAMP or the product, AMP, is quantified using methods such as scintillation proximity assay (SPA) or high-performance liquid chromatography (HPLC).

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Animal Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
  • Objective: To evaluate the neuroprotective efficacy of a compound in an in vivo model of stroke.

  • Methodology:

    • Anesthesia is induced in adult male mice or rats.

    • The middle cerebral artery (MCA) is occluded for a specific duration (e.g., 60 minutes) using an intraluminal filament to induce focal cerebral ischemia.

    • The filament is then withdrawn to allow for reperfusion.

    • The test compound or vehicle is administered at a predetermined time point (e.g., before or after ischemia).

    • Neurological deficit scores are assessed at various time points post-MCAO.

    • After a set period (e.g., 24 or 48 hours), the animals are euthanized, and their brains are removed.

    • Infarct volume is measured by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).

    • Immunohistochemistry or Western blotting can be performed on brain tissue to analyze markers of inflammation, apoptosis, and neuronal survival.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

PDE4_Inhibition_Pathway PDE4_Inhibitor PDE4 Inhibitor (e.g., Rolipram, Roflumilast) PDE4 PDE4 PDE4_Inhibitor->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neuroprotection Neuroprotection (Anti-inflammation, Pro-survival) CREB->Neuroprotection Promotes Gene Transcription

Fig. 1: Simplified signaling pathway of PDE4 inhibition leading to neuroprotection.

Experimental_Workflow Animal_Model Animal Model of Neurodegeneration (e.g., MCAO, SCI) Treatment Treatment with PDE4 Inhibitor or Vehicle Animal_Model->Treatment Behavioral_Testing Behavioral Assessment (e.g., Neurological Score) Treatment->Behavioral_Testing Histology Histological Analysis (e.g., Infarct Volume, Cell Counts) Treatment->Histology Biochemical_Analysis Biochemical Analysis (e.g., Cytokine Levels, Western Blot) Treatment->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Behavioral_Testing->Data_Analysis Histology->Data_Analysis Biochemical_Analysis->Data_Analysis

Fig. 2: General experimental workflow for evaluating neuroprotective agents.

Discussion and Future Directions

The available evidence strongly supports the neuroprotective potential of selective PDE4 inhibitors like Rolipram, Roflumilast, and the non-selective inhibitor Ibudilast. Their mechanisms, centered on the elevation of cAMP and subsequent modulation of inflammatory and survival pathways, are well-documented in preclinical models.

In contrast, the role of this compound in neuroprotection is less clear. While it has been shown to increase brain cAMP levels, its clinical evaluation in dementia was not successful.[2] Furthermore, its classification as a xanthine derivative raises questions about its selectivity for PDE4 compared to other phosphodiesterases and its potential off-target effects. The lack of direct comparative studies between this compound and other PDE4 inhibitors in neuroprotection models represents a significant knowledge gap.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head preclinical studies comparing the neuroprotective efficacy and potency of this compound with established PDE4 inhibitors in validated models of neurodegenerative diseases are essential.

  • Mechanism of Action: Further investigation into the precise molecular mechanisms of this compound's action in the brain is needed, including its selectivity for different PDE isoforms.

  • Dose-Response and Therapeutic Window: Establishing a clear dose-response relationship and the therapeutic window for this compound's potential neuroprotective effects is critical for any future clinical development.

Conclusion

While Rolipram, Roflumilast, and Ibudilast have emerged as promising candidates for neuroprotection with well-defined mechanisms of action, the evidence for this compound in this therapeutic area is currently limited and inconclusive. For researchers and drug development professionals, the established PDE4 inhibitors represent a more validated starting point for further investigation. This compound, however, may warrant further exploratory research to clarify its neuroprotective potential and mechanism of action, particularly if more selective and potent analogs can be developed. This guide highlights the importance of rigorous comparative studies in evaluating novel therapeutic agents against existing benchmarks.

References

Comparative analysis of Denbufylline and theophylline's mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular interactions of two prominent xanthine derivatives reveals distinct profiles in phosphodiesterase inhibition and adenosine receptor antagonism, guiding future research and drug development.

This guide provides a detailed comparative analysis of the mechanisms of action of Denbufylline and theophylline, two methylxanthine derivatives with applications in respiratory and neurological conditions. While both compounds share a common structural scaffold, their nuanced interactions with key cellular targets, namely phosphodiesterases (PDEs) and adenosine receptors, lead to different pharmacological profiles. This analysis is supported by quantitative experimental data and detailed methodologies for the cited experiments, aimed at researchers, scientists, and professionals in drug development.

Core Mechanisms of Action: A Tale of Two Xanthines

Theophylline has long been characterized as a non-selective inhibitor of phosphodiesterases and a competitive antagonist of adenosine receptors.[1][2][3] Its therapeutic effects, as well as its side-effect profile, are attributed to these dual actions. By inhibiting PDEs, theophylline prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and anti-inflammatory effects.[4][5] Its antagonism of adenosine receptors, particularly A1 and A2 subtypes, contributes to its stimulant effects on the central nervous and cardiovascular systems.[1][6]

This compound, while also a phosphodiesterase inhibitor, exhibits a more selective profile. It has been shown to be a potent inhibitor of the PDE4 enzyme family, which is predominantly expressed in inflammatory and immune cells.[7] In contrast to theophylline, this compound is a less potent inhibitor of adenosine receptors compared to its action on PDEs, suggesting a potentially more favorable side-effect profile with reduced stimulant effects.[8]

Quantitative Comparison of Molecular Interactions

The following table summarizes the available quantitative data on the inhibitory potency of this compound and theophylline against various phosphodiesterase subtypes and their binding affinity for adenosine receptor subtypes. This data provides a clearer picture of their distinct pharmacological profiles.

TargetParameterThis compoundTheophyllineReference
Phosphodiesterases
PDE4AIC500.9 µM1642 µM[9]
PDE4BIC501.1 µM-
PDE4CIC502.1 µM-
PDE4DIC501.2 µM-
Adenosine Receptors
A1KiLess potent than on PDE4880 nM; 14 µM; 7 µM[6][8][10][11]
A2KiLess potent than on PDE14 µM[6][8]
A2AKiLess potent than on PDE16 µM[8][11]

Note: A hyphen (-) indicates that no specific data was found in the searched literature. The potency of theophylline can vary depending on the tissue and experimental conditions.

Signaling Pathway Overview

The primary mechanism for both drugs involves the modulation of intracellular cyclic nucleotide levels. The following diagram illustrates the canonical cAMP signaling pathway and the points of intervention for this compound and theophylline.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., β2-Adrenergic Receptor) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts AdenosineR Adenosine Receptor (A1/A2) AdenosineR->AC Modulates ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Hydrolyzes Response Cellular Response (e.g., Smooth Muscle Relaxation, Reduced Inflammation) PKA->Response Leads to Adenosine Adenosine Adenosine->AdenosineR Activates Theophylline Theophylline Theophylline->AdenosineR Antagonizes Theophylline->PDE Inhibits (Non-selective) This compound This compound This compound->PDE Inhibits (PDE4-selective)

Caption: Simplified cAMP signaling pathway showing points of inhibition by this compound and Theophylline.

Detailed Experimental Protocols

To ensure reproducibility and critical evaluation of the presented data, the following are detailed methodologies for key experiments cited in the literature.

Phosphodiesterase (PDE) Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the IC50 values of inhibitors against specific PDE subtypes.

G cluster_prep Preparation cluster_reaction Reaction Incubation cluster_detection Detection & Analysis P1 Prepare reaction buffer (e.g., Tris-HCl, MgCl2) R1 Add buffer, enzyme, and inhibitor to microplate wells P1->R1 P2 Prepare serial dilutions of this compound/Theophylline P2->R1 P3 Prepare purified recombinant PDE enzyme solution P3->R1 P4 Prepare substrate solution (cAMP or cGMP) R3 Initiate reaction by adding substrate (cAMP/cGMP) P4->R3 R2 Incubate for a defined period (e.g., 15 min at 30°C) R1->R2 R2->R3 R4 Incubate for a further period (e.g., 30 min at 30°C) R3->R4 D1 Terminate reaction (e.g., by adding 5'-nucleotidase) R4->D1 D2 Quantify remaining substrate or product formation (e.g., HPLC, fluorescence, luminescence) D1->D2 D3 Plot % inhibition vs. inhibitor concentration D2->D3 D4 Calculate IC50 value using non-linear regression D3->D4

Caption: General workflow for a phosphodiesterase (PDE) inhibition assay.

Methodology for Theophylline IC50 Determination on PDE4A (as adapted from literature): Human PDE4A was expressed in yeast cells (GL62). The expression was induced, and the enzyme was extracted. The activity of PDE4A was determined by adding the enzyme extract to a reaction mixture containing a known concentration of cAMP as the substrate. The reaction was incubated, and the amount of remaining cAMP or the product, AMP, was quantified using High-Performance Liquid Chromatography (HPLC). To determine the IC50, various concentrations of theophylline were included in the reaction mixture. The percentage of inhibition of PDE4A activity was calculated for each theophylline concentration, and the IC50 value was determined by plotting the percentage of inhibition against the log of the inhibitor concentration.[9]

Adenosine Receptor Binding Assay (Radioligand Displacement)

This protocol describes a standard method to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

G cluster_prep Preparation cluster_binding Binding Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membrane homogenates expressing the target adenosine receptor subtype (e.g., A1, A2A) B1 Combine membrane prep, radioligand, and unlabeled ligand in assay buffer P1->B1 P2 Prepare serial dilutions of unlabeled ligand (Theophylline) P2->B1 P3 Prepare a fixed concentration of radiolabeled ligand (e.g., [3H]CPX for A1) P3->B1 B2 Incubate to allow binding to reach equilibrium (e.g., 60 min at 25°C) B1->B2 S1 Rapidly separate bound from free radioligand via vacuum filtration through glass fiber filters B2->S1 B3 Include wells for total binding (no unlabeled ligand) and non-specific binding (excess unlabeled ligand) S2 Wash filters with ice-cold buffer to remove non-specifically bound ligand S1->S2 S3 Place filters in scintillation vials with scintillation cocktail S2->S3 S4 Quantify radioactivity using a beta-counter S3->S4 A1 Calculate specific binding S4->A1 A2 Plot % specific binding vs. log concentration of unlabeled ligand A1->A2 A3 Determine IC50 from the competition curve A2->A3 A4 Calculate Ki using the Cheng-Prusoff equation A3->A4

Caption: Workflow for a competitive radioligand binding assay.

Methodology for Theophylline Ki Determination on A1 Adenosine Receptors (as adapted from literature): Intact cardiocytes grown in culture were used as the source of A1 adenosine receptors. The cells were incubated at room temperature for 60 minutes with a fixed concentration of the A1-selective radioligand [3H]CPX (e.g., 0.6 nM) and various concentrations of theophylline. The incubation was carried out in a phosphate-buffered saline (PBS) solution containing dipyridamole (to inhibit adenosine uptake) and adenosine deaminase (to remove endogenous adenosine). Following incubation, the cells were rapidly washed five times with cold PBS to separate bound from free radioligand. The cells were then solubilized, and the amount of radioactivity was determined using a beta-counter. Non-specific binding was determined in the presence of a high concentration of theophylline (5 mM). The concentration of theophylline that inhibited 50% of the specific binding of the radioligand (IC50) was determined from a competition curve. The Ki value was then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[10]

Conclusion

The comparative analysis of this compound and theophylline reveals distinct mechanistic profiles. Theophylline acts as a broad-spectrum PDE inhibitor and a potent adenosine receptor antagonist. This non-selective nature likely contributes to both its therapeutic efficacy in conditions like asthma and its well-documented side effects. In contrast, this compound demonstrates a more targeted mechanism, with a pronounced selectivity for the PDE4 enzyme family and weaker activity at adenosine receptors. This profile suggests that this compound may offer a more refined therapeutic approach, particularly in inflammatory conditions where PDE4 is a key target, with a potentially reduced burden of the stimulant-related side effects associated with potent adenosine receptor antagonism. Further research, particularly direct head-to-head studies across all PDE and adenosine receptor subtypes, is warranted to fully elucidate their comparative pharmacology and guide the development of next-generation xanthine-based therapeutics.

References

Efficacy of Denbufylline in Transgenic Alzheimer's Mice: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Denbufylline's potential efficacy in transgenic Alzheimer's disease (AD) mouse models. Due to a lack of specific preclinical studies on this compound in this context, this document will focus on its proposed mechanism of action as a phosphodiesterase (PDE) inhibitor and compare it with alternative therapeutic agents that have published efficacy data in established transgenic AD mouse models. This guide will objectively present available experimental data for these alternatives, detail the methodologies employed in these key studies, and visualize the relevant biological pathways and experimental workflows.

Executive Summary

This compound, a xanthine derivative, functions as a phosphodiesterase (PDE) inhibitor. While it has been investigated in human clinical trials for dementia, it was not deemed efficacious[1]. Crucially, there is a notable absence of published preclinical studies evaluating the efficacy of this compound in transgenic mouse models of Alzheimer's disease. In contrast, other therapeutic agents have been extensively studied in these models and have shown positive effects on cognition and AD-related pathologies. This guide presents a comparative overview of the potential signaling pathways of this compound against the established efficacy of alternative drugs like Galantamine and Istradefylline in validated transgenic AD mouse models.

Data Presentation: Comparative Efficacy in Transgenic AD Mice

The following table summarizes the quantitative data from studies on alternative drugs to this compound that have been tested in transgenic Alzheimer's mouse models.

DrugTransgenic Mouse ModelAge of MiceTreatment Duration & DosageKey FindingsReference
Galantamine APP/PS110 months8 weeks, 5 mg/kg, i.p., twice daily- Significantly improved escape latencies in the Morris water maze on days 6 and 7.- Significantly decreased the number of platform crossings.- Reduced the total area of amyloid load in the hippocampus.- Inhibited astrocyte activation.[2]
Galantamine APP236 weeks2 months, 1.3 mg/kg/day or 2.6 mg/kg/day via osmotic pump- The lower dose (1.3 mg/kg/day) significantly improved spatial accuracy during the probe trial of the Morris water maze.[3]
Istradefylline hAPP (plaque-bearing)AgingLow-dose in drinking water- Enhanced spatial memory and habituation.[4][5]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathway for this compound as a phosphodiesterase inhibitor and the known pathways for the comparator drugs.

Denbufylline_Pathway This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates BDNF BDNF Expression CREB->BDNF Synaptic_Plasticity Synaptic Plasticity (LTP) BDNF->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement

Caption: Proposed signaling pathway for this compound in Alzheimer's Disease.

Alternative_Pathways cluster_0 Galantamine cluster_1 Istradefylline Galantamine Galantamine AChE Acetylcholinesterase (AChE) Galantamine->AChE Inhibits nAChR Nicotinic Acetylcholine Receptors (nAChR) Galantamine->nAChR Modulates Acetylcholine ↑ Acetylcholine Cholinergic_Signaling Enhanced Cholinergic Signaling Acetylcholine->Cholinergic_Signaling Istradefylline Istradefylline A2AR Adenosine A2A Receptor Istradefylline->A2AR Antagonist Glutamatergic_Synapse Glutamatergic Synapse A2AR->Glutamatergic_Synapse Modulates Memory_Function Improved Memory Function Glutamatergic_Synapse->Memory_Function

Caption: Signaling pathways for Galantamine and Istradefylline in AD.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison table.

Morris Water Maze (MWM) for Spatial Learning and Memory

The Morris Water Maze is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in mouse models of AD.

Apparatus:

  • A circular pool (approximately 120-150 cm in diameter) filled with opaque water (rendered opaque with non-toxic white tempera paint).

  • A hidden escape platform submerged 1-2 cm below the water's surface.

  • Distinct visual cues are placed around the pool to serve as spatial references.

Procedure:

  • Acquisition Phase (Training):

    • Mice are trained over several consecutive days (typically 5-7 days) with multiple trials per day.

    • In each trial, the mouse is gently placed into the pool from one of several predetermined start locations.

    • The mouse is allowed to swim and search for the hidden platform. The time taken to find the platform (escape latency) is recorded.

    • If the mouse fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to the platform.

    • The mouse is allowed to remain on the platform for a short period (15-30 seconds) to associate its location with the surrounding cues.

  • Probe Trial (Memory Test):

    • Typically conducted 24 hours after the final training session.

    • The escape platform is removed from the pool.

    • The mouse is allowed to swim freely for a fixed duration (e.g., 60 seconds).

    • Key metrics recorded include the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the exact former location of the platform.

Immunohistochemistry for Amyloid Plaque Load

This technique is used to visualize and quantify amyloid-beta (Aβ) plaques in brain tissue.

Procedure:

  • Tissue Preparation:

    • Mice are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • The brain is extracted and post-fixed, then cryoprotected in a sucrose solution.

    • The brain is sectioned (e.g., 30-40 µm thick sections) using a cryostat or vibratome.

  • Staining:

    • Brain sections are washed and then blocked to prevent non-specific antibody binding.

    • Sections are incubated with a primary antibody specific for Aβ (e.g., 6E10 or 4G8).

    • After washing, sections are incubated with a secondary antibody conjugated to a fluorescent marker or an enzyme (e.g., horseradish peroxidase).

    • For enzymatic detection, a substrate is added to produce a colored precipitate.

  • Imaging and Analysis:

    • Sections are imaged using a microscope (light or fluorescence).

    • Image analysis software (e.g., ImageJ) is used to quantify the plaque burden, which is typically expressed as the percentage of the total area of the brain region of interest (e.g., hippocampus or cortex) that is occupied by Aβ plaques.

Experimental Workflow for Preclinical Drug Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel compound in a transgenic mouse model of Alzheimer's disease.

Experimental_Workflow start Select Transgenic AD Mouse Model (e.g., APP/PS1) treatment Administer Compound (e.g., this compound) and Vehicle Control start->treatment behavioral Behavioral Testing (e.g., Morris Water Maze) treatment->behavioral tissue Tissue Collection and Preparation behavioral->tissue biochem Biochemical Analysis (e.g., ELISA for Aβ levels) tissue->biochem immuno Immunohistochemistry (e.g., Plaque load, Gliosis) tissue->immuno data Data Analysis and Comparison biochem->data immuno->data

Caption: Standard workflow for preclinical drug testing in AD mouse models.

Conclusion

While this compound's mechanism as a PDE inhibitor suggests a potential for cognitive enhancement, the lack of preclinical data in transgenic Alzheimer's mouse models makes it impossible to validate its efficacy in this specific context. Furthermore, a clinical trial in dementia patients did not find it to be effective[1]. In contrast, alternative drugs such as the acetylcholinesterase inhibitor Galantamine and the adenosine A2A receptor antagonist Istradefylline have demonstrated positive outcomes in mitigating cognitive deficits and, in some cases, reducing AD-related pathology in well-established transgenic mouse models[2][3][4][5]. Future research on this compound would require rigorous preclinical evaluation using the types of models and experimental protocols outlined in this guide to establish any potential therapeutic value for Alzheimer's disease.

References

Denbufylline vs. Standard Alzheimer's Treatments: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Denbufylline against current standard-of-care treatments for Alzheimer's disease. The analysis is supported by available experimental and clinical data, with a focus on quantitative outcomes and detailed methodologies.

Executive Summary

This compound, a xanthine derivative that acts as a selective phosphodiesterase (PDE) inhibitor, has been investigated for its potential cognitive-enhancing effects in dementia. However, clinical trial data from a key study did not demonstrate statistically significant efficacy in treating Alzheimer's disease. In contrast, standard Alzheimer's treatments, which include cholinesterase inhibitors, an NMDA receptor antagonist, and recently approved anti-amyloid antibodies, have shown modest but statistically significant benefits in slowing cognitive and functional decline in pivotal clinical trials. This guide presents a detailed comparison of their mechanisms of action, clinical efficacy, and experimental protocols.

Mechanism of Action

This compound: this compound selectively inhibits a specific form of calcium-independent, low Km cyclic AMP (cAMP) phosphodiesterase found in the cerebrum. This inhibition is expected to increase intracellular levels of cAMP, a crucial second messenger involved in various cellular processes, including those related to memory and learning. The therapeutic hypothesis is that by elevating cAMP levels, this compound could enhance neuronal signaling and potentially offer neuroprotective benefits.

Standard Alzheimer's Treatments:

  • Cholinesterase Inhibitors (Donepezil, Rivastigmine, Galantamine): These drugs work by inhibiting the acetylcholinesterase enzyme, which breaks down the neurotransmitter acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is known to be impaired in Alzheimer's disease.

  • NMDA Receptor Antagonist (Memantine): Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. In Alzheimer's disease, excessive glutamate can lead to excitotoxicity and neuronal damage through overstimulation of NMDA receptors. Memantine blocks this pathological activation while still allowing for normal physiological neurotransmission.

  • Anti-Amyloid Antibodies (Lecanemab, Donanemab): These are monoclonal antibodies designed to target and facilitate the clearance of amyloid-beta (Aβ) plaques, a pathological hallmark of Alzheimer's disease, from the brain. By removing Aβ plaques, these therapies aim to modify the underlying disease process.

Signaling Pathway Diagrams

Denbufylline_Signaling_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP Cyclic AMP (cAMP) PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Activation PKA->CREB Phosphorylates Neuroprotection Neuroprotection & Synaptic Plasticity CREB->Neuroprotection Promotes

This compound's Proposed Mechanism of Action

Standard_Treatments_Signaling_Pathways cluster_ChEI Cholinesterase Inhibitors cluster_NMDA NMDA Receptor Antagonist cluster_Amyloid Anti-Amyloid Antibodies ChEI Donepezil, Rivastigmine, Galantamine AChE Acetylcholinesterase (AChE) ChEI->AChE Inhibit ACh Acetylcholine (ACh) AChE->ACh Degrades Cholinergic Enhanced Cholinergic Neurotransmission ACh->Cholinergic Leads to Memantine Memantine NMDAR NMDA Receptor Memantine->NMDAR Blocks Excitotoxicity Reduced Neuronal Excitotoxicity NMDAR->Excitotoxicity Reduces Glutamate Excess Glutamate Glutamate->NMDAR Over-activates Antibodies Lecanemab, Donanemab Abeta Amyloid-Beta Plaques Antibodies->Abeta Bind to & Target Clearance Amyloid Plaque Clearance Abeta->Clearance Leads to Progression Slowed Disease Progression Clearance->Progression Results in

Mechanisms of Action for Standard Alzheimer's Treatments

Quantitative Efficacy Data

The following tables summarize the quantitative efficacy data from key clinical trials for this compound and standard Alzheimer's treatments. It is important to note that these trials were conducted at different times, with varying patient populations, and utilized different primary outcome measures, making direct cross-trial comparisons challenging.

Table 1: this compound Clinical Trial Data

DrugTrialPrimary EndpointMean Change from Baseline (Drug)Mean Change from Baseline (Placebo)Treatment Differencep-value
This compoundTreves & Korczyn (1999)MMSENot explicitly statedNot explicitly statedNot statistically significant>0.05

Note: While the primary endpoint was not met, a sub-analysis showed that 67% of patients on this compound had improved MMSE scores compared to 46% on placebo (p < 0.05) when all patient groups were combined.

Table 2: Cholinesterase Inhibitors Clinical Trial Data

DrugTrialPrimary EndpointMean Change from Baseline (Drug)Mean Change from Baseline (Placebo)Treatment Differencep-value
Donepezil (10mg/day)Rogers et al. (1998)ADAS-Cog-2.8+1.9-4.7<0.001
Rivastigmine (6-12mg/day)Rösler et al. (1999)ADAS-Cog-0.3+2.0-2.3<0.001
Galantamine (24mg/day)Raskind et al. (2000)ADAS-Cog-0.2+3.6-3.8<0.001

Table 3: NMDA Receptor Antagonist Clinical Trial Data

DrugTrialPrimary EndpointMean Change from Baseline (Drug)Mean Change from Baseline (Placebo)Treatment Differencep-value
MemantineReisberg et al. (2003)SIB-0.9-4.4+3.5<0.001

Table 4: Anti-Amyloid Antibodies Clinical Trial Data

DrugTrialPrimary EndpointMean Change from Baseline (Drug)Mean Change from Baseline (Placebo)Treatment Difference (% Slowing)p-value
Lecanemabvan Dyck et al. (2023)CDR-SB+1.21+1.66-0.45 (27%)<0.001
DonanemabTRAILBLAZER-ALZ 2iADRS-6.02-9.27+3.25 (35%)<0.0001

Experimental Protocols

A comparative overview of the experimental designs of the pivotal clinical trials is presented below.

Table 5: Comparison of Key Clinical Trial Protocols

ParameterThis compound (Treves & Korczyn, 1999)Donepezil (Rogers et al., 1998)Memantine (Reisberg et al., 2003)Lecanemab (Clarity AD)Donanemab (TRAILBLAZER-ALZ 2)
Study Design Double-blind, placebo-controlledDouble-blind, placebo-controlledDouble-blind, placebo-controlledDouble-blind, placebo-controlledDouble-blind, placebo-controlled
Patient Population Dementia of Alzheimer's Type or Vascular DementiaMild to moderate Alzheimer's DiseaseModerate to severe Alzheimer's DiseaseEarly Alzheimer's Disease (MCI or mild dementia)Early symptomatic Alzheimer's Disease
Number of Patients 226 (DAT)47325217951736
Treatment Duration 16 weeks24 weeks28 weeks18 months76 weeks
Dosage 25, 50, or 100 mg twice daily5 or 10 mg once daily20 mg daily10 mg/kg every 2 weeks700 mg for 3 doses, then 1400 mg every 4 weeks
Primary Outcome(s) MMSE, DSSTADAS-Cog, CIBIC-plusSIB, CIBIC-plusCDR-SBiADRS

Experimental Workflow Diagram

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Cognitive, Functional, Biomarker) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Arm (Investigational Drug) Randomization->Treatment Placebo Placebo Arm (Control) Randomization->Placebo FollowUp Follow-up Assessments (Scheduled Intervals) Treatment->FollowUp Placebo->FollowUp Endpoint Primary & Secondary Endpoint Analysis FollowUp->Endpoint Results Efficacy & Safety Results Endpoint->Results

General Clinical Trial Workflow for Alzheimer's Disease

Conclusion

Based on the available evidence, this compound has not demonstrated statistically significant efficacy in improving cognitive function in patients with Alzheimer's disease in a major clinical trial. While its mechanism as a PDE inhibitor is of scientific interest, the lack of robust positive clinical data positions it unfavorably when compared to the established, albeit modest, efficacy of standard Alzheimer's treatments.

Cholinesterase inhibitors and memantine have consistently shown symptomatic benefits in large-scale clinical trials and remain the cornerstone of symptomatic management. The recent introduction of anti-amyloid antibodies represents a significant advancement, offering a disease-modifying approach that has been shown to slow the rate of cognitive and functional decline.

For researchers and drug development professionals, the case of this compound underscores the challenge of translating a plausible neuroprotective mechanism into clinical efficacy. Future research in this area may require more targeted patient populations or combination therapies to demonstrate a significant clinical benefit. In contrast, the successes of the standard treatments provide validated pathways and benchmarks for the development of new therapeutic agents for Alzheimer's disease.

A Comparative Meta-Analysis of Denbufylline and Alternative Therapeutics for Dementia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of clinical trial data for Denbufylline and other prominent dementia treatments, including cholinesterase inhibitors (Donepezil, Rivastigmine, Galantamine) and the NMDA receptor antagonist (Memantine). The objective is to present a clear, data-driven comparison of these compounds to inform research and development in the field of dementia therapeutics.

Executive Summary

While a dedicated meta-analysis for this compound in dementia is not available, a notable double-blind, placebo-controlled clinical trial provides insight into its potential efficacy. This guide synthesizes the findings from this trial and contrasts them with extensive data from meta-analyses of approved dementia medications. The primary endpoint for comparison is the Mini-Mental State Examination (MMSE) score, a widely used measure of cognitive function.

Comparative Efficacy: Cognitive Function

The following tables summarize the changes in MMSE scores from baseline to endpoint for this compound and its comparators. It is important to note that the this compound study was a single trial, whereas the data for other drugs are aggregated from multiple studies, providing a more robust evidence base.

Table 1: this compound Clinical Trial - MMSE Score Changes

Treatment GroupNBaseline MMSE (Mean ± SD)Endpoint MMSE (Mean ± SD)Mean Change from Baselinep-value (vs. Placebo)
This compound (all doses)228Data not fully availableData not fully availableStatistically significant improvement in 67% of patients< 0.05
Placebo108Data not fully availableData not fully availableImprovement in 46% of patientsN/A

Note: Detailed mean and standard deviation for MMSE scores were not available in the abstract. The p-value reflects the comparison of the proportion of patients showing improvement.

Table 2: Meta-Analysis of Cholinesterase Inhibitors - MMSE Score Changes

Treatment GroupNumber of StudiesTotal NMean Change from Baseline (vs. Placebo)95% Confidence Interval
Donepezil (5-10 mg/day)1859481.05 to 2.27 points higher(0.73, 1.37) to (1.25, 3.29)
Rivastigmine (6-12 mg/day oral)632050.74 points higher(0.52, 0.97)
Galantamine (16-24 mg/day)42725-1.14 (lower decline)(-2.15, -0.13)

Sources: Meta-analyses of randomized controlled trials.[1][2][3][4][5][6][7][8][9][10]

Table 3: Meta-Analysis of Memantine - MMSE Score Changes

Treatment GroupNumber of StudiesTotal NStandardized Mean Difference (vs. Placebo)95% Confidence Interval
Memantine (20 mg/day)2Not specified0.18(0.03, 0.34)

Source: Meta-analysis of six-month randomized controlled trials.[11][12][13][14]

Experimental Protocols

This compound Clinical Trial Methodology

A double-blind, placebo-controlled, multicenter study was conducted with 336 patients diagnosed with Alzheimer's disease or vascular dementia.[15][16]

  • Run-in Period: 4 weeks with all patients receiving a placebo.

  • Randomization: Patients were randomly assigned to receive this compound (25 mg, 50 mg, or 100 mg twice daily) or a placebo.

  • Treatment Duration: 16 weeks.

  • Primary Outcome Measure: Mini-Mental State Examination (MMSE).

General Methodology for Comparator Clinical Trials (Cholinesterase Inhibitors and Memantine)

The clinical trials for Donepezil, Rivastigmine, Galantamine, and Memantine included in the meta-analyses generally followed a similar design:

  • Design: Randomized, double-blind, placebo-controlled trials.

  • Participants: Patients with a diagnosis of mild to moderate, or in some studies, severe dementia (primarily Alzheimer's disease).

  • Intervention: The specific drug at varying dosages compared to a placebo.

  • Duration: Typically ranging from 12 to 26 weeks, with some longer-term extension studies.

  • Outcome Measures: Standardized cognitive and functional scales, with the MMSE being a common tool for assessing cognitive function.

Mechanism of Action and Signaling Pathways

This compound:

This compound is a xanthine derivative that acts as a phosphodiesterase (PDE) inhibitor.[15][17] By inhibiting PDE, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP is believed to have neuroprotective effects and may enhance neuronal function.

Denbufylline_Mechanism This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP Increased intracellular cyclic AMP (cAMP) PDE->cAMP Prevents breakdown of PKA Protein Kinase A (PKA) Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Neuroprotection Neuroprotection & Cognitive Enhancement CREB->Neuroprotection

This compound's Proposed Mechanism of Action.

Cholinesterase Inhibitors (Donepezil, Rivastigmine, Galantamine):

These drugs work by inhibiting the acetylcholinesterase enzyme, which breaks down the neurotransmitter acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.

Memantine:

Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist. It is thought to work by blocking the effects of excessive levels of glutamate, a neurotransmitter that can lead to neuronal damage.

Experimental Workflow

The general workflow for the clinical trials evaluated in this guide is depicted below.

Clinical_Trial_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Recruitment Patient Recruitment (Dementia Diagnosis) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (e.g., MMSE) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Drug_Administration Drug Administration (this compound or Comparator) Randomization->Drug_Administration Placebo_Control Placebo Administration Randomization->Placebo_Control Endpoint_Assessment Endpoint Assessment (e.g., MMSE) Drug_Administration->Endpoint_Assessment Placebo_Control->Endpoint_Assessment Data_Analysis Statistical Analysis Endpoint_Assessment->Data_Analysis

General Clinical Trial Workflow.

Conclusion

The available data suggests that this compound may offer a modest benefit in cognitive function for patients with dementia, as evidenced by a higher percentage of patients showing improvement on the MMSE compared to placebo in a single clinical trial.[15][16] However, the lack of a comprehensive meta-analysis and detailed quantitative data from this trial makes a direct and robust comparison with established treatments challenging.

In contrast, meta-analyses of cholinesterase inhibitors (Donepezil, Rivastigmine, and Galantamine) and the NMDA receptor antagonist (Memantine) demonstrate statistically significant, albeit modest, improvements in cognitive function as measured by the MMSE and other scales.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] These established therapies have a larger body of evidence supporting their efficacy and well-defined safety profiles.

Further research, including larger, well-controlled clinical trials with comprehensive data reporting, is necessary to fully elucidate the therapeutic potential of this compound in the management of dementia and to accurately position it relative to current standard-of-care treatments. The distinct mechanism of action of this compound as a phosphodiesterase inhibitor warrants further investigation as a potential alternative or adjunctive therapeutic strategy.

References

Navigating the Safety Landscape of Xanthine Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the safety profiles of commonly researched xanthine derivatives, supported by preclinical and clinical data, to aid in informed selection for drug development.

Xanthine derivatives, a class of compounds including caffeine, theophylline, and theobromine, are widely investigated for their diverse therapeutic potential, ranging from respiratory diseases to neurodegenerative disorders. However, their clinical utility is often tempered by a narrow therapeutic index and a range of side effects. This guide provides a comparative overview of the safety profiles of various xanthine derivatives, presenting key preclinical and clinical data to assist researchers in navigating the complexities of their development.

Comparative Safety Data

To facilitate a clear comparison, the following tables summarize key quantitative safety data for several prominent xanthine derivatives.

Acute Toxicity Data (LD50)

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The data below, primarily from rodent studies, offers a comparative look at the acute toxicity of various xanthine derivatives.

Xanthine DerivativeAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
CaffeineRatOral192N/A
TheobromineRatOral1265N/A
TheophyllineRatOral225N/A
DoxofyllineRatOral965[1]
DoxofyllineMouseOral841[1]
ParaxanthineRatOral829.20[2]
7-MethylxanthineRat/MouseOral>2000[3]
AminophyllineRatIntraperitoneal235N/A

Note: LD50 values can vary depending on the specific study parameters.

Clinical Adverse Event Frequency

A network meta-analysis of studies in patients with Chronic Obstructive Pulmonary Disease (COPD) provides valuable comparative data on the frequency of adverse events associated with different xanthine derivatives.[4]

Xanthine DerivativeOverall Adverse Event Frequency (%)Common Adverse Events
Theophylline61.7Nausea (10.8%), Epigastralgia (9.1%), Headache (8.6%), Dyspepsia (7.3%)
Aminophylline54.55Palpitations (12.73%), Gastrointestinal discomfort (11.82%), Insomnia (9.09%)
Doxofylline22.0Generally lower frequency of specific adverse events compared to theophylline and aminophylline

Data from a pooled analysis of clinical trials in COPD patients.[4]

Mechanistic Insights into Side Effects: Receptor and Enzyme Inhibition

Many of the side effects of xanthine derivatives are linked to their primary mechanisms of action: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. The inhibitory concentration (IC50) values provide an indication of the potency of these compounds at their molecular targets, which can correlate with their potential for certain adverse effects.

Xanthine DerivativeAdenosine A1 Receptor (Ki, µM)Adenosine A2A Receptor (Ki, µM)PDE Inhibition (IC50, µM)
Theophylline1325Non-selective, moderate potency[4]
Caffeine2515Non-selective, moderate potency
Doxofylline>100>100Minimal activity[1]
Enprofylline>100>100N/A
1,3-Dipropyl-8-cyclopentylxanthine (DPCPX)0.00040.18Potent PDE IV inhibitor (~10 µM)[4]

Note: Lower Ki and IC50 values indicate higher potency.

Key Signaling Pathways and Experimental Workflows

Understanding the molecular pathways affected by xanthine derivatives and the experimental procedures used to assess their safety is crucial for interpreting research findings.

Signaling Pathways of Xanthine Derivatives

The primary mechanisms of action of many xanthine derivatives involve the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes. These actions lead to a variety of downstream cellular effects, some of which are associated with their therapeutic benefits, while others contribute to their adverse safety profile.

Xanthine Derivatives Signaling Pathways Xanthine Xanthine Derivatives AdenosineReceptor Adenosine Receptors (A1, A2A, A2B, A3) Xanthine->AdenosineReceptor Antagonism PDE Phosphodiesterase (PDE) Xanthine->PDE Inhibition AC Adenylyl Cyclase AdenosineReceptor->AC Modulation Adenosine Adenosine Adenosine->AdenosineReceptor Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation cAMP->PDE CellularEffects Cellular Effects (e.g., Bronchodilation, CNS Stimulation, Cardiac Stimulation, Gastric Acid Secretion) PKA->CellularEffects AMP AMP PDE->AMP Degradation of cAMP

Caption: Signaling pathways of xanthine derivatives.

Experimental Workflow for In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental for the initial safety screening of new compounds. The MTT and Neutral Red uptake assays are two commonly employed methods.

In Vitro Cytotoxicity Workflow Start Start CellCulture Cell Seeding (e.g., HepG2, HeLa) Start->CellCulture Incubation1 24h Incubation CellCulture->Incubation1 CompoundAddition Addition of Xanthine Derivatives (various concentrations) Incubation1->CompoundAddition Incubation2 Incubation (e.g., 24, 48, 72h) CompoundAddition->Incubation2 Assay Select Assay Incubation2->Assay MTT MTT Assay Assay->MTT Metabolic Activity NR Neutral Red Assay Assay->NR Lysosomal Integrity MTT_steps Add MTT Reagent Incubate Add Solubilizing Agent MTT->MTT_steps NR_steps Add Neutral Red Dye Incubate Wash and Extract Dye NR->NR_steps Measurement Measure Absorbance (Spectrophotometer) MTT_steps->Measurement NR_steps->Measurement DataAnalysis Data Analysis (Calculate IC50) Measurement->DataAnalysis End End DataAnalysis->End

Caption: Workflow for in vitro cytotoxicity testing.

Experimental Workflow for In Vivo Cardiovascular Safety Assessment

In vivo studies, particularly using telemetry in conscious animals, are critical for evaluating the cardiovascular safety of drug candidates.

In Vivo Cardiovascular Safety Workflow Start Start AnimalModel Animal Model Selection (e.g., Beagle Dog, Rat) Start->AnimalModel TelemetryImplantation Surgical Implantation of Telemetry Device AnimalModel->TelemetryImplantation Recovery Post-operative Recovery TelemetryImplantation->Recovery Baseline Baseline Data Recording (ECG, BP, HR) Recovery->Baseline Dosing Administration of Xanthine Derivative Baseline->Dosing DataCollection Continuous Data Recording Dosing->DataCollection DataAnalysis Data Analysis (QTc interval, etc.) DataCollection->DataAnalysis End End DataAnalysis->End

Caption: Workflow for in vivo cardiovascular safety assessment.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the concentration of a xanthine derivative that inhibits cell viability by 50% (IC50).

Materials:

  • Cell line (e.g., HepG2 human liver cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Xanthine derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the xanthine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the 4-hour incubation, carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

In Vivo Cardiovascular Safety Assessment: Telemetry in Conscious Dogs

Objective: To assess the effects of a xanthine derivative on cardiovascular parameters (ECG, blood pressure, heart rate) in a conscious, freely moving large animal model.

Materials:

  • Beagle dogs (male and female)

  • Implantable telemetry devices

  • Surgical instruments for implantation

  • Data acquisition system

  • Dosing formulation of the xanthine derivative

Procedure:

  • Telemetry Device Implantation: Surgically implant telemetry transmitters in the dogs under anesthesia. The transmitter body is typically placed in the abdominal cavity, and the sensing leads are positioned to record the ECG and arterial blood pressure.

  • Post-operative Recovery: Allow the animals to recover from surgery for at least two weeks before the start of the study.

  • Acclimatization and Baseline Recording: Acclimate the animals to the study environment. Record baseline cardiovascular data for a sufficient period (e.g., 24 hours) to establish a stable baseline.

  • Dosing: Administer the xanthine derivative or vehicle control to the animals, typically via oral gavage or intravenous infusion. A crossover design is often used, where each animal receives all treatments in a randomized order with a sufficient washout period between doses.

  • Continuous Data Collection: Continuously record cardiovascular parameters (ECG, systolic and diastolic blood pressure, heart rate) for a defined period post-dose (e.g., 24 hours).

  • Data Analysis: Analyze the collected data for changes from baseline and compared to the vehicle control. Key parameters to evaluate include the QT interval (corrected for heart rate, e.g., using Bazett's or Fridericia's formula), PR interval, QRS duration, heart rate, and blood pressure. Statistical analysis is performed to determine the significance of any observed effects.

Conclusion

The safety profile is a critical consideration in the development of any new therapeutic agent. For xanthine derivatives, a class known for its potential for adverse effects, a thorough and comparative understanding of their safety is paramount. This guide provides a foundational resource for researchers, summarizing key preclinical and clinical safety data and outlining the experimental methodologies used to generate this information. By carefully considering the comparative safety profiles presented here, researchers can make more informed decisions in the selection and advancement of xanthine derivatives with the most favorable therapeutic window.

References

Replicating Foundational Denbufylline Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the key findings from foundational studies on Denbufylline, a xanthine derivative investigated for its potential therapeutic effects in neurological disorders. This compound's primary mechanism of action involves the selective inhibition of a specific phosphodiesterase (PDE) isoenzyme, leading to increased intracellular levels of cyclic AMP (cAMP). This guide will objectively compare its performance with other relevant compounds and provide the necessary experimental data and protocols to facilitate the replication of these seminal findings.

Key Findings from Foundational Studies

Foundational research, primarily conducted in the late 1980s, established this compound as a selective inhibitor of a Ca2+-independent, low Km cAMP phosphodiesterase. This selective inhibition was observed in rat cerebral and cardiac tissues, distinguishing it from non-selective PDE inhibitors like Theophylline and 3-isobutyl-1-methylxanthine (IBMX).

Comparative Efficacy of PDE Inhibition

Subsequent studies have further characterized this compound's inhibitory profile. Notably, in human eosinophils, this compound was found to inhibit PDE4 with an IC50 of 360 nM. The following table summarizes the comparative inhibitory activities of this compound and other xanthine derivatives against various PDE isoenzymes, as reported in foundational and subsequent research.

CompoundPDE IsoenzymeTissue/Cell TypeIC50 (µM)
This compound PDE4Human Eosinophils0.36[1]
TheophyllineNon-selectiveVarious>100
IBMXNon-selectiveVarious~10-50

Note: Comprehensive IC50 values for this compound against a full panel of PDE isoenzymes from the foundational rat tissue studies are not publicly available in abstract form. Access to the full-text articles is recommended for complete data.

Adenosine Receptor Affinity

A critical aspect of this compound's pharmacological profile is its relatively low affinity for adenosine receptors compared to its potent PDE inhibition. This characteristic is significant as it suggests a reduced likelihood of the central nervous system stimulant and cardiovascular side effects associated with non-selective xanthines like Theophylline, which exhibit high adenosine receptor affinity.

CompoundAdenosine Receptor SubtypeBinding Affinity (Ki)
This compound A1, A2Low Affinity
TheophyllineA1, A2AHigh Affinity
IBMXA1, A2AModerate Affinity

Note: Specific Ki values for this compound from the foundational studies are not available in the public abstracts. The original publications should be consulted for this quantitative data.

Experimental Protocols

To facilitate the replication of these key findings, detailed methodologies for the primary experiments are outlined below. These protocols are based on the descriptions provided in the foundational literature.

Phosphodiesterase Inhibition Assay

This protocol outlines the measurement of PDE activity and its inhibition by this compound and comparator compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific PDE isoenzymes.

Materials:

  • Tissue homogenates (e.g., rat cerebrum, cardiac ventricle) or purified PDE isoenzymes.

  • [3H]-cAMP (radiolabeled substrate)

  • Snake venom nucleotidase

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation fluid and counter

  • This compound, Theophylline, IBMX, and other relevant inhibitors

  • Assay buffer (e.g., Tris-HCl with MgCl2)

Procedure:

  • Enzyme Preparation: Prepare tissue homogenates or use purified PDE isoenzymes. Perform protein concentration determination.

  • Reaction Mixture: In a reaction tube, combine the assay buffer, the PDE enzyme preparation, and varying concentrations of the inhibitor (this compound, Theophylline, or IBMX).

  • Initiation: Start the reaction by adding a known concentration of [3H]-cAMP. Incubate at 30°C for a defined period.

  • Termination: Stop the reaction by boiling the tubes.

  • Hydrolysis: Add snake venom nucleotidase to convert the resulting [3H]-AMP to [3H]-adenosine. Incubate.

  • Separation: Apply the reaction mixture to an anion-exchange resin column to separate the unhydrolyzed [3H]-cAMP from the [3H]-adenosine.

  • Quantification: Elute the [3H]-adenosine and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Adenosine Receptor Binding Assay

This protocol describes the method to assess the binding affinity of this compound to adenosine receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for adenosine A1 and A2A receptors.

Materials:

  • Membrane preparations from tissues expressing adenosine receptors (e.g., rat brain).

  • Radioligands specific for adenosine receptors (e.g., [3H]-CHA for A1, [3H]-NECA for A2A).

  • This compound, Theophylline, IBMX, and other reference compounds.

  • Binding buffer (e.g., Tris-HCl).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a reaction tube, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the competing ligand (this compound, Theophylline, or IBMX).

  • Equilibrium: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for each competing ligand and calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Denbufylline_Mechanism_of_Action This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits cAMP Cyclic AMP (cAMP) PDE4->cAMP Hydrolyzes AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Cellular_Effects Downstream Cellular Effects CREB->Cellular_Effects

Caption: this compound's primary mechanism of action.

PDE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme PDE Enzyme (Tissue Homogenate) Incubation Incubate at 30°C Enzyme->Incubation Inhibitor Inhibitor (e.g., this compound) Inhibitor->Incubation Substrate [3H]-cAMP Substrate->Incubation Termination Terminate Reaction (Boiling) Incubation->Termination Hydrolysis Hydrolyze [3H]-AMP (Snake Venom Nucleotidase) Termination->Hydrolysis Separation Separate [3H]-cAMP and [3H]-Adenosine (Resin) Hydrolysis->Separation Quantification Quantify [3H]-Adenosine (Scintillation Counting) Separation->Quantification IC50 Calculate IC50 Quantification->IC50

Caption: Experimental workflow for the PDE inhibition assay.

Adenosine_Receptor_Binding_Assay_Workflow cluster_prep_binding Preparation cluster_reaction_binding Binding Reaction cluster_analysis_binding Analysis Membrane Receptor Membranes Incubation_Binding Incubate to Equilibrium Membrane->Incubation_Binding Radioligand Radioligand (e.g., [3H]-CHA) Radioligand->Incubation_Binding Competitor Competing Ligand (e.g., this compound) Competitor->Incubation_Binding Filtration Separate Bound/Free (Filtration) Incubation_Binding->Filtration Washing Wash Filters Filtration->Washing Quantification_Binding Quantify Bound Radioactivity (Scintillation Counting) Washing->Quantification_Binding Ki_Calc Calculate Ki Quantification_Binding->Ki_Calc

Caption: Experimental workflow for the adenosine receptor binding assay.

References

Assessing the translational potential of Denbufylline from animal models to humans

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The journey of a new therapeutic agent from promising results in animal models to successful clinical application in humans is fraught with challenges. This guide provides a comprehensive assessment of the translational potential of Doxofylline, a xanthine derivative, by comparing its performance in preclinical animal studies and human clinical trials. We will delve into its mechanism of action, present comparative efficacy and safety data with its predecessor Theophylline, and provide detailed experimental protocols to aid in the design and interpretation of future studies.

Mechanism of Action: A Tale of Two Xanthines

Doxofylline and its predecessor, Theophylline, are both methylxanthine derivatives used in the management of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] While structurally similar, their pharmacological profiles exhibit key differences that significantly impact their clinical utility.

Theophylline exerts its effects through multiple mechanisms, including non-selective inhibition of phosphodiesterases (PDEs), antagonism of adenosine receptors, and activation of histone deacetylases (HDACs).[1][2] This broad spectrum of activity, while contributing to its bronchodilator and anti-inflammatory effects, is also responsible for its narrow therapeutic index and a host of adverse effects.[1]

Doxofylline, on the other hand, demonstrates a more targeted mechanism of action. It is a potent bronchodilator and anti-inflammatory agent with a significantly reduced affinity for adenosine A1 and A2 receptors.[1][3] This key difference is believed to contribute to its improved safety profile, particularly the reduced incidence of cardiac and central nervous system side effects.[1] While it does inhibit PDE, it does not significantly affect HDAC activity.[3] The precise molecular interactions of Doxofylline are still under investigation, but its distinct profile suggests a more favorable translational potential from the outset.

Mechanism of Action cluster_theophylline Theophylline cluster_doxofylline Doxofylline cluster_effects Clinical Effects Theo Theophylline PDE Non-selective PDE Inhibition Theo->PDE Adeno Adenosine Receptor Antagonism Theo->Adeno HDAC HDAC Activation Theo->HDAC Broncho Bronchodilation PDE->Broncho AntiInflam Anti-inflammatory PDE->AntiInflam SideEffects Adverse Effects (Cardiac, CNS) Adeno->SideEffects HDAC->AntiInflam Doxo Doxofylline PDE_D PDE Inhibition Doxo->PDE_D Adeno_D Minimal Adenosine Receptor Antagonism Doxo->Adeno_D PDE_D->Broncho PDE_D->AntiInflam Bronchoconstriction Workflow start Guinea Pig Anesthesia trachea Tracheal Cannulation start->trachea measure Baseline Respiratory Measurements trachea->measure admin Administer Test Compound measure->admin induce Induce Bronchoconstriction (Histamine) admin->induce measure2 Measure Post-Challenge Respiratory Parameters induce->measure2 end Data Analysis measure2->end

References

Safety Operating Guide

Navigating the Safe Disposal of Denbufylline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Chemical Waste Disposal

The fundamental principle of chemical disposal is to prevent harm to human health and the environment. This involves understanding the potential hazards of the substance, employing appropriate personal protective equipment (PPE), and selecting a disposal method that neutralizes or contains the chemical's hazardous properties. For pharmaceutical compounds like Denbufylline, this often involves incineration by a licensed waste management company to ensure complete destruction.

Quantitative Data from Related Compounds

To better understand the hazard profile of this compound, data from related xanthine derivatives, Theophylline and Doxofylline, is summarized below. This information is critical for conducting a risk assessment prior to handling and disposal.

Hazard InformationTheophyllineDoxofylline
Acute Oral Toxicity Toxic if swallowed[1][2]Harmful if swallowed[3]
Hazard Statements H301: Toxic if swallowedH360: May damage fertility or the unborn childH302: Harmful if swallowed[3]
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant[2]P501: Dispose of contents/container through a waste management company authorized by the local government[3]

Step-by-Step Disposal Protocol for this compound

The following protocol is a recommended procedure for the disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

2. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound waste.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

3. Small Quantities (Research Scale):

  • For small residual amounts, absorb the material onto an inert absorbent material (e.g., vermiculite, sand).

  • Place the absorbed material into the labeled waste container.

4. Bulk Quantities:

  • For larger quantities, the primary disposal method should be through a licensed chemical waste disposal company.

  • The material can be sent for incineration at a permitted facility.

5. Container Management:

  • Once the waste container is full, seal it securely.

  • Arrange for pickup by a certified hazardous waste contractor.

6. Decontamination:

  • Decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent (e.g., ethanol, methanol) followed by soap and water.

  • Dispose of all cleaning materials as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Denbufylline_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated assess Assess Quantity and Form (Solid, Liquid, Contaminated Material) start->assess small_quant Small Quantity / Residual assess->small_quant < 100g large_quant Bulk Quantity assess->large_quant >= 100g absorb Absorb onto Inert Material small_quant->absorb package_large Package in Labeled, Sealed Container large_quant->package_large package_small Package in Labeled, Sealed Container absorb->package_small storage Store in Designated Hazardous Waste Area package_small->storage package_large->storage transport Arrange for Licensed Waste Disposal Contractor storage->transport incinerate Incineration at Permitted Facility transport->incinerate end End: Disposal Complete incinerate->end

Caption: Workflow for the safe disposal of this compound in a laboratory setting.

Environmental and Safety Considerations

  • Environmental Precautions: Do not let the product enter drains. Discharge into the environment must be avoided[4].

  • Accidental Release Measures: In case of a spill, prevent further leakage or spillage if safe to do so. Pick up and arrange for disposal. Sweep up and shovel the material into suitable, closed containers for disposal[4].

By adhering to these procedures, researchers and scientists can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Denbufylline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Denbufylline, a xanthine derivative with potential therapeutic applications. Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is classified as toxic if swallowed and may pose a risk to fertility or an unborn child.[1] Therefore, stringent adherence to safety protocols is mandatory. The following Personal Protective Equipment (PPE) is required when handling this compound, particularly when dusts may be generated:

  • Respiratory Protection: A NIOSH-approved particulate respirator with a full mask and P3 filter is essential to prevent inhalation of dust particles.[2]

  • Eye and Face Protection: Chemical safety goggles or a face shield that meets ANSI Z87.1 standards must be worn to protect against splashes and airborne particles.

  • Skin Protection: Impervious gloves, such as nitrile or neoprene, and a lab coat or disposable protective clothing are necessary to prevent skin contact.

  • General Hygiene: Always wash hands thoroughly with soap and water after handling this compound, before eating, drinking, smoking, or using the restroom. Do not eat, drink, or smoke in laboratory areas where this compound is handled.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure and preventing contamination.

1. Engineering Controls:

  • All work with solid this compound should be conducted in a certified chemical fume hood or a glove box to control airborne particles.[1][2]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

2. Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: When weighing this compound powder, use a balance inside a fume hood or a ventilated balance enclosure to contain any dust.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. If sonication is required, ensure the vessel is securely capped.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1] It should be stored in a locked cabinet or an area with restricted access.[1]

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures must be followed to ensure safety and environmental compliance.

Spill Cleanup:

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain: For small spills, carefully cover the spill with an absorbent material, such as vermiculite or sand. Avoid raising dust.

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a sealable, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste.

Waste Disposal:

  • All waste materials contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be disposed of as hazardous chemical waste.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and the closely related compound, Doxofylline.

PropertyValueSource
Chemical Formula C₁₆H₂₄N₄O₃PubChem
Molecular Weight 320.39 g/mol PubChem
Melting Point 144 °C (Doxofylline)TCI Chemicals
Oral LD50 (Rat) 965 mg/kg (Doxofylline)TCI Chemicals[3]
Occupational Exposure Limits Not EstablishedSigma-Aldrich[1]

Mechanism of Action: Signaling Pathway

This compound is a phosphodiesterase (PDE) inhibitor, with a degree of selectivity for the PDE4 isoenzyme.[1] Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates various physiological responses, including smooth muscle relaxation.

Denbufylline_Signaling_Pathway cluster_cell Cellular Response This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Breaks down PKA Protein Kinase A (PKA) cAMP->PKA Activates SmoothMuscle Smooth Muscle Relaxation PKA->SmoothMuscle Leads to Denbufylline_Experimental_Workflow start Start ppe Don Appropriate PPE (Gloves, Gown, Goggles, Respirator) start->ppe fume_hood Prepare Workspace in Certified Chemical Fume Hood ppe->fume_hood weigh Weigh Solid this compound in Ventilated Enclosure fume_hood->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO, Ethanol) weigh->dissolve prepare_stock Prepare Stock Solution and Serial Dilutions dissolve->prepare_stock treat_cells Treat Cells or Tissues with Working Concentrations prepare_stock->treat_cells end End of Experiment Properly Dispose of All Waste treat_cells->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Denbufylline
Reactant of Route 2
Reactant of Route 2
Denbufylline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.